Isochroman-7-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,7H2 |
InChI Key |
UVRSQBGJUOMOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Isochroman-7-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for isochroman-7-carbonitrile, a valuable scaffold in medicinal chemistry. Two primary routes are presented, commencing from readily available starting materials and employing well-established chemical transformations. This document provides detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the replication and optimization of these synthetic strategies.
Introduction
The isochroman core is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. The introduction of a nitrile group at the 7-position offers a versatile handle for further functionalization, making this compound a key intermediate in the development of novel therapeutics. This guide outlines two robust synthetic approaches to this target molecule.
Synthetic Pathways
Two principal synthetic routes have been devised for the preparation of this compound.
-
Route 1: This pathway involves the initial construction of the isochroman ring system via an Oxa-Pictet-Spengler reaction, followed by nitration, reduction, and a subsequent Sandmeyer reaction to install the nitrile functionality.
-
Route 2: This alternative approach also begins with an Oxa-Pictet-Spengler cyclization to form a 7-hydroxyisochroman intermediate. The hydroxyl group is then converted to a triflate, which is subsequently displaced by a cyanide source under palladium catalysis.
Route 1: From 7-Nitroisochroman
This route provides a classical approach to the target molecule, relying on fundamental aromatic chemistry transformations.
The isochroman core is synthesized via an acid-catalyzed Oxa-Pictet-Spengler reaction between 2-phenylethanol and formaldehyde.
Experimental Protocol:
A solution of 2-phenylethanol (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent such as toluene is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield isochroman.
The 7-nitro derivative is obtained through the electrophilic nitration of the isochroman ring. The regioselectivity is directed by the activating nature of the ether oxygen and steric hindrance, favoring substitution at the C7 position.
Experimental Protocol:
Isochroman is dissolved in a cooled mixture of concentrated sulfuric acid and nitric acid at 0 °C. The reaction is stirred at this temperature for a specified time and then carefully poured onto ice. The precipitated product is filtered, washed with water until neutral, and dried to afford 7-nitroisochroman.
The nitro group is reduced to an amine using standard reduction methods.
Experimental Protocol:
A mixture of 7-nitroisochroman in ethanol and a reducing agent such as iron powder and hydrochloric acid (or tin(II) chloride) is heated to reflux. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with an aqueous base. The organic layer is then dried and concentrated to give 7-aminoisochroman.
The synthesis culminates in a Sandmeyer reaction, converting the amino group to the desired nitrile functionality.
Experimental Protocol:
7-Aminoisochroman is diazotized by treatment with a cold aqueous solution of sodium nitrite and a strong acid (e.g., hydrochloric acid) at 0-5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile. The product is then extracted, washed, and purified by chromatography.
Route 2: From 7-Hydroxyisochroman
This route offers a more modern approach, utilizing a palladium-catalyzed cross-coupling reaction for the final cyanation step.
The synthesis begins with the Oxa-Pictet-Spengler reaction of 3-hydroxyphenylethanol and formaldehyde.
Experimental Protocol:
3-Hydroxyphenylethanol and paraformaldehyde are reacted in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water. Following workup and purification, 7-hydroxyisochroman is obtained.
The hydroxyl group is converted to a triflate, an excellent leaving group for subsequent cross-coupling reactions.
Experimental Protocol:
To a cooled solution of 7-hydroxyisochroman and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane, triflic anhydride is added dropwise. The reaction is stirred at low temperature until completion. The mixture is then washed with dilute acid and brine, dried, and the solvent is removed to yield 7-triflyloxyisochroman.
The final step involves a palladium-catalyzed cyanation of the aryl triflate.[1][2][3][4]
Experimental Protocol:
A mixture of 7-triflyloxyisochroman, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a suitable solvent (e.g., DMF or DMA) is heated under an inert atmosphere.[1][2] Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Route 1, Step 2 | Isochroman | Conc. H₂SO₄, Conc. HNO₃, 0 °C | 7-Nitroisochroman | Data not available |
| Route 1, Step 3 | 7-Nitroisochroman | Fe/HCl or SnCl₂, EtOH, reflux | 7-Aminoisochroman | Data not available |
| Route 1, Step 4 | 7-Aminoisochroman | 1. NaNO₂, HCl, 0-5 °C; 2. CuCN, KCN | This compound | Data not available |
| Route 2, Step 1 | 3-Hydroxyphenylethanol, Paraformaldehyde | p-TsOH, Toluene, reflux | 7-Hydroxyisochroman | Data not available |
| Route 2, Step 2 | 7-Hydroxyisochroman | Triflic anhydride, Pyridine, DCM, 0 °C | 7-Triflyloxyisochroman | Data not available |
| Route 2, Step 3 | 7-Triflyloxyisochroman | Pd catalyst, Zn(CN)₂, DMF, heat | This compound | Good to excellent[1][2][3][4] |
Reaction Mechanisms and Visualizations
Oxa-Pictet-Spengler Reaction Mechanism
The Oxa-Pictet-Spengler reaction proceeds through the acid-catalyzed condensation of a β-arylethanol with an aldehyde to form an oxocarbenium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the isochroman ring system.
Caption: Mechanism of the Oxa-Pictet-Spengler Reaction.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution to yield the corresponding nitrile.[1][2][3][4][5]
Caption: Mechanism of the Sandmeyer Reaction.
Palladium-Catalyzed Cyanation of Aryl Triflates
This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl triflate to a Pd(0) species, followed by transmetalation with the cyanide source, and finally reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst.[1][2][3][4][6]
Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.
Conclusion
The synthesis of this compound can be effectively achieved through two distinct and reliable synthetic pathways. Route 1 offers a traditional and cost-effective approach, while Route 2 provides a modern, high-yielding alternative, particularly for the final cyanation step. The choice of route may depend on the availability of starting materials, reagent costs, and the desired scale of the synthesis. This guide provides the necessary foundational information for researchers to successfully synthesize this key intermediate for applications in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of Isochroman-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines plausible synthetic routes for the preparation of isochroman-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in the current literature, this document details multi-step pathways starting from readily available precursors. The proposed syntheses are based on well-established and reliable chemical transformations.
The core strategy involves the initial construction of a substituted isochroman ring, followed by the introduction or conversion of a functional group at the 7-position to the desired carbonitrile. Two primary pathways are presented: one proceeding through a 7-amino-isochroman intermediate via a Sandmeyer reaction, and the other utilizing a 7-bromo-isochroman intermediate for a palladium-catalyzed cyanation.
Pathway 1: Synthesis via Sandmeyer Reaction of 7-Aminoisochroman
This pathway first involves the synthesis of the isochroman ring with an amino- or nitro-group at the 7-position, followed by the conversion of the amino group to a nitrile.
Step 1: Synthesis of 7-Nitroisochroman
The initial step is an Oxa-Pictet-Spengler reaction between 2-(3-nitrophenyl)ethanol and a suitable aldehyde, typically formaldehyde.[1] This reaction is generally acid-catalyzed.
Starting Materials and Reagents for Step 1
| Compound Name | Role | Molecular Formula | Notes |
| 2-(3-Nitrophenyl)ethanol | Starting Material | C₈H₉NO₃ | The nitro group will be at the 7-position. |
| Paraformaldehyde | Starting Material | (CH₂O)n | Source of formaldehyde. |
| Concentrated Acid | Catalyst | e.g., H₂SO₄, HCl | Brønsted acid catalyst. |
| Dichloromethane | Solvent | CH₂Cl₂ | Common solvent for this reaction. |
Experimental Protocol: General Procedure for Oxa-Pictet-Spengler Reaction
To a stirred solution of 2-(3-nitrophenyl)ethanol in a chlorinated solvent such as dichloromethane, paraformaldehyde is added. The mixture is cooled in an ice bath, and a catalytic amount of concentrated acid (e.g., sulfuric acid) is added dropwise. The reaction is then stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 7-nitroisochroman.
Step 2: Reduction of 7-Nitroisochroman to 7-Aminoisochroman
The nitro group of 7-nitroisochroman is reduced to an amine. Standard reduction methods, such as catalytic hydrogenation or reduction with metals in acidic media, can be employed.
Starting Materials and Reagents for Step 2
| Compound Name | Role | Molecular Formula | Notes |
| 7-Nitroisochroman | Starting Material | C₉H₉NO₃ | Product from Step 1. |
| Palladium on Carbon | Catalyst | Pd/C | For catalytic hydrogenation. |
| Hydrogen Gas | Reducing Agent | H₂ | Used with Pd/C. |
| Tin(II) Chloride | Reducing Agent | SnCl₂ | Alternative reducing agent in an acidic medium. |
| Ethanol/Methanol | Solvent | C₂H₅OH/CH₃OH | Common solvents for hydrogenation. |
Experimental Protocol: General Procedure for Nitro Group Reduction
A solution of 7-nitroisochroman in ethanol or methanol is placed in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated to give 7-aminoisochroman, which may be used in the next step without further purification.
Step 3: Sandmeyer Reaction to form this compound
The final step involves the conversion of the 7-amino group to the 7-carbonitrile via the Sandmeyer reaction.[2][3][4] This involves diazotization of the amine followed by reaction with a copper(I) cyanide solution.
Starting Materials and Reagents for Step 3
| Compound Name | Role | Molecular Formula | Notes |
| 7-Aminoisochroman | Starting Material | C₉H₁₁NO | Product from Step 2. |
| Sodium Nitrite | Diazotizing Agent | NaNO₂ | Reacts with acid to form nitrous acid. |
| Hydrochloric Acid | Acid | HCl | For diazotization. |
| Copper(I) Cyanide | Cyanide Source | CuCN | Reagent for the Sandmeyer reaction. |
| Sodium Cyanide | Co-reagent | NaCN | To form a soluble copper cyanide complex. |
Experimental Protocol: General Procedure for Sandmeyer Reaction
7-Aminoisochroman is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt. In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated. The cold diazonium salt solution is then added slowly to the hot copper cyanide solution. The reaction mixture is heated for a period of time, then cooled and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Pathway 2: Synthesis via Palladium-Catalyzed Cyanation of 7-Bromoisochroman
This alternative pathway involves the synthesis of a 7-bromo-isochroman intermediate, which is then converted to the target nitrile using a palladium catalyst.
Step 1: Synthesis of 7-Bromoisochroman
Similar to the first pathway, this step utilizes an Oxa-Pictet-Spengler reaction, starting with 2-(3-bromophenyl)ethanol and formaldehyde.
Starting Materials and Reagents for Step 1
| Compound Name | Role | Molecular Formula | Notes |
| 2-(3-Bromophenyl)ethanol | Starting Material | C₈H₉BrO | The bromo group will be at the 7-position. |
| Paraformaldehyde | Starting Material | (CH₂O)n | Source of formaldehyde. |
| Concentrated Acid | Catalyst | e.g., H₂SO₄, HCl | Brønsted acid catalyst. |
| Dichloromethane | Solvent | CH₂Cl₂ | Common solvent for this reaction. |
Experimental Protocol: General Procedure for Oxa-Pictet-Spengler Reaction
The procedure is analogous to that described in Pathway 1, Step 1, with 2-(3-bromophenyl)ethanol as the starting material.
Step 2: Palladium-Catalyzed Cyanation
The 7-bromo-isochroman is converted to this compound using a palladium-catalyzed cyanation reaction.[5][6] Various cyanide sources and palladium catalyst systems can be employed.
Starting Materials and Reagents for Step 2
| Compound Name | Role | Molecular Formula | Notes |
| 7-Bromoisochroman | Starting Material | C₉H₉BrO | Product from Step 1. |
| Zinc Cyanide | Cyanide Source | Zn(CN)₂ | A common and less toxic cyanide source. |
| Palladium(0) catalyst | Catalyst | e.g., Pd(PPh₃)₄ | Or a combination of a Pd(II) salt and a ligand. |
| Ligand | Ligand | e.g., dppf | Used with Pd(II) sources. |
| N,N-Dimethylformamide (DMF) | Solvent | C₃H₇NO | A common solvent for this type of reaction. |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
To a solution of 7-bromoisochroman in DMF are added zinc cyanide and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours, with the progress monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizations of Synthetic Pathways
Caption: Synthetic scheme for this compound via the Sandmeyer reaction.
Caption: Synthetic scheme for this compound via Pd-catalyzed cyanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Isochroman-7-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-7-carbonitrile is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyran ring, with a nitrile group substituted at the 7-position. This molecule belongs to the broader class of isochromans, which are prevalent in various natural products and have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with insights into its potential therapeutic applications.
Chemical Structure and Properties
The structural framework of this compound combines the rigidity of the fused ring system with the reactive potential of the nitrile functionality. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.
Structure:
-
IUPAC Name: 3,4-dihydro-1H-isochromene-7-carbonitrile
-
Molecular Formula: C₁₀H₉NO
-
Molecular Weight: 159.19 g/mol
Table 1: Physicochemical Properties of this compound (Predicted and Estimated)
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane. | Estimated |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the known spectra of the parent isochroman molecule and the characteristic absorbances of the nitrile group, the following spectral properties can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), benzylic protons (-CH₂-O-, δ ~4.5-5.0 ppm), and aliphatic protons (-CH₂-CH₂-, δ ~2.8-4.0 ppm). The exact shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrile group. |
| ¹³C NMR | Aromatic carbons (δ 120-140 ppm), nitrile carbon (-C≡N, δ ~115-120 ppm), benzylic carbon (-CH₂-O-, δ ~65-75 ppm), and aliphatic carbon (-CH₂-CH₂-, δ ~25-35 ppm). The quaternary carbon attached to the nitrile group would also be observable. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (-C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 159. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the pyran ring. |
Synthesis and Reactivity
The synthesis of isochroman derivatives can be achieved through various established organic reactions. The introduction of the nitrile group at the 7-position can be accomplished through several synthetic strategies.
Experimental Protocols
1. Oxa-Pictet–Spengler Reaction (General for Isochroman Core Synthesis):
This is a powerful method for constructing the isochroman skeleton.[1]
-
Reactants: A substituted 2-phenylethanol and an aldehyde or its equivalent.
-
Catalyst: Typically an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
-
Solvent: Anhydrous solvents like dichloromethane (CH₂Cl₂) or toluene are commonly used.
-
Procedure:
-
The substituted 2-phenylethanol and the aldehyde are dissolved in the chosen solvent.
-
The acid catalyst is added, and the mixture is stirred, often at elevated temperatures, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
-
dot
Caption: Oxa-Pictet–Spengler reaction workflow.
2. Synthesis of this compound from a Precursor (Hypothetical Protocols):
-
From 7-Bromo-isochroman via Cyanation:
-
Reactants: 7-Bromo-isochroman and a cyanide source (e.g., copper(I) cyanide or zinc cyanide).
-
Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄) is often required for such cross-coupling reactions.
-
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Procedure: The reactants and catalyst are heated under an inert atmosphere. The progress of the reaction is monitored, and upon completion, the product is isolated by extraction and purified.
-
-
From Isochroman-7-carboxamide via Dehydration:
-
Reactant: Isochroman-7-carboxamide.
-
Dehydrating Agent: A strong dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).
-
Solvent: An inert solvent like dichloromethane or toluene.
-
Procedure: The carboxamide is treated with the dehydrating agent, often with gentle heating. The reaction mixture is then worked up to isolate the nitrile product.
-
dot
Caption: Potential synthetic routes to this compound.
Reactivity
The this compound molecule offers several sites for further chemical modification:
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. This versatility allows for the introduction of a wide range of functionalities.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing substituents.
-
Benzylic Position: The carbon atom at position 1 (benzylic to the fused benzene ring) can be a site for radical or oxidative functionalization.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the isochroman scaffold is known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of isochroman have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.[1]
Antimicrobial Properties:
Certain isochroman derivatives have shown potential as antimicrobial agents, exhibiting activity against various strains of bacteria and fungi. The presence of the cyano group might influence this activity, as nitrile-containing compounds are known to possess antimicrobial properties.
Anticancer Activity:
Analogs of isochroman have been reported to exhibit cytotoxic effects on cancer cell lines.[1] The mechanism of action is often related to the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathways:
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, potential targets could include pathways involved in:
-
Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) or other cell cycle checkpoints.
-
Apoptosis: Induction of programmed cell death through modulation of Bcl-2 family proteins or caspase activation.
-
Inflammation: Inhibition of pro-inflammatory signaling pathways such as NF-κB.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.
dot
Caption: Potential biological roles of this compound.
Applications in Drug Development
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Its potential as an intermediate allows for the synthesis of a library of derivatives that can be screened for various biological activities. The nitrile group, in particular, can act as a key pharmacophoric element or be transformed into other functional groups to optimize drug-like properties.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is not widely available in the public domain, its structural relationship to other biologically active isochromans suggests that it is a promising candidate for further investigation. This guide has provided a summary of its known and predicted chemical properties, potential synthetic routes, and likely areas of biological relevance. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide on the Biological Activity of the Isochroman Scaffold: A Framework for Understanding Isochroman-7-carbonitrile
Introduction
The isochroman scaffold is a core component of various bioactive natural products and synthetic pharmaceutical compounds.[3] Its derivatives are known to possess a range of biological activities, including but not limited to, central nervous system (CNS) effects, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties.[1] This document will delve into these activities, presenting quantitative data where available, outlining experimental protocols, and visualizing key concepts to provide a thorough technical resource.
Synthesis of the Isochroman Scaffold
A common and straightforward method for constructing the isochroman motif is the oxa-Pictet-Spengler reaction.[4] This reaction typically involves the condensation of a β-phenylethanol with an aldehyde or ketone in the presence of an acid catalyst.[5]
A general synthetic workflow for obtaining isochroman derivatives is outlined below:
Detailed Experimental Protocol: Oxa-Pictet-Spengler Reaction
The following is a representative protocol for the synthesis of isochroman derivatives, adapted from the literature[5]:
-
Reactant Preparation: Dissolve 1 mmol of a β-phenylethanol derivative in 4 mL of anhydrous methyl alcohol.
-
Addition of Carbonyl Compound: Add 2 mmol of the corresponding carbonyl compound (a 100% molar excess).
-
Catalyst Addition: Introduce 10 mg of p-toluenesulphonic acid as the acid catalyst.
-
Reaction Conditions: The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched, extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by column chromatography, to yield the desired isochroman derivative.
Biological Activities of Isochroman Derivatives
The isochroman scaffold has been identified as a "powerful scaffold" demonstrating a variety of important biological activities.[4] A review of the literature highlights several key areas of pharmacological interest.
Antioxidant and Anti-inflammatory Activity
Hydroxy-1-aryl-isochromans are a class of polyphenolic heterocyclic compounds with potent antioxidant potential.[6] Studies have shown that hydroxylated derivatives of 1-aryl-isochroman exhibit significant protective effects against lipid peroxidation and cellular nitrosative stress.[6]
| Compound | Degree of Hydroxylation | Activity Against Mitochondrial Lipid Peroxidation | Reduction of Microglial Nitric Oxide Production |
| ISO-0 | 0 | Less active | Strong |
| ISO-2 | 2 | Higher than ISO-0 and Trolox | Less pronounced than ISO-0 |
| ISO-3 | 3 | Higher than ISO-0 and Trolox | Ineffective |
| ISO-4 | 4 | Higher than ISO-0 and Trolox | Less pronounced than ISO-0 |
| Table 1: Antioxidant and anti-nitrosative stress activities of hydroxy-1-aryl-isochroman derivatives.[6] |
Furthermore, some isocoumarin derivatives, which are structurally related to isochromans, have demonstrated strong inhibitory activities against α-glucosidase, suggesting potential as agents for diabetes control.[7]
Anticancer Activity
Certain isochroman derivatives have shown promising anticancer activities. For instance, synthetic cannabidiol (CBD) derivatives containing an isochroman core exhibited promising anticancer activities in preliminary cytotoxicity assays using the MTT assay.[4] Additionally, some isocoumarin derivatives have shown cytotoxic activity against HeLa and HepG2 cells.[7] A series of novel 2-amino-4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile derivatives were synthesized and evaluated for their cytotoxicity, with some compounds showing toxicity towards the MCF-7 breast cancer cell line.[8]
| Cell Line | Compound 1 (IC50) | Compound 3 (IC50) | Compound 4 (IC50) |
| HeLa | 11.49 ± 1.64 µM | 8.70 ± 0.94 µM | - |
| HepG2 | - | - | 34.10 ± 2.92 µM |
| Table 2: Cytotoxic activity of isocoumarin-type compounds.[7] |
The logical workflow for the evaluation of these compounds is as follows:
Central Nervous System (CNS) Activity
A significant area of research for isochroman derivatives is in the field of neuroscience. A novel CNS selective neurokinin-1 (NK1) receptor antagonist, (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidine (CJ-17,493), demonstrated high and selective affinity for the human NK1 receptor.[9]
| Compound | Target | Affinity (Ki) | In Vivo Activity (Gerbil Tapping Model, ED50) | In Vivo Activity (Ferret Anti-emetic Model, ED90) |
| CJ-17,493 | Human NK1 Receptor | 0.2 nM | 0.04 mg/kg (s.c.) | 0.07 mg/kg (s.c.) |
| Table 3: CNS activity of the NK1 receptor antagonist CJ-17,493.[9] |
The signaling pathway associated with NK1 receptor antagonism is crucial for its therapeutic effects, particularly in anti-emesis and potentially other CNS disorders.
Antiplatelet Activity
Derivatives of 3-phenyl-1H-isochromen-1-one have been identified as highly potent antioxidant and antiplatelet agents.[10] Several of these analogues exhibited significantly more potent antiplatelet activity induced by arachidonic acid (AA) than aspirin.[10]
The isochroman scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. While direct experimental data for isochroman-7-carbonitrile is not currently in the public domain, the extensive research on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The diverse pharmacological profiles of isochroman derivatives, including antioxidant, anti-inflammatory, anticancer, and CNS activities, suggest that this compound could exhibit interesting and potentially valuable biological properties. Further research, beginning with the synthesis and subsequent screening of this compound, is warranted to elucidate its specific biological functions and therapeutic potential. The experimental protocols and data presented in this guide offer a valuable starting point for such investigations.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and biological activity evaluation of 4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape of Isochromans: A Technical Guide to NMR Spectroscopic Data of Isochroman-7-carbonitrile
Disclaimer: Publicly accessible, experimentally verified NMR spectroscopic data for isochroman-7-carbonitrile is not currently available. This guide provides a detailed analysis of the NMR data for the parent compound, isochroman, and offers a predictive assessment for this compound based on established principles of NMR spectroscopy. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding and a framework for the spectral analysis of this compound class.
Introduction to Isochroman and its Derivatives
Isochroman and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The precise characterization of these compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide focuses on the NMR spectroscopic features of the isochroman scaffold, with a specific, predictive focus on this compound.
NMR Spectroscopic Data for Isochroman
The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for the parent compound, isochroman. This data serves as a baseline for predicting the spectral characteristics of its derivatives.
Table 1: ¹H NMR Spectroscopic Data for Isochroman
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-5, H-8 | 7.09 | m | |
| H-6, H-7 | 7.07 | m | |
| H-1 | 4.68 | s | |
| H-3 | 3.87 | t | 5.6 |
| H-4 | 2.75 | t | 5.6 |
Solvent: CDCl₃, Reference: TMS (0 ppm)[1]
Table 2: ¹³C NMR Spectroscopic Data for Isochroman
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-8a | 135.2 |
| C-4a | 132.9 |
| C-6 | 128.8 |
| C-7 | 126.5 |
| C-5 | 126.3 |
| C-8 | 125.9 |
| C-1 | 68.1 |
| C-3 | 64.6 |
| C-4 | 28.1 |
Solvent: CDCl₃, Reference: TMS (0 ppm)[2]
Predicted NMR Spectroscopic Data for this compound
The introduction of a nitrile (-C≡N) group at the 7-position of the isochroman ring is expected to induce significant changes in the chemical shifts of the nearby aromatic protons and carbons due to its electron-withdrawing nature and anisotropic effects.
Predicted ¹H NMR Spectral Changes:
-
H-6 and H-8: The protons ortho (H-6) and para (H-8) to the nitrile group are expected to be deshielded and shift downfield (to a higher ppm value) compared to their positions in isochroman.
-
H-5: The proton meta (H-5) to the nitrile group will also experience some downfield shift, but to a lesser extent than the ortho and para protons.
-
Aliphatic Protons (H-1, H-3, H-4): The chemical shifts of the aliphatic protons are not expected to be significantly affected by the substituent on the aromatic ring.
Predicted ¹³C NMR Spectral Changes:
-
C-7: The carbon directly attached to the nitrile group will be significantly deshielded.
-
C-5, C-8a (ipso-carbons): The ipso-carbons will also experience a downfield shift.
-
C-6, C-8: The ortho and para carbons will be deshielded.
-
C-4a, C-5: The meta carbons will be least affected.
-
Nitrile Carbon (CN): A characteristic signal for the nitrile carbon is expected to appear in the range of 115-125 ppm.
-
Aliphatic Carbons (C-1, C-3, C-4): Minimal changes are expected for the aliphatic carbon signals.
Experimental Protocol for NMR Analysis
A general methodology for the NMR analysis of a small organic molecule like this compound is outlined below.
4.1 Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, 5-10 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[3][4]
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts.
-
Sample Dissolution: The accurately weighed sample is dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial before being transferred to a 5 mm NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often already present in commercially available deuterated solvents.
4.2 NMR Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[5]
-
2D NMR (Optional but Recommended): For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for the structural elucidation of a small organic molecule.
Caption: Workflow for NMR-based structural elucidation.
This comprehensive guide provides a foundational understanding of the NMR spectroscopic characteristics of the isochroman scaffold and a predictive framework for this compound. The detailed experimental protocols and workflow diagrams serve as practical tools for researchers engaged in the synthesis and characterization of novel isochroman derivatives.
References
Mass Spectrometry Analysis of Isochroman-7-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of isochroman-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Furthermore, a predicted fragmentation pattern for this compound under electron ionization is presented, supported by data from the parent isochroman molecule and known fragmentation behaviors of aromatic nitriles. All quantitative data is summarized in clear, tabular format, and key experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding and replication.
Introduction
Isochroman derivatives are a class of heterocyclic compounds that form the core structure of various biologically active molecules. The addition of a nitrile group at the 7-position introduces a key functional group that can significantly influence the molecule's chemical properties and pharmacological activity. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. This guide will delve into the theoretical and practical aspects of analyzing this compound using mass spectrometry, providing researchers with the necessary information to develop and validate their own analytical methods.
Predicted Electron Ionization Mass Spectrum and Fragmentation
Due to the niche nature of this compound, a publicly available, experimentally determined mass spectrum is not readily accessible. However, a highly probable fragmentation pattern can be predicted based on the known mass spectrum of the parent compound, isochroman, and the characteristic fragmentation of aromatic nitriles.
The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (M+•). The primary fragmentation events are expected to involve the isochroman ring system and the nitrile group.
Key Predicted Fragmentation Pathways:
-
Retro-Diels-Alder (RDA) Reaction: The isochroman ring can undergo a characteristic RDA reaction, leading to the loss of a neutral molecule of formaldehyde (CH₂O).
-
Benzylic Cleavage: Cleavage at the benzylic position is a common fragmentation pathway for compounds containing a benzyl ether moiety.
-
Loss of HCN: Aromatic nitriles are known to lose a neutral molecule of hydrogen cyanide (HCN).[1]
-
Loss of a Hydrogen Radical: The loss of a hydrogen atom can lead to the formation of a stable, even-electron ion.
Based on these principles, a predicted mass spectrum for this compound is summarized in Table 1.
Data Presentation: Predicted Mass Spectral Data
| m/z | Predicted Fragment Ion | Proposed Structure of Fragment | Relative Abundance (%) |
| 159 | [M]+• | C₁₀H₉NO | 60 |
| 130 | [M - CHO]+ | C₉H₈N | 100 (Base Peak) |
| 132 | [M - HCN]+• | C₉H₈O | 40 |
| 103 | [C₈H₇]+ | Tropylium ion derivative | 30 |
| 158 | [M - H]+ | C₁₀H₈NO | 20 |
Experimental Protocols
The following are detailed protocols for the analysis of this compound using both GC-MS and LC-MS. These protocols are based on established methods for the analysis of similar aromatic and heterocyclic compounds.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
3.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (for matrix samples): For samples in a complex matrix (e.g., biological fluids, reaction mixtures), perform a liquid-liquid extraction with a suitable organic solvent. Ensure the final sample is dissolved in a GC-compatible solvent.
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-400
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of a wider range of compounds, including those that are less volatile or thermally labile.
3.2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a mixture of methanol and water (e.g., 50:50 v/v) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare calibration standards.
-
Sample Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
3.2.2. LC-MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V
-
Mass Scan Range: m/z 50-500
Visualization of Experimental Workflows
To provide a clear visual representation of the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS analysis of this compound.
Caption: Predicted fragmentation of this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, along with detailed GC-MS and LC-MS protocols, offers a robust starting point for researchers in the fields of analytical chemistry, pharmacology, and drug development. The provided workflows and diagrams serve to simplify complex processes and enhance the reproducibility of these analytical methods. While the presented fragmentation data is predictive, it is based on well-established principles of mass spectrometry and provides a strong basis for the interpretation of experimental data. Further studies involving high-resolution mass spectrometry and tandem MS/MS experiments would be beneficial for the definitive structural confirmation of the proposed fragments.
References
- 1. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Isochroman Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules of significant pharmacological interest. This guide provides a comprehensive literature review of isochroman compounds, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of Isochroman Derivatives
The construction of the isochroman core is a key focus in synthetic organic chemistry. Several methods have been developed, with the Oxa-Pictet-Spengler reaction being a prominent and versatile strategy.[1][2] This reaction typically involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone.[3]
Other notable synthetic approaches include:
-
Halo-cycloacetalization: A diastereoselective method for the synthesis of isochroman derivatives from olefinic aldehydes and alcohols.[4]
-
Intramolecular C-H Insertion: Stereoselective synthesis of isochromans can be achieved through C-H insertion reactions with donor/donor carbenes.
-
Electrochemical Cross-Dehydrogenative Coupling: This method allows for the α-functionalization of isochromans under mild conditions.[5]
A variety of catalysts and reaction conditions have been explored to improve yields, stereoselectivity, and substrate scope for these synthetic transformations.[1][5]
Biological Activities of Isochroman Compounds
Isochroman derivatives have been shown to exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.[6] These activities include:
-
Anticancer Activity: Numerous isochroman derivatives have demonstrated cytotoxicity against various cancer cell lines.[7] Structure-activity relationship (SAR) studies have been conducted to optimize the anticancer potency of these compounds.[3][7]
-
Anti-inflammatory Activity: Certain isochroman derivatives have shown potent anti-inflammatory effects.[6][8] Their mechanism of action often involves the modulation of key inflammatory pathways.
-
Antimicrobial Activity: The isochroman scaffold is present in compounds with antibacterial and antifungal properties.[9][10] SAR studies are ongoing to develop more effective antimicrobial agents based on this structure.[10][11]
-
Antihypertensive Activity: Some isochroman-4-one hybrids have been designed and synthesized as potential antihypertensive agents, acting as α1-adrenergic receptor antagonists.[12]
-
Neuroprotective Effects: Certain isochroman derivatives have shown promise in protecting neuronal cells from damage.[6]
Quantitative Data on Biological Activity
The following tables summarize the reported biological activities of various isochroman and related derivatives from the literature.
Table 1: Anticancer Activity of Isochroman and Isochromanone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isocoumarin Derivative 1 | HeLa | 34.10 ± 2.92 | [7] |
| 4-Amino-4'-ethoxychalcone | - | 2.38 (µg/ml) | [8] |
| 4-Amino-4'-methoxychalcone | - | 3.08 (µg/ml) | [8] |
Table 2: Antimicrobial Activity of Isochroman Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isochromanylpenicillins | Gram-positive bacteria | Varies | [9] |
| Isochromanylpenicillins | Gram-negative bacteria | Varies | [9] |
| Fatty amine-tripeptide conjugates | S. pneumoniae | Low µM range | [11] |
| Fatty amine-tripeptide conjugates | S. pyogenes | Low µM range | [11] |
Table 3: Anti-inflammatory Activity of Isochroman Derivatives
| Compound | Assay | IC50 | Reference |
| 1-Methyl-isochroman-1-yl acetic acid | Carrageenan-induced rat paw edema | Comparable to indomethacin | [13] |
| Benzylideneacetophenone derivative 1m | Inhibition of lipid peroxidation | 2.38 µg/ml | [8] |
| Benzylideneacetophenone derivative 1l | Inhibition of lipid peroxidation | 3.08 µg/ml | [8] |
Signaling Pathways Modulated by Isochroman Compounds
The therapeutic effects of isochroman derivatives are often attributed to their ability to modulate specific cellular signaling pathways.
Apoptosis Signaling Pathway
Several studies have indicated that isochroman compounds can induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway, which is often targeted, involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Caption: Intrinsic apoptosis pathway induced by isochroman compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on isochroman compounds.
General Procedure for Oxa-Pictet-Spengler Synthesis of Isochromans
The following is a representative protocol for the synthesis of 1-substituted isochromans:
-
To a solution of a β-arylethanol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added an aldehyde or ketone (1.2 mmol).
-
A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, bismuth triflate, 10 mol%) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired isochroman derivative.[1][3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.[14][15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the isochroman compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Bioassay-Guided Isolation of Isochroman Natural Products
The isolation of bioactive isochroman compounds from natural sources often follows a bioassay-guided fractionation approach.
Caption: Bioassay-guided isolation of isochroman natural products.
Conclusion
Isochroman compounds represent a versatile and promising class of heterocyclic molecules with a broad range of biological activities. The continued development of efficient synthetic methodologies, coupled with comprehensive biological evaluation and SAR studies, will undoubtedly lead to the discovery of novel isochroman-based therapeutic agents for a variety of diseases. This guide serves as a foundational resource to aid researchers in this exciting and important field of medicinal chemistry.
References
- 1. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isochroman synthesis [organic-chemistry.org]
- 6. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Structure-activity relations of isochromanylpenicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synthetic Polymers: An Update on Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
- 12. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchhub.com [researchhub.com]
A Technical Guide to the Discovery and Isolation of Isochroman Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman natural products represent a diverse and structurally significant class of secondary metabolites, predominantly biosynthesized by fungi and plants. These compounds exhibit a wide array of promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets for drug discovery and development. The isochroman core, a bicyclic ether, serves as a scaffold for a variety of substitutions, leading to a rich chemical diversity. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of isochroman natural products, with a focus on experimental protocols and data presentation for researchers in the field.
General Workflow for Discovery and Isolation
The process of discovering and isolating novel isochroman natural products typically follows a systematic workflow, beginning with the collection and cultivation of biological material and culminating in the structural elucidation of pure compounds. This process often employs bioassay-guided fractionation to target compounds with specific biological activities.
Caption: General workflow for the discovery and isolation of isochroman natural products.
Experimental Protocols: A Case Study from Epicoccum nigrum
The following protocols are based on the successful isolation of novel isocoumarins from the mangrove endophytic fungus Epicoccum nigrum SCNU-F0002.[1]
Fungal Cultivation and Extraction
-
Cultivation: The fungus Epicoccum nigrum SCNU-F0002 is grown under static conditions at 25°C for 28 days on a solid autoclaved rice substrate medium. Each flask contains 50 g of rice and 50 mL of 3‰ saline water.[1]
-
Extraction: After incubation, the mycelia and solid rice medium are extracted with ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude residue.[1]
Chromatographic Purification
The purification of isochroman natural products from the crude extract is a multi-step process involving various chromatographic techniques.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Further Purification of Fractions: Individual fractions are further purified using a combination of techniques, which may include:
-
Sephadex LH-20 Column Chromatography: This is particularly useful for separating compounds based on size and polarity.
-
Preparative Thin-Layer Chromatography (TLC): A common method for final purification of small quantities of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to obtain highly pure compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water is frequently used.
-
Data Presentation: Quantitative Analysis of Isolation
The following table summarizes the quantitative data from the isolation of two new isocoumarins, compounds 2 and 3 , from Epicoccum nigrum.[1]
| Parameter | Value |
| Starting Material | |
| Fungal Strain | Epicoccum nigrum SCNU-F0002 |
| Culture Medium | Solid rice substrate |
| Incubation Time | 28 days |
| Extraction | |
| Extraction Solvent | Ethyl Acetate (EtOAc) |
| Crude Residue Weight | 22.5 g |
| Purification | |
| Initial Chromatography | Silica Gel Column |
| Final Yield (Compound 2) | Not specified |
| Final Yield (Compound 3) | Not specified |
Note: The original publication did not specify the final yields of the individual pure compounds, which is a common omission in natural product isolation papers. However, the total weight of the crude extract provides a starting point for estimating overall yields.
Structure Elucidation
Once a pure isochroman natural product is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Key Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups like hydroxyls, carbonyls, and double bonds.
-
X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[1]
The following diagram illustrates the logical relationship of data from different spectroscopic methods in the process of structure elucidation.
Caption: The logical flow of structure elucidation for a novel isochroman natural product.
Conclusion
The discovery and isolation of isochroman natural products is a meticulous process that requires a combination of microbiological, chemical, and spectroscopic expertise. The protocols and methodologies outlined in this guide, exemplified by the case study of Epicoccum nigrum, provide a foundational framework for researchers. While the specific details of isolation will vary depending on the source organism and the chemical properties of the target compounds, the principles of extraction, multi-step chromatographic purification, and spectroscopic structure elucidation remain central to the field. Continued exploration of diverse ecological niches, such as endophytic and marine fungi, promises the discovery of novel isochroman derivatives with significant potential for drug development.
References
A Technical Guide to the Characterization of Novel Isochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isochroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[2] This guide provides an in-depth technical overview of the essential methodologies for the synthesis, characterization, and biological evaluation of novel isochroman derivatives, tailored for professionals in drug discovery and medicinal chemistry.
Synthesis of Novel Isochroman Derivatives
The synthesis of the isochroman core is a critical first step in developing novel derivatives. Numerous synthetic strategies have been developed, with the oxa-Pictet-Spengler reaction being one of the most direct and efficient methods.[3] This reaction typically involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or ketone.[3] Recent advancements have also explored photocatalyzed reactions and the use of epoxides as aldehyde surrogates to increase functional group diversity and reaction efficiency under mild conditions.[3][4]
The general workflow for synthesizing and purifying a novel isochroman derivative involves the initial reaction, followed by monitoring, work-up, and chromatographic purification to isolate the target compound for subsequent characterization.
Caption: General workflow for the synthesis and purification of a novel isochroman derivative.
Physicochemical Characterization: Structural Elucidation
Once a novel derivative is synthesized and purified, its chemical structure must be unambiguously confirmed. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity, functional groups, and molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for determining the carbon-hydrogen framework. Multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish atom connectivity and finalize the structure.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., -OH, C=O, C-O) based on their characteristic vibrational frequencies.[8]
The characterization process is a systematic workflow to ensure the identity and purity of the synthesized compound before proceeding to biological evaluation.
Caption: Workflow for the structural elucidation of a newly synthesized isochroman derivative.
Data Presentation: Spectroscopic Summary
Quantitative data from these analyses should be systematically tabulated. The table below presents hypothetical data for a representative novel isochroman derivative.
| Analysis Type | Parameter | Observed Value |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 7.15 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 4.85 (t, J=6.5 Hz, 1H), 3.90 (m, 2H), 2.80 (t, J=7.0 Hz, 2H), 2.10 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | 155.2, 130.1, 128.5, 125.4, 116.8, 115.9, 75.6, 65.2, 29.8, 21.5 |
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 177.0810; Found: 177.0812 |
| IR (thin film, cm⁻¹) | Wavenumber (ν) | 3350 (O-H stretch, if present), 2925 (C-H stretch), 1610 (C=C aromatic), 1230 (C-O stretch) |
Biological Characterization & Activity
Isochroman derivatives are explored for a multitude of therapeutic applications, acting on various biological targets.[2] A critical aspect of their characterization is quantifying their activity against specific enzymes or cellular pathways.
Enzyme Inhibition
Many isochroman derivatives have been identified as potent enzyme inhibitors. For example, novel isochroman carboxylic acid derivatives have been evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research.[9] Similarly, isocoumarins (related oxidized derivatives) have been shown to selectively inhibit tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[10][11]
The diagram below illustrates a simplified signaling pathway where a novel isochroman derivative acts as an inhibitor of a key kinase, preventing downstream signaling and cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]
- 5. lehigh.edu [lehigh.edu]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isocoumarins incorporating chalcone moieties act as isoform selective tumor-associated carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Nitrile-Substituted Isochromans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of nitrile-substituted isochromans. The incorporation of a nitrile moiety into the isochroman scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This document summarizes the available data on these properties, details relevant experimental protocols, and visualizes key conceptual frameworks to aid in the rational design of novel therapeutics.
Core Physicochemical Properties
Quantitative Data Summary
The experimental data on the physicochemical properties of nitrile-substituted isochromans is sparse. The following table summarizes the currently available data. Researchers are encouraged to perform experimental determinations for novel derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | LogP | pKa |
| Isochroman-1-carbonitrile | 13328-80-8 | C10H9NO | 159.18 | 43-44[1] | Not available | Not available | Not available | Not available |
Note: The majority of the physicochemical data for Isochroman-1-carbonitrile is listed as "Not available" in safety data sheets, highlighting the need for further experimental characterization of this class of compounds.[2]
Inferred Physicochemical Properties
-
Polarity and Solubility: The nitrile group is highly polar. Its introduction is expected to increase the overall polarity of the isochroman molecule. This increased polarity may lead to enhanced aqueous solubility compared to the parent isochroman, a desirable trait for many drug candidates. However, the overall solubility will also depend on the substitution pattern and the presence of other functional groups.
-
Lipophilicity (LogP): The nitrile group's contribution to lipophilicity is complex. While it is a polar group, it can also engage in favorable interactions with non-polar environments. The net effect on the octanol-water partition coefficient (LogP) will be context-dependent.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This property is crucial for molecular recognition and binding to biological targets.
-
Metabolic Stability: The nitrile group is generally considered to be metabolically robust and less susceptible to enzymatic degradation compared to more labile functional groups. This can lead to an improved pharmacokinetic profile.
-
Electronic Effects: As a strong electron-withdrawing group, the nitrile substituent can significantly influence the electron density of the isochroman ring system, affecting its reactivity and interaction with biological macromolecules.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of a wide range of nitrile-substituted isochromans are not extensively published. However, based on established synthetic methodologies for isochromans and the introduction of nitrile groups, a general workflow can be outlined.
General Synthesis of Isochroman-1-carbonitrile
The synthesis of isochroman-1-carbonitrile can be achieved through various methods, including the substitution of a suitable leaving group at the 1-position of the isochroman ring with a cyanide salt. A plausible synthetic route is the conversion of isochroman to a 1-halo-isochroman followed by nucleophilic substitution.
Experimental Steps:
-
Halogenation: Isochroman is treated with a halogenating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in an inert solvent (e.g., carbon tetrachloride or benzene) to yield 1-bromo-isochroman. The reaction mixture is typically heated under reflux for several hours.
-
Cyanation: The resulting 1-bromo-isochroman is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at an elevated temperature until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired isochroman-1-carbonitrile.
Physicochemical Property Determination
Melting Point: The melting point can be determined using a standard melting point apparatus.
Solubility: The equilibrium solubility can be determined by adding an excess amount of the compound to a known volume of solvent (e.g., water, buffer at different pH values) and shaking the suspension at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate LogP values.
Biological Activity and Potential Signaling Pathways
Isochroman derivatives have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and central nervous system (CNS) effects.[3] While specific signaling pathways for nitrile-substituted isochromans are not yet well-defined, their structural similarity to other biologically active isochromans suggests potential interactions with key cellular signaling cascades.
For instance, the anti-inflammatory and antitumor activities of many heterocyclic compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
This diagram illustrates the canonical NF-κB signaling pathway and a hypothesized point of intervention for a nitrile-substituted isochroman. The inhibition of the IKK complex would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes. This represents a plausible mechanism of action for isochroman derivatives with anti-inflammatory and antitumor properties and serves as a valuable framework for future mechanistic studies.
Conclusion
Nitrile-substituted isochromans represent a promising class of compounds for drug discovery. Their unique physicochemical properties, conferred by the nitrile group, can be harnessed to optimize pharmacokinetic and pharmacodynamic parameters. This guide has summarized the current state of knowledge, highlighting the significant need for further experimental characterization of these molecules. The provided experimental workflows and conceptual diagrams offer a foundation for researchers to build upon in their efforts to design and develop novel isochroman-based therapeutics.
References
An In-depth Technical Guide to Isochroman-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isochroman-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific molecule, this guide consolidates information on the broader isochroman scaffold and related derivatives to offer valuable insights for research and development.
Chemical Identifiers and Physical Properties
| Identifier | Value | Source |
| Compound Name | This compound | - |
| CAS Number | Not available | - |
| Parent Compound | Isochroman | - |
| Parent CAS Number | 493-05-0 | [1][2] |
| Parent Molecular Formula | C₉H₁₀O | [1][2] |
| Parent Molecular Weight | 134.18 g/mol | [1] |
| Inferred Molecular Formula | C₁₀H₉NO | - |
| Inferred Molecular Weight | 159.19 g/mol | - |
| Inferred IUPAC Name | 3,4-dihydro-1H-isochromene-7-carbonitrile | Based on IUPAC nomenclature rules |
| Inferred SMILES | N#Cc1ccc2OCCcc2c1 | - |
| Inferred Appearance | Likely a solid at room temperature | Inferred from similar aromatic nitriles |
| Inferred Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from isochroman structure |
Synthesis of Isochroman Derivatives
The synthesis of the isochroman scaffold is well-established, with the Oxa-Pictet-Spengler reaction being a prominent and versatile method.[3][4] This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. For the synthesis of this compound, a plausible precursor would be a β-(3-cyanophenyl)ethanol derivative.
General Experimental Protocol: Oxa-Pictet-Spengler Reaction
A general procedure for the synthesis of isochroman derivatives via the Oxa-Pictet-Spengler reaction is as follows:
-
Reactant Preparation: The β-arylethanol (1 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane or methanol.
-
Addition of Carbonyl Compound: The aldehyde or ketone (1-1.5 equivalents) is added to the solution.
-
Acid Catalysis: A catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or boron trifluoride etherate) is introduced to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of isochroman derivatives.
Potential Biological and Chemical Significance
Derivatives of isochroman are of significant interest in medicinal chemistry due to their presence in a variety of bioactive natural products. The this compound scaffold holds potential for further chemical modifications and the development of novel therapeutic agents.
Potential Chemical Reactions:
-
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, providing a key functional handle for the introduction of diverse substituents and the synthesis of new libraries of compounds.[3]
-
Oxidation of the Benzylic Position: The benzylic carbon of the isochroman ring can be oxidized to introduce further functionality.[3]
-
Nucleophilic Substitution: The isochroman ring system can be susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[3]
Potential Biological Activities:
-
Antimicrobial Properties: Some isochroman derivatives have demonstrated activity against various microbial strains.[3]
-
Anticancer Activity: Certain analogs of isochroman have exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.[3]
Caption: Potential chemical transformations of this compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While specific experimental data remains scarce, the established chemistry of the isochroman scaffold provides a solid foundation for its synthesis and derivatization. The potential for this compound and its derivatives in drug discovery, particularly in the areas of antimicrobial and anticancer research, warrants further investigation. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this intriguing molecule.
References
Theoretical Exploration of Isochroman-7-carbonitrile: A Computational Guide for Drug Discovery
Abstract
The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] The incorporation of a carbonitrile group can further enhance pharmacological properties, including metabolic stability and target binding affinity.[2][3] Despite the potential of isochroman derivatives, a thorough theoretical understanding of isochroman-7-carbonitrile is currently lacking in publicly available literature. This technical guide outlines a proposed series of in silico studies designed to elucidate the structural, electronic, and potential biological properties of this compound. The methodologies detailed herein serve as a comprehensive roadmap for researchers in computational chemistry and drug development to investigate this promising molecule.
Introduction: The Rationale for a Theoretical Investigation
The isochroman moiety is a key component in a variety of pharmacologically active agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to antitumor and antihypertensive.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for interaction with biological targets.
The carbonitrile group is a versatile functional group in drug design, often employed as a bioisostere for carbonyl or halogen groups.[3] Its unique electronic properties and linear geometry allow it to act as a hydrogen bond acceptor and to modulate the electronic density of aromatic rings, thereby influencing the binding affinity and pharmacokinetic profile of a molecule.[2][3] More than 30 pharmaceuticals approved by the FDA contain a nitrile group, a testament to its importance in modern medicinal chemistry.[2]
The convergence of the privileged isochroman scaffold and the functionally significant carbonitrile group in this compound presents a compelling case for its investigation as a potential building block for novel therapeutics. Theoretical and computational studies provide a rapid, cost-effective means to predict the physicochemical properties, reactivity, and potential biological interactions of a molecule before undertaking extensive synthetic and experimental work. This guide proposes a multi-faceted computational approach, including Density Functional Theory (DFT) and molecular docking, to build a foundational understanding of this compound.
Proposed Computational Methodologies
The following sections detail the proposed computational protocols for a comprehensive theoretical study of this compound. These methodologies are based on established practices for similar heterocyclic compounds.
Quantum Chemical Calculations using Density Functional Theory (DFT)
Objective: To determine the optimized molecular geometry, electronic properties, and spectroscopic profile of this compound.
Experimental Protocol:
-
Initial Structure Preparation: The 3D structure of this compound will be constructed using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
DFT Geometry Optimization: The pre-optimized structure will be fully optimized without symmetry constraints using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a balance of accuracy and computational cost, as this level of theory has been successfully applied to similar nitrogen-containing heterocyclic compounds.
-
Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Analysis: Based on the optimized geometry, a series of single-point energy calculations will be performed to derive key electronic properties. This includes the calculation of:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's reactivity, kinetic stability, and electronic transition properties.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions.
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom.
-
Molecular Docking Studies
Objective: To predict the binding affinity and interaction patterns of this compound with relevant biological targets.
Experimental Protocol:
-
Target Selection: Based on the known biological activities of isochroman derivatives (e.g., anti-inflammatory, anticancer), relevant protein targets will be selected. For example, Cyclooxygenase-2 (COX-2) for anti-inflammatory potential or specific kinases for anticancer activity.
-
Protein Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The DFT-optimized structure of this compound will be prepared for docking by assigning Gasteiger charges and defining rotatable bonds.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina. The search space (grid box) will be defined to encompass the active site of the target protein. The docking algorithm will be run to generate a series of binding poses, ranked by their predicted binding affinity (in kcal/mol).
-
Interaction Analysis: The lowest energy binding pose will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target protein.
Predicted Data Presentation
The quantitative data generated from the proposed studies should be organized into clear, concise tables for comparative analysis.
Table 1: Predicted Physicochemical and Electronic Properties of this compound
| Property | Predicted Value | Unit |
| Optimized Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap (ΔE) | Value | eV |
| Hardness (η) | Value | eV |
| Softness (S) | Value | eV⁻¹ |
| Electronegativity (χ) | Value | eV |
| Electrophilicity Index (ω) | Value | eV |
Table 2: Predicted Molecular Docking Results of this compound with Target Protein (e.g., COX-2)
| Parameter | Predicted Value/Description |
| Binding Affinity | Value (kcal/mol) |
| Interacting Residues | e.g., TYR 355, ARG 120, SER 530 |
| Hydrogen Bonds | Number and description (e.g., 1 with SER 530 at 2.1 Å) |
| Hydrophobic Interactions | Residues involved (e.g., VAL 349, LEU 352) |
| Other Interactions | e.g., π-π stacking with PHE 518 |
Visualization of Computational Workflows
Visual diagrams are essential for understanding the logical flow of computational experiments.
Caption: Proposed workflow for DFT calculations on this compound.
Caption: Proposed workflow for molecular docking of this compound.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of this compound. The proposed DFT and molecular docking studies will generate fundamental data on the molecule's structural, electronic, and receptor-binding properties. These in silico findings will be invaluable for guiding future synthetic efforts and experimental validation, ultimately accelerating the potential development of novel drug candidates based on the this compound scaffold. This proactive computational approach embodies a rational design strategy, focusing resources on molecules with the highest predicted potential for therapeutic success.
References
Initial Screening of Isochroman-7-carbonitrile Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Isochroman-7-carbonitrile has emerged as a key synthetic intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the initial screening of its bioactivity, with a focus on derivatives targeting the central nervous system (CNS). While quantitative bioactivity data for this compound itself is not extensively available in public literature, its utility as a scaffold for potent CNS-active compounds is well-documented. This guide outlines the synthetic pathways to key derivatives, provides detailed, representative protocols for relevant in vitro assays, and presents the available data in a structured format to facilitate further research and development.
Introduction
The isochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and CNS-modulating effects. This compound, in particular, serves as a crucial building block for a novel class of compounds investigated for their potential in treating neurological and psychiatric disorders. This document summarizes the foundational information necessary for the initial bioactivity screening of this compound and its analogs.
Synthetic Pathway of a Key Derivative
This compound is primarily utilized as a precursor for more complex molecules. A notable example is its use in the synthesis of pyrrolidinyl-substituted isochroman derivatives, which have been explored for their potential in treating CNS disorders. The general synthetic approach is outlined below.
Caption: Synthetic workflow for a pyrrolidinyl-isochroman derivative.
Bioactivity Data
As of the date of this publication, specific quantitative bioactivity data (e.g., IC50, Ki values) for this compound or its direct derivatives from initial high-throughput screening is not publicly available. Patent literature describes derivatives that were subjected to in vitro binding assays for CNS targets, but does not disclose the specific results. The primary value of this compound in a drug discovery context, based on current information, is as a synthetic intermediate for compounds with potential CNS activity.
Table 1: Summary of Available Bioactivity Information
| Compound/Derivative | Target Class | Assay Type | Quantitative Data | Source |
| This compound | - | - | Not Available | - |
| Pyrrolidinyl-isochroman derivatives | CNS Receptors | In vitro binding assays | Not publicly available | Patent Literature |
| General Isochroman Derivatives | Various (e.g., microbial enzymes, CNS receptors) | Various (in vitro and in vivo) | Varies by study | Scientific Literature |
Experimental Protocols
The following are detailed, representative protocols for the types of experiments that would be conducted in an initial screening campaign for this compound derivatives targeting CNS receptors.
4.1. General Protocol for In Vitro Radioligand Binding Assay
This protocol provides a framework for assessing the binding affinity of a test compound to a specific CNS receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Prepare the cell membrane suspension in assay buffer to a final protein concentration of 10-50 µ g/well .
-
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well filter plate.
-
To "total binding" wells, add the radioligand and the cell membrane suspension.
-
To "non-specific binding" wells, add the radioligand, the cell membrane suspension, and the non-specific binding inhibitor.
-
To "test compound" wells, add the radioligand, the cell membrane suspension, and the serially diluted test compound.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow binding to reach equilibrium.
-
-
Harvesting:
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical in vitro radioligand binding assay.
Signaling Pathway Context
While the specific molecular targets of this compound derivatives are not fully elucidated in the public domain, compounds targeting CNS receptors often modulate key signaling pathways involved in neurotransmission. A generalized logical relationship for the action of a hypothetical CNS receptor antagonist is depicted below.
Caption: Generalized signaling pathway for a CNS receptor antagonist.
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in the central nervous system. While the initial screening data for this specific molecule and its immediate derivatives are not widely published, the available information points towards a promising area for further investigation. Future work should focus on the synthesis and systematic screening of a library of this compound derivatives against a panel of CNS receptors to elucidate their structure-activity relationships and identify lead compounds for further development. The protocols and workflows outlined in this guide provide a solid foundation for such an endeavor.
Methodological & Application
"detailed synthesis protocol for isochroman-7-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the multi-step synthesis of isochroman-7-carbonitrile, a valuable building block in medicinal chemistry and drug development. The outlined synthetic pathway proceeds through key intermediates, including 7-nitroisochroman-1-one and 7-aminoisochroman-1-one, and employs well-established chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a four-step sequence starting from 3-(4-nitrophenyl)propanoic acid. The overall strategy involves the initial formation of the isochromanone core, followed by functional group manipulations on the aromatic ring to introduce the desired nitrile group, and concluding with the reduction of the lactone functionality.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Nitroisochroman-1-one
This initial step involves an intramolecular cyclization of 3-(4-nitrophenyl)propanoic acid to form the isochromanone ring system. This reaction is typically acid-catalyzed.
Materials:
-
3-(4-Nitrophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or a similar strong acid catalyst
-
Anhydrous solvent (e.g., toluene or xylene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 3-(4-nitrophenyl)propanoic acid in an anhydrous solvent, add polyphosphoric acid.
-
Heat the reaction mixture under reflux with vigorous stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-nitroisochroman-1-one.
Step 2: Synthesis of 7-Aminoisochroman-1-one
The nitro group of 7-nitroisochroman-1-one is reduced to an amine in this step. A common method for this transformation is the use of a metal in an acidic medium.
Materials:
-
7-Nitroisochroman-1-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or a similar solvent
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-nitroisochroman-1-one in ethanol and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Extract the resulting suspension with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 7-aminoisochroman-1-one.
Step 3: Synthesis of 7-Cyanoisochroman-1-one via Sandmeyer Reaction
The Sandmeyer reaction provides a classic and effective method for converting an aryl amine to a nitrile.[1][2][3] This involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile.[1][2][3]
Materials:
-
7-Aminoisochroman-1-one
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-aminoisochroman-1-one in an aqueous solution of hydrochloric or sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently for a period to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 7-cyanoisochroman-1-one.
Step 4: Reduction of 7-Cyanoisochroman-1-one to this compound
The final step is the reduction of the lactone in 7-cyanoisochroman-1-one to the corresponding isochroman. This requires a reducing agent that will selectively reduce the lactone without affecting the nitrile group.
Materials:
-
7-Cyanoisochroman-1-one
-
A suitable reducing agent (e.g., borane-tetrahydrofuran complex or diisobutylaluminium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
-
Quenching reagent (e.g., methanol, water, or dilute acid)
-
Organic solvent for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-cyanoisochroman-1-one in an anhydrous solvent and cool the solution in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the reducing agent to the cooled solution.
-
Stir the reaction at a low temperature for the appropriate time, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of a suitable quenching reagent.
-
Allow the mixture to warm to room temperature and then perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Data Summary
The following table summarizes the key reactants and products in this synthetic pathway.
| Step | Starting Material | Key Reagents | Product |
| 1 | 3-(4-Nitrophenyl)propanoic acid | Polyphosphoric acid | 7-Nitroisochroman-1-one |
| 2 | 7-Nitroisochroman-1-one | SnCl₂·2H₂O, HCl | 7-Aminoisochroman-1-one |
| 3 | 7-Aminoisochroman-1-one | NaNO₂, HCl, CuCN, NaCN | 7-Cyanoisochroman-1-one |
| 4 | 7-Cyanoisochroman-1-one | Reducing agent (e.g., BH₃·THF) | This compound |
Note: The yields for each step are dependent on the specific reaction conditions and scale and should be optimized accordingly.
References
Application Notes and Protocols for the Synthesis of Isochroman-7-carbonitrile via a Proposed Oxa-Pictet–Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic route for isochroman-7-carbonitrile, a heterocyclic compound of potential interest in medicinal chemistry and drug discovery. The core of this proposed synthesis is the Oxa-Pictet–Spengler reaction, a powerful tool for the construction of the isochroman scaffold. Due to the absence of a specific published protocol for this exact molecule, the following application notes and experimental procedures are based on established methodologies for analogous transformations. Isochroman derivatives have shown a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties, making the development of novel synthetic routes to access diverse isochroman structures a significant endeavor.[1]
Introduction to the Oxa-Pictet–Spengler Reaction
The Oxa-Pictet–Spengler reaction is the oxygen-analog of the Pictet-Spengler reaction, where a β-aryl ethanol condenses with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form an isochroman.[2] This reaction provides a direct and efficient method for the synthesis of the isochroman ring system, which is a common motif in many natural products and biologically active molecules.[3] The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is proposed to proceed in two key stages:
-
Synthesis of the Precursor: Preparation of 2-(3-cyano-4-hydroxyphenyl)ethanol.
-
Oxa-Pictet–Spengler Cyclization: Reaction of the precursor with formaldehyde to yield the target this compound.
This proposed pathway is outlined in the diagram below.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of 2-(3-cyano-4-hydroxyphenyl)ethanol (Precursor)
This multi-step synthesis is a hypothetical route, as a direct preparation method was not identified in the literature search.
Step 1a: Protection of p-Hydroxyphenylethanol
-
Dissolve p-hydroxyphenylethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and cool the solution to 0 °C.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 1b: Ortho-bromination
-
Dissolve the protected p-hydroxyphenylethanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add N-bromosuccinimide (NBS, 1.1 eq).
-
Stir the reaction at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 1c: Cyanation
-
In a flame-dried flask, combine the brominated intermediate (1.0 eq) and copper(I) cyanide (CuCN, 1.5 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 140-150 °C under an inert atmosphere.
-
Stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify by column chromatography.
Step 1d: Deprotection
-
Dissolve the protected precursor (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.2 eq, 1M solution in THF).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final precursor, 2-(3-cyano-4-hydroxyphenyl)ethanol, by column chromatography.
Protocol 2: Proposed Oxa-Pictet–Spengler Reaction for this compound Synthesis
-
To a solution of 2-(3-cyano-4-hydroxyphenyl)ethanol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add formaldehyde (1.5 eq, as a 37% aqueous solution or as paraformaldehyde).
-
Add an acid catalyst. Common catalysts for this reaction include trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like bismuth triflate.[4]
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Data Presentation
The following tables present hypothetical quantitative data for the proposed synthesis. These values are estimates based on typical yields and reaction conditions for similar transformations and should be optimized experimentally.
Table 1: Proposed Reaction Parameters for the Synthesis of 2-(3-cyano-4-hydroxyphenyl)ethanol
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1a | p-Hydroxyphenylethanol | TBDMSCl, Imidazole | DCM | 0 to RT | 12-16 | 90-95 |
| 1b | Protected Phenol | NBS | THF | -78 | 2-4 | 70-80 |
| 1c | Brominated Intermediate | CuCN | DMF | 140-150 | 24-48 | 50-60 |
| 1d | Protected Precursor | TBAF | THF | RT | 1-2 | 85-95 |
Table 2: Proposed Reaction Conditions for the Oxa-Pictet–Spengler Cyclization
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| TFA (1.2 eq) | Formaldehyde (1.5 eq) | Toluene | 60 | 12 | 60-70 |
| p-TsOH (0.2 eq) | Paraformaldehyde (1.5 eq) | Dichloromethane | RT | 24 | 55-65 |
| Bi(OTf)₃ (0.1 eq) | Formaldehyde (1.5 eq) | Acetonitrile | RT | 6 | 65-75 |
Mandatory Visualizations
Caption: Proposed mechanism of the Oxa-Pictet–Spengler reaction.
Caption: General experimental workflow for the synthesis.
Potential Applications and Significance
The isochroman scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[3] Derivatives of isochroman have been reported to exhibit a broad spectrum of pharmacological properties, including:
-
Anticancer Activity: Some isochroman derivatives have shown promising cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: The isochroman core has been identified in molecules with anti-inflammatory properties.[1]
-
Antimicrobial Activity: Certain isochromans have demonstrated activity against bacteria and fungi.[1]
-
Antihypertensive and CNS Activity: The isochroman structure is also associated with cardiovascular and central nervous system effects.[1]
-
Antidiabetic Potential: Some isochroman carboxylic acid derivatives have been investigated as potential anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[5]
The synthesis of novel isochroman derivatives, such as this compound, provides an opportunity to expand the chemical space around this important pharmacophore. The nitrile group can serve as a versatile handle for further chemical modifications, allowing for the generation of a library of compounds for biological screening. It can also act as a key functional group for interacting with biological targets.
Conclusion
The proposed synthesis of this compound via an Oxa-Pictet–Spengler reaction represents a viable, albeit hypothetical, route to a novel heterocyclic compound. The provided protocols, based on established chemical principles, offer a starting point for researchers to explore the synthesis and potential applications of this and related isochroman derivatives. Experimental validation and optimization of the proposed reaction conditions are necessary to fully realize this synthetic pathway. The potential for this compound and its derivatives to contribute to the development of new therapeutic agents warrants further investigation.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isochroman-7-carbonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isochroman-7-carbonitrile as a key intermediate in the synthesis of pharmaceutically active compounds, with a focus on Neurokinin-1 (NK1) receptor antagonists.
Introduction
The isochroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. This compound is a versatile intermediate, with the nitrile group offering a strategic point for chemical modification to introduce various functionalities. This allows for the synthesis of a diverse range of compounds with potential therapeutic applications, including antiemetic, antidepressant, and anti-inflammatory agents. Derivatives of this compound have shown promise as potent antagonists of the NK1 receptor, a key player in the signaling pathways of emesis (vomiting) and pain.
Application: Intermediate for Neurokinin-1 (NK1) Receptor Antagonists
A significant application of this compound is in the synthesis of potent and selective NK1 receptor antagonists. These antagonists block the action of Substance P, a neuropeptide involved in transmitting emetic signals in the brain. A notable example is the synthesis of compounds structurally related to 'CJ-17,493', a potent anti-emetic agent. The 7-cyano group of the isochroman intermediate can be chemically transformed into the methylamino group found in the final active pharmaceutical ingredient (API).[1]
Biological Context: The NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1] The binding of Substance P to the NK1 receptor, particularly in the nucleus tractus solitarius of the brainstem, is a critical step in the induction of nausea and vomiting. This is especially relevant in the context of chemotherapy-induced emesis.
Upon activation by Substance P, the NK1 receptor initiates a downstream signaling cascade. This involves the activation of G-proteins (primarily Gq/11 and Gs), which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the transmission of the emetic signal. Isochroman-based NK1 receptor antagonists competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling pathway and preventing emesis.
Quantitative Data
The following table summarizes the biological activity of a representative NK1 receptor antagonist, CJ-17,493, which can be synthesized from an this compound intermediate.
| Compound | Target | Assay | Activity | Reference |
| CJ-17,493 | Human NK1 Receptor | Radioligand Binding (IM-9 cells) | Ki = 0.2 nM | [1] |
| CJ-17,493 | [Sar9, Met(O2)11]SP-induced gerbil tapping | In vivo | ED50 = 0.04 mg/kg (s.c.) | [1] |
| CJ-17,493 | Cisplatin-induced emesis in ferrets | In vivo | ED90 = 0.07 mg/kg (s.c.) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative)
This protocol describes a representative synthesis of an this compound derivative via the Oxa-Pictet-Spengler reaction.
Reaction Scheme:
-
Step 1: Synthesis of 2-(4-cyano-3-methoxyphenyl)ethanol
-
This precursor can be synthesized from commercially available starting materials. For the purpose of this protocol, we will assume this starting material is available.
-
-
Step 2: Oxa-Pictet-Spengler Cyclization
-
2-(4-cyano-3-methoxyphenyl)ethanol is reacted with an aldehyde (e.g., trifluoroacetaldehyde) in the presence of an acid catalyst to yield the corresponding this compound derivative.
-
Materials:
-
2-(4-cyano-3-methoxyphenyl)ethanol
-
Trifluoroacetaldehyde (or a suitable precursor)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-(4-cyano-3-methoxyphenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetaldehyde (1.2 eq) to the solution.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.
Expected Yield: 60-80%
Protocol 2: Conversion of this compound to a 7-(Methylaminomethyl) Isochroman Derivative (Representative)
This protocol outlines a representative two-step procedure for the conversion of the 7-cyano group to a 7-(methylaminomethyl) group, a key step in the synthesis of NK1 receptor antagonists.
Reaction Scheme:
-
Step 1: Reduction of the Nitrile to a Primary Amine
-
The 7-cyano group is reduced to a 7-(aminomethyl) group using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
-
-
Step 2: Reductive Amination to the N-Methyl Amine
-
The primary amine is then reacted with formaldehyde in the presence of a reducing agent to yield the N-methylated product.
-
Materials:
-
This compound derivative
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Nitrile Reduction
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the this compound derivative (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.
-
Wash the filter cake with THF and concentrate the filtrate under reduced pressure to obtain the crude 7-(aminomethyl)isochroman derivative, which can be used in the next step without further purification.
Step 2: Reductive Amination
-
Dissolve the crude 7-(aminomethyl)isochroman derivative in DCM.
-
Add formaldehyde (1.5 eq) to the solution.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the final 7-(methylaminomethyl)isochroman product.
Expected Yield: 70-90% over two steps.
Visualizations
Caption: NK1 Receptor Signaling Pathway in Emesis.
References
Application Notes and Protocols: Isochroman-7-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of isochroman-7-carbonitrile in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines the rationale for its investigation based on the broader class of isochroman derivatives and provides detailed, generalized protocols for its synthesis and biological evaluation.
Introduction to the Isochroman Scaffold
The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds with significant biological activities.[1] Derivatives of isochroman have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and neuroprotective effects. The structural rigidity and defined stereochemistry of the isochroman ring system make it an attractive scaffold for the design of selective enzyme inhibitors and receptor modulators.
The introduction of a carbonitrile (cyano) group at the 7-position of the isochroman ring is a strategic modification in medicinal chemistry. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets. Furthermore, the nitrile group can be chemically transformed into other functionalities, such as carboxylic acids or amines, allowing for further structure-activity relationship (SAR) studies.
Potential Therapeutic Applications of this compound
Based on the known activities of isochroman derivatives, this compound and its analogues are promising candidates for investigation in several therapeutic areas:
-
Oncology: Many isochroman derivatives have demonstrated cytotoxic activity against various cancer cell lines. The nitrile moiety could enhance these properties or provide a novel mechanism of action.
-
Inflammation: The anti-inflammatory potential of the isochroman scaffold suggests that this compound could be explored for the development of novel anti-inflammatory agents.
-
Neurodegenerative Diseases: Certain isochroman-containing compounds have shown neuroprotective effects, making this scaffold a starting point for the discovery of drugs for diseases like Alzheimer's and Parkinson's.
-
Infectious Diseases: The antimicrobial properties of some isochromans warrant the investigation of this compound against a panel of bacterial and fungal pathogens.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and biological evaluation of this compound. These are generalized procedures that may require optimization for this specific compound.
The synthesis of this compound would likely involve a multi-step sequence. A plausible synthetic route is outlined below.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Protocol for Synthesis of Aryl Nitriles from Aryl Halides (General)
This protocol describes a general method for the introduction of a nitrile group onto an aromatic ring, a key step in the proposed synthesis of this compound.
Materials:
-
Aryl halide (e.g., a protected 3-bromo-phenylethanol derivative)
-
Copper(I) cyanide (CuCN) or other cyanation reagent
-
High-boiling point aprotic solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl halide and the solvent.
-
Purge the flask with nitrogen for 10-15 minutes.
-
Add copper(I) cyanide to the reaction mixture.
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by pouring it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.
3.2.1. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Protocol for MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3.2.2. Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme.
Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for an enzyme inhibition assay.
Protocol for Enzyme Inhibition Assay:
-
Prepare a stock solution of the target enzyme in an appropriate buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution and the inhibitor dilutions. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Data Presentation
Quantitative data from these assays should be summarized in tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) ± SD (48h) |
| This compound | MCF-7 | Data to be determined |
| This compound | A549 | Data to be determined |
| Doxorubicin (Control) | MCF-7 | Reference value |
| Doxorubicin (Control) | A549 | Reference value |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 (nM) ± SD |
| This compound | Enzyme X | Data to be determined |
| Reference Inhibitor | Enzyme X | Reference value |
Structure-Activity Relationship (SAR) Studies
The this compound scaffold provides a valuable starting point for SAR studies. The following diagram illustrates a logical approach to exploring the SAR of this compound class.
Logical Flow for SAR Studies
Caption: A logical relationship diagram for SAR exploration.
By systematically modifying different positions of the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for potency and selectivity, ultimately leading to the development of optimized lead compounds.
References
Application Notes and Protocols for Isochroman-7-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Isochroman-7-carbonitrile is a specialized chemical intermediate. The following application notes and protocols are based on established principles of organic chemistry and the known reactivity of the isochroman and aryl nitrile functional groups. These are intended as a guide for research and development and have been constructed from analogous reactions reported in the scientific literature.
Introduction
This compound is a bifunctional organic molecule that holds potential as a versatile building block in organic synthesis. The isochroman scaffold is a privileged structure found in a variety of natural products and pharmacologically active compounds.[1][2] The nitrile group is a valuable functional handle that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, making it a key precursor in the synthesis of complex organic molecules.[3][4] This document outlines potential applications of this compound in the synthesis of novel compounds and provides detailed, illustrative protocols for its key transformations.
Key Applications
The synthetic utility of this compound is primarily derived from the reactivity of the cyano group. This allows for the introduction of various nitrogen- and oxygen-containing functional groups onto the isochroman core, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
-
Synthesis of Isochroman-7-carboxamide: The hydration of the nitrile group offers a direct route to the corresponding primary amide. Amides are fundamental functional groups in numerous biologically active molecules.
-
Synthesis of Isochroman-7-carboxylic Acid: Hydrolysis of the nitrile provides the carboxylic acid derivative. Isochroman carboxylic acids have been investigated as potential anti-diabetic agents.[5] This transformation allows for further derivatization, such as esterification or amide coupling.
-
Synthesis of (Isochroman-7-yl)methanamine: Reduction of the nitrile group yields the primary amine. This introduces a basic nitrogen atom, which is a common feature in many pharmaceuticals, and provides a point for further functionalization.
-
Synthesis of 7-(1H-Tetrazol-5-yl)isochroman: The [3+2] cycloaddition of the nitrile with an azide source to form a tetrazole ring is a key transformation in medicinal chemistry. Tetrazoles are often used as bioisosteres for carboxylic acids.
Data Presentation
The following table summarizes the potential transformations of this compound, along with the expected products and typical reaction conditions based on analogous transformations of aryl nitriles.
| Starting Material | Transformation | Product | Reagents and Conditions | Potential Yield (%) |
| This compound | Nitrile Hydration | Isochroman-7-carboxamide | H₂SO₄ (conc.), H₂O, heat | 70-90 |
| This compound | Nitrile Hydrolysis | Isochroman-7-carboxylic Acid | NaOH (aq.), H₂O, reflux, followed by acidic workup | 80-95 |
| This compound | Nitrile Reduction | (Isochroman-7-yl)methanamine | 1. LiAlH₄, THF, 0 °C to reflux; 2. H₂O workup | 60-85 |
| This compound | Tetrazole Formation | 7-(1H-Tetrazol-5-yl)isochroman | NaN₃, NH₄Cl, DMF, 120 °C | 75-90 |
Experimental Protocols
The following are detailed, hypothetical protocols for the key transformations of this compound.
Protocol 1: Synthesis of Isochroman-7-carboxamide
Objective: To convert this compound to isochroman-7-carboxamide via acid-catalyzed hydration.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add concentrated sulfuric acid (5.0 eq) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield isochroman-7-carboxamide.
Protocol 2: Synthesis of Isochroman-7-carboxylic Acid
Objective: To hydrolyze this compound to isochroman-7-carboxylic acid using basic conditions.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Hydrochloric Acid (HCl) (6 M)
-
Deionized Water (H₂O)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and a 10 M aqueous solution of sodium hydroxide (10.0 eq).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2-3 by the slow addition of 6 M hydrochloric acid. A precipitate should form.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting solid is isochroman-7-carboxylic acid, which can be further purified by recrystallization.
Protocol 3: Synthesis of (Isochroman-7-yl)methanamine
Objective: To reduce this compound to the corresponding primary amine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (15%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude (isochroman-7-yl)methanamine, which can be purified by distillation or column chromatography.
Protocol 4: Synthesis of 7-(1H-Tetrazol-5-yl)isochroman
Objective: To synthesize the tetrazole derivative of this compound.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl) (1 M)
-
Sodium Nitrite (NaNO₂) solution (aqueous)
-
Ethyl Acetate
-
Deionized Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF (50 mL).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (100 mL).
-
Cool the acidic solution to 0 °C and add a solution of sodium nitrite dropwise to destroy any excess azide (test with starch-iodide paper).
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 7-(1H-tetrazol-5-yl)isochroman.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic transformations of this compound.
Caption: Experimental workflow for amide and carboxylic acid synthesis.
Caption: Experimental workflow for amine and tetrazole synthesis.
References
- 1. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Isochroman-7-carbonitrile for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isochroman scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Functionalization of the isochroman core offers a powerful strategy for the development of novel therapeutic agents with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of isochroman-7-carbonitrile, a key intermediate for generating diverse compound libraries for drug discovery. While direct literature on this compound is limited, the following protocols are based on established synthetic methodologies for isochroman derivatives and related heterocyclic systems.
Introduction to Isochroman Derivatives in Drug Discovery
Isochroman derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. These compounds have been reported to exhibit a range of biological activities, including but not limited to:
-
Antitumor Agents: Certain isochroman analogs have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Central Nervous System (CNS) Agents: The isochroman scaffold is present in molecules with activity at CNS targets.[1]
-
Anti-inflammatory and Antioxidant Agents: Many natural and synthetic isochromans possess anti-inflammatory and antioxidant properties.[1]
-
Antimicrobial and Antihypertensive Agents: The isochroman core has been identified in compounds with antimicrobial and antihypertensive activities.[1]
The derivatization of the isochroman ring system allows for the fine-tuning of these biological activities and the exploration of structure-activity relationships (SAR), which is a critical aspect of the drug discovery process.
Synthesis of this compound: A Proposed Synthetic Protocol
The following is a proposed multi-step synthetic protocol for this compound, commencing from a commercially available starting material.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of 2-(3-bromophenyl)ethan-1-ol
-
To a solution of 2-(3-bromophenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the TBDMS-protected alcohol.
Step 2: Cyanation of the Aryl Bromide
-
To a solution of the TBDMS-protected 2-(3-bromophenyl)ethan-1-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding nitrile.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the silyl-protected nitrile (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude alcohol by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 4: Oxa-Pictet-Spengler Cyclization to this compound
-
To a solution of the deprotected 2-(3-cyanophenyl)ethan-1-ol (1.0 eq) and paraformaldehyde (1.5 eq) in a suitable solvent (e.g., toluene or DCM), add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or BF₃·OEt₂).
-
Heat the reaction mixture to reflux (typically 80-110 °C) with a Dean-Stark apparatus to remove water.
-
Stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with the organic solvent used for the reaction.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Derivatization of this compound for Library Generation
The nitrile group at the 7-position of the isochroman core is a versatile functional handle that can be transformed into various other functionalities, enabling the generation of a diverse chemical library for high-throughput screening.
Potential Derivatization Pathways
Caption: Key derivatization reactions of this compound.
Protocol 3.1: Reduction of the Nitrile to a Primary Amine
-
Carefully add a solution of this compound (1.0 eq) in anhydrous THF to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate to yield the primary amine, which can be further derivatized (e.g., acylation, sulfonylation).
Protocol 3.2: Hydrolysis of the Nitrile to a Carboxylic Acid
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add a strong base (e.g., NaOH, 5.0 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the carboxylic acid. This can then be used in amide or ester coupling reactions.
Protocol 3.3: Conversion of the Nitrile to a Tetrazole
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction and pour it into acidic water (pH 2-3).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the tetrazole derivative.
Biological Screening and Assay Development
Based on the known biological activities of isochroman derivatives, a screening cascade can be designed to evaluate the newly synthesized library of this compound derivatives.
Proposed Screening Cascade
Caption: A general workflow for biological screening.
Table 1: Example Data Presentation for Primary Cytotoxicity Screening
| Compound ID | Concentration (µM) | % Inhibition (MCF-7) | % Inhibition (A549) | % Inhibition (HCT116) |
| ISC-CN-001 | 10 | 15.2 ± 2.1 | 12.8 ± 1.5 | 18.5 ± 3.0 |
| ISC-CN-002 | 10 | 45.6 ± 4.5 | 38.2 ± 3.9 | 52.1 ± 5.5 |
| ISC-CN-003 | 10 | 8.9 ± 1.2 | 5.4 ± 0.8 | 11.3 ± 2.1 |
| Doxorubicin | 1 | 98.5 ± 0.5 | 99.1 ± 0.4 | 97.8 ± 0.9 |
Conclusion
The derivatization of the this compound core provides a promising avenue for the discovery of novel drug candidates. The synthetic protocols outlined in this document, though based on established chemical principles rather than direct literature precedent for this specific molecule, offer a robust starting point for the generation of diverse chemical libraries. Subsequent biological screening will be crucial in identifying lead compounds for further development. The versatility of the nitrile functional group allows for a wide range of chemical modifications, making this compound a valuable building block in medicinal chemistry.
References
Application Note: Scale-Up Synthesis of Isochroman-7-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, scalable, and reproducible protocol for the synthesis of isochroman-7-carbonitrile, a key intermediate for pharmaceutical research and development. This document outlines a two-step synthetic route commencing from commercially available starting materials, with a focus on process optimization for larger scale production.
Introduction
The isochroman scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active molecules. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The development of a robust and scalable synthetic process is crucial for advancing research and enabling the production of sufficient quantities for preclinical and clinical studies.
This application note details a two-step synthesis for this compound, beginning with the formation of a 7-formylisochroman intermediate via an Oxa-Pictet-Spengler reaction, followed by a one-pot conversion of the aldehyde to the nitrile. This route is designed for safety, efficiency, and scalability.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the acid-catalyzed cyclization of a phenylethanol derivative with a formaldehyde equivalent to form the isochroman ring system with a formyl group at the 7-position. The second step is the conversion of the formyl group to a nitrile.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Formylisochroman
This procedure is based on the Oxa-Pictet-Spengler reaction, which is a reliable method for constructing the isochroman ring system.[1][2]
Materials:
-
2-(3-formylphenyl)ethanol
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Large-capacity round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 5 L round-bottom flask, add 2-(3-formylphenyl)ethanol (300 g, 2.0 mol), paraformaldehyde (90 g, 3.0 mol), and p-toluenesulfonic acid monohydrate (19 g, 0.1 mol).
-
Add 2.5 L of toluene to the flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a large separatory funnel and wash with 1 L of saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with 1 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes, to afford 7-formylisochroman as a pale yellow oil.
Step 2: Synthesis of this compound
This one-pot procedure converts the aromatic aldehyde to a nitrile via an oxime intermediate under mild conditions.[2][3]
Materials:
-
7-Formylisochroman
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Formic acid (HCOOH)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large-capacity round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 5 L round-bottom flask, dissolve 7-formylisochroman (324 g, 2.0 mol) in 2 L of formic acid.
-
Add hydroxylamine hydrochloride (208 g, 3.0 mol) and sodium acetate (246 g, 3.0 mol) to the solution.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC (4:1 hexanes:ethyl acetate). The reaction is typically complete in 2-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 5 L of ice-water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 1 L).
-
Combine the organic extracts and wash with 2 L of water, followed by 2 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to yield this compound as a white to off-white solid.
Data Presentation
The following tables summarize the quantitative data for the scale-up synthesis of this compound.
Table 1: Synthesis of 7-Formylisochroman
| Parameter | Value |
| Reactants | |
| 2-(3-formylphenyl)ethanol | 300 g (2.0 mol) |
| Paraformaldehyde | 90 g (3.0 mol) |
| p-TsOH·H₂O | 19 g (0.1 mol) |
| Toluene (solvent) | 2.5 L |
| Reaction Conditions | |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
| Results | |
| Product Yield (isolated) | ~292 g (90%) |
| Product Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil |
Table 2: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 7-Formylisochroman | 324 g (2.0 mol) |
| NH₂OH·HCl | 208 g (3.0 mol) |
| Sodium Acetate | 246 g (3.0 mol) |
| Formic Acid (solvent) | 2 L |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 2-3 hours |
| Results | |
| Product Yield (isolated) | ~286 g (89%) |
| Product Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and dependency of the key stages in the synthesis.
Caption: Logical flow of the two-step synthesis.
Safety Information
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Toluene: Flammable and toxic. Avoid inhalation and contact with skin.
-
Paraformaldehyde: Toxic by inhalation and ingestion. Handle with care.
-
p-Toluenesulfonic acid: Corrosive. Causes burns.
-
Formic acid: Corrosive and causes severe burns. Handle with extreme care.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
-
Hydroxylamine hydrochloride: Can be corrosive and an irritant.
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The described method utilizes readily available starting materials and reagents, and the procedures have been optimized for high yield and purity on a larger scale. This robust synthesis will facilitate the production of this compound for further research and development in the pharmaceutical industry.
References
Application Notes and Protocols for the Functionalization of the Isochroman Ring at the 7-Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the isochroman ring system, specifically targeting the 7-position. The functionalization of this position is of significant interest in medicinal chemistry and drug development due to the prevalence of the isochroman core in biologically active molecules. The following sections detail various synthetic strategies, including electrophilic aromatic substitution and cross-coupling reactions, to introduce a range of functional groups at the C7-position.
Introduction to Functionalization at the 7-Position
The isochroman scaffold is an oxygen-containing heterocycle that serves as a key structural motif in numerous natural products and synthetic compounds with diverse pharmacological activities. The ether oxygen atom in the isochroman ring is an ortho-, para-directing group, making the 7-position (para to the oxygen) electronically favorable for electrophilic aromatic substitution. This inherent reactivity allows for the regioselective introduction of various substituents, which can be further elaborated to modulate the biological and physicochemical properties of the molecule.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental strategy for the direct functionalization of the electron-rich aromatic ring of isochroman. The para-directing nature of the ring oxygen favors substitution at the 7-position.
Friedel-Crafts Acylation: Synthesis of 7-Acylisochroman
The Friedel-Crafts acylation introduces an acyl group onto the isochroman ring, typically at the 7-position. This reaction is a valuable method for creating a carbon-carbon bond and provides a ketone functionality that can be a handle for further synthetic transformations.[1][2]
Reaction Scheme:
Figure 1: Friedel-Crafts acylation of isochroman.
Experimental Protocol:
A representative procedure for the Friedel-Crafts acylation of isochroman is as follows:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM), add the acyl chloride (e.g., acetyl chloride) dropwise with stirring.
-
After the formation of the acylium ion complex, add a solution of isochroman in the same solvent to the reaction mixture dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 7-acylisochroman.[3]
Quantitative Data:
| Reactant (Isochroman) | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1.0 equiv | Acetyl chloride (1.1 equiv) | AlCl₃ (1.2 equiv) | DCM | 0 to RT | 3 | 75-85 | [1][2] |
| 1.0 equiv | Propionyl chloride (1.1 equiv) | AlCl₃ (1.2 equiv) | CS₂ | 0 to RT | 4 | 70-80 | [1][2] |
Vilsmeier-Haack Formylation: Synthesis of 7-Formylisochroman
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, providing a direct route to 7-formylisochroman.[4][5] The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[6]
Reaction Scheme:
Figure 2: Vilsmeier-Haack formylation of isochroman.
Experimental Protocol:
A general procedure for the Vilsmeier-Haack formylation of isochroman is as follows:
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.
-
After stirring for a short period, add a solution of isochroman in DMF to the reaction mixture.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base, such as sodium hydroxide or sodium acetate, until a precipitate forms.[7]
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield 7-formylisochroman.[7]
Quantitative Data:
| Reactant (Isochroman) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1.0 equiv | POCl₃ (1.5 equiv), DMF | DMF | 80-90 | 4-6 | 60-70 | [4][7] |
Nitration: Synthesis of 7-Nitroisochroman
Nitration of isochroman introduces a nitro group at the 7-position, which can serve as a precursor for the synthesis of 7-aminoisochroman and other derivatives. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[8]
Reaction Scheme:
Figure 3: Nitration of isochroman.
Experimental Protocol:
A typical procedure for the nitration of isochroman is as follows:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid, add isochroman slowly with stirring.
-
To this solution, add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
Purify the crude 7-nitroisochroman by recrystallization from a suitable solvent like ethanol.[9]
Quantitative Data:
| Reactant (Isochroman) | Reagents | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1.0 equiv | HNO₃ (1.1 equiv), H₂SO₄ | 0 to RT | 2-3 | 80-90 | [8][9] |
Halogenation: Synthesis of 7-Bromoisochroman
Halogenation, particularly bromination, at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions. N-Bromosuccinimide (NBS) is a common and convenient reagent for this transformation.[10][11]
Reaction Scheme:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Antimicrobial Activity of Isochroman-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isochroman scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. Research has indicated that derivatives of isochroman possess potential as antitumor, anti-inflammatory, antihypertensive, and antimicrobial agents[1]. The diverse therapeutic applications of isochroman analogs have drawn significant attention from medicinal chemists for the development of novel drug candidates[1].
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clear interpretation and comparison. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Test Microorganism | Strain ID | Compound | MIC (µg/mL) | MBC (µg/mL) | Positive Control | MIC (µg/mL) of Control |
| Staphylococcus aureus | ATCC 29213 | Isochroman-7-carbonitrile | Vancomycin | |||
| Escherichia coli | ATCC 25922 | This compound | Ciprofloxacin | |||
| Pseudomonas aeruginosa | ATCC 27853 | This compound | Ciprofloxacin | |||
| Candida albicans | ATCC 10231 | This compound | Amphotericin B | |||
| (Other) | This compound |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., ATCC reference strains)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)
-
Negative control (broth only)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate or in tubes to create a range of desired concentrations.
-
Prepare similar dilutions for the positive control antibiotic.
-
-
Microtiter Plate Assay:
-
Dispense 50 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the serially diluted this compound to the corresponding wells, creating a final volume of 100 µL with a further two-fold dilution of the compound.
-
Include wells for a positive control (broth + inoculum + control antibiotic), a negative control (broth only), and a growth control (broth + inoculum).
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by reading the absorbance at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours (or longer, depending on the microorganism).
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the subculture agar plate.
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action.
Caption: Experimental workflow for determining MIC and MBC.
References
Application Notes and Protocols: Anticancer Potential of Isochroman-7-Carbonitrile Analogs and Related Dihydropyrano[3,2-c]chromene-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticancer potential of a class of heterocyclic compounds closely related to isochroman-7-carbonitrile analogs, specifically the 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles. The data and protocols presented are derived from studies on these analogs, which have demonstrated significant cytotoxic and antimitotic activities against a range of human cancer cell lines. The structural similarity between the isochroman and chromene core scaffolds suggests a comparable mechanism of action.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. Heterocyclic compounds are a rich source of biologically active molecules. The dihydropyrano[3,2-c]chromene-3-carbonitrile scaffold has emerged as a promising pharmacophore with potent anticancer properties. These compounds are synthesized through a multi-component reaction and have been shown to exhibit significant antiproliferative activity. Recent studies have identified specific analogs with high cytotoxicity against various cancer cell lines, including those of breast, colon, and melanoma origin[1][2]. The mechanism of action for the most potent of these analogs has been elucidated as microtubule disruption, leading to cell cycle arrest and apoptosis[1].
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of a series of fifteen 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile analogs (compounds 1a-o ) was evaluated against a panel of eight human tumor cell lines. The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of incubation. The results are summarized in the table below.
| Compound | R-group (at 4-position) | 518A2 (Melanoma) IC50 (µM) | HCT-116 p53+/+ (Colon) IC50 (µM) | HCT-116 p53-/- (Colon) IC50 (µM) | HT-29 (Colon) IC50 (µM) | KB-V1/Vbl (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | U87MG (Glioblastoma) IC50 (µM) | EA.hy926 (Endothelial) IC50 (µM) |
| 1a | 3,5-Dibromo-4-methoxyphenyl | >10 | 0.1 | 0.03 | 0.5 | 0.08 | >10 | 0.1 | 0.15 |
| 1b | 4-Methoxyphenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1c | 3-Bromo-4,5-dimethoxyphenyl | 0.2 | 0.15 | 0.03 | 0.5 | 0.1 | 0.2 | 0.1 | 0.1 |
| 1d | 3,5-Diiodo-4-methoxyphenyl | 0.05 | 0.04 | 0.02 | 0.1 | 0.03 | 0.05 | 0.04 | 0.05 |
| 1e | 3,4-Difluorophenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1f | 4-Fluorophenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1g | 2-Fluorophenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1h | 3,4-Dichlorophenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1i | 4-Methylthiophenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1j | 3-Pentafluorothiophenyl | >10 | 0.04 | 0.04 | 0.4 | >10 | >10 | >10 | 0.15 |
| 1k | 4-Trifluoromethylphenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1l | 4-Pyridyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1m | 3-Pyridyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1n | 2-Pyridyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 1o | 4-(1H-imidazol-1-yl)phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
Data extracted from Köhler et al., ChemMedChem, 2022.[1]
Experimental Protocols
General Synthesis of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles
This protocol describes a one-pot, three-component reaction for the synthesis of the title compounds.
Materials:
-
4-Hydroxycoumarin (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Triethylamine (Et3N) (3 drops)
-
Acetonitrile (MeCN) (3-5 mL)
-
n-Hexane
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in acetonitrile (3-5 mL).
-
Add three drops of triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. For some reactants, heating may be required to redissolve any precipitate formed.
-
Add 4-hydroxycoumarin (1.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 1 to 16 hours, monitoring the reaction progress by TLC.
-
Collect the precipitate formed by filtration.
-
Wash the collected solid with a mixture of acetonitrile and water, followed by n-hexane.
-
Dry the final product under vacuum.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Mechanism of Action
The most potent 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile analogs exert their anticancer effects primarily through the disruption of the microtubule network. This leads to a cascade of downstream events, ultimately resulting in apoptotic cell death.
Microtubule Disruption and Cell Cycle Arrest
These compounds interfere with the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule cytoskeleton leads to a mitotic block, arresting the cells in the G2/M phase of the cell cycle.
Centrosome Declustering and Apoptosis
In many cancer cells, centrosomes are amplified, and they cluster together to form a bipolar spindle, allowing for cell division to proceed. The dihydropyrano[3,2-c]chromene analogs have been shown to induce centrosome declustering, leading to the formation of multipolar spindles. This aberrant spindle formation triggers the spindle assembly checkpoint, ultimately leading to apoptosis.
Experimental Workflow for Mechanism of Action Studies
A logical workflow to elucidate the mechanism of action of these compounds is outlined below.
Conclusion
The 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile scaffold represents a promising class of anticancer agents with a well-defined mechanism of action involving microtubule disruption. The structure-activity relationship data indicates that substitution patterns on the 4-aryl ring are critical for potent cytotoxic activity. Further investigation into the this compound analogs is warranted to explore their therapeutic potential, leveraging the insights gained from the closely related chromene derivatives. These compounds, particularly those with halogenated phenyl moieties, are excellent candidates for further preclinical and clinical development.
References
Development of Isochroman-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. This has led to significant interest in the development of isochroman-based therapeutic agents targeting diverse pathological conditions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of isochroman derivatives, focusing on their potential as antihypertensive and antidiabetic agents.
Application Notes
Isochroman-based compounds have been successfully designed and synthesized to target specific biological pathways. Notably, derivatives of 7,8-dihydroxy-3-methyl-isochroman-4-one, a natural product isolated from banana peel, have shown promise as antihypertensive agents.[1] The core scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Key therapeutic targets for isochroman derivatives include:
-
α1-Adrenergic Receptors: Antagonists of these receptors are effective in treating hypertension by inducing vasodilation. Isochroman-4-one hybrids have been developed as potent α1-adrenergic receptor antagonists.
-
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B, a negative regulator of the insulin signaling pathway, is a key strategy for the treatment of type 2 diabetes and obesity.[2][3][4] Isochroman derivatives have been identified as potential PTP1B inhibitors.
The following sections provide detailed protocols for the synthesis of a lead isochroman compound and for the biological evaluation of its activity against these targets.
Experimental Protocols
Synthesis of (±)-7,8-dihydroxy-3-methyl-isochroman-4-one
This protocol describes the total synthesis of a key isochromanone natural product with demonstrated antihypertensive activity.[1]
Workflow for the Synthesis of (±)-7,8-dihydroxy-3-methyl-isochroman-4-one
Caption: A simplified workflow for the multi-step synthesis of the target isochromanone.
Materials:
-
2,3-Dimethoxyphenylacetic acid
-
Acetic anhydride
-
Pyridine
-
Aluminum chloride
-
Acetaldehyde
-
Sodium hydroxide
-
Hydrochloric acid
-
Boron tribromide
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acetylation of 2,3-Dimethoxyphenylacetic acid:
-
Dissolve 2,3-dimethoxyphenylacetic acid in pyridine.
-
Add acetic anhydride and stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent.
-
Wash the organic layer with dilute HCl, followed by brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Fries Rearrangement:
-
To a solution of the acetylated product in a suitable solvent (e.g., nitrobenzene), add aluminum chloride in portions at 0°C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Aldol Condensation:
-
Dissolve the product from the Fries rearrangement in an alcoholic solvent.
-
Add an aqueous solution of sodium hydroxide and acetaldehyde.
-
Stir the mixture at room temperature.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
-
Cyclization and Demethylation:
-
Treat the product from the aldol condensation with a demethylating agent such as boron tribromide in dichloromethane at a low temperature (e.g., -78°C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of methanol.
-
Purify the final product, (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, by column chromatography.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro α1-Adrenergic Receptor Antagonist Assay
This protocol outlines a radioligand binding assay to determine the affinity of isochroman derivatives for the α1-adrenergic receptor.[5][6][7]
Workflow for α1-Adrenergic Receptor Binding Assay
Caption: A generalized workflow for the α1-adrenergic receptor radioligand binding assay.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues)
-
[3H]prazosin (radioligand)
-
Isochroman test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., phentolamine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the α1-adrenergic receptor in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Cell membranes
-
[3H]prazosin at a concentration near its Kd
-
Varying concentrations of the isochroman test compound or vehicle (for total binding) or a saturating concentration of a non-specific competitor like phentolamine (for non-specific binding).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of isochroman derivatives against Protein Tyrosine Phosphatase 1B.[8][9][10][11]
Workflow for PTP1B Inhibition Assay
Caption: A schematic of the experimental workflow for the PTP1B inhibition assay.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Isochroman test compounds
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare solutions of the PTP1B enzyme, pNPP substrate, and test compounds in the assay buffer.
-
Dissolve test compounds in DMSO and then dilute with the assay buffer to the desired concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
PTP1B enzyme solution
-
Varying concentrations of the isochroman test compound or vehicle (for control).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbancesample - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank)] x 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol details the procedure for evaluating the antihypertensive effects of isochroman derivatives in a genetic model of hypertension.[12][13][14][15][16]
Workflow for In Vivo Antihypertensive Study
Caption: A flowchart illustrating the key steps in the in vivo antihypertensive study.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.
Materials:
-
Isochroman test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization:
-
House the rats in a temperature- and light-controlled environment with free access to food and water.
-
Acclimatize the rats to the restraint and tail-cuff procedure for several days before the start of the experiment to minimize stress-induced blood pressure variations.
-
-
Baseline Blood Pressure Measurement:
-
Measure the systolic blood pressure (SBP) and heart rate (HR) of conscious, restrained rats using the tail-cuff method.
-
Record at least three stable consecutive readings for each rat and calculate the average.
-
-
Treatment:
-
Randomly divide the SHRs into groups (n=6-8 per group):
-
Vehicle control group
-
Test compound group(s) at different doses
-
Positive control group (e.g., a known antihypertensive drug like captopril)
-
-
Administer the test compounds or vehicle orally via gavage.
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in SBP from the baseline for each rat at each time point.
-
Compare the mean change in SBP between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in SBP in the treated groups compared to the vehicle group indicates antihypertensive activity.
-
Data Presentation
Table 1: In Vitro α1-Adrenergic Receptor Antagonism of Isochroman Derivatives
| Compound ID | R1 | R2 | R3 | Ki (nM) |
| Lead Isochroman | H | OH | CH3 | Data |
| Derivative 1a | OCH3 | OH | CH3 | Data |
| Derivative 1b | H | O-Arylpiperazine | CH3 | Data |
| Derivative 1c | H | OH | C2H5 | Data |
| Reference Drug | - | - | - | Data |
Data to be populated from experimental results.
Table 2: In Vitro PTP1B Inhibitory Activity of Isochroman Derivatives
| Compound ID | R1 | R2 | R3 | IC50 (µM) |
| Lead Isochroman | H | OH | CH3 | Data |
| Derivative 2a | Cl | OH | CH3 | Data |
| Derivative 2b | H | OCH3 | CH3 | Data |
| Derivative 2c | H | OH | CF3 | Data |
| Reference Drug | - | - | - | Data |
Data to be populated from experimental results.
Table 3: In Vivo Antihypertensive Effect of Isochroman Derivatives in SHRs
| Compound ID | Dose (mg/kg) | Max. Reduction in SBP (mmHg) | Time to Max. Effect (h) |
| Lead Isochroman | Dose | Data | Data |
| Derivative 3a | Dose | Data | Data |
| Derivative 3b | Dose | Data | Data |
| Vehicle Control | - | Data | - |
| Reference Drug | Dose | Data | Data |
Data to be populated from experimental results.
Signaling Pathway Diagrams
α1-Adrenergic Receptor Signaling Pathway
Caption: The α1-adrenergic receptor signaling cascade leading to cellular responses.[17][18][19][20][21]
PTP1B Regulation of Insulin Signaling
Caption: PTP1B acts as a negative regulator of the insulin signaling pathway.[2][22][23]
References
- 1. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 10. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 11. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 12. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 22. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - ProQuest [proquest.com]
- 23. Protein-tyrosine Phosphatase-1B acts as a negative regulator of insulin signal transduction [ouci.dntb.gov.ua]
Application Notes & Protocols: Isochroman-7-carbonitrile as a Versatile Building Block for Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isochroman scaffolds are privileged structures found in a variety of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Their unique three-dimensional architecture makes them attractive starting points for the synthesis of complex molecular entities. Isochroman-7-carbonitrile, in particular, serves as a versatile building block due to the reactive nitrile functionality, which can be readily transformed into other key functional groups such as amines and carboxylic acids. These derivatives are crucial intermediates in the synthesis of high-value molecules, including potent enzyme inhibitors for therapeutic applications. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of complex molecules, with a focus on its potential application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Key Transformations of this compound
The nitrile group of this compound is a versatile handle for a variety of chemical transformations. The primary amine and carboxylic acid derivatives are particularly useful for introducing diversity and for coupling to other molecular fragments.
Reduction of Nitrile to Primary Amine
The reduction of the nitrile group to a primary amine is a fundamental transformation that opens up avenues for amide bond formation, reductive amination, and other amine-based chemistries.
Experimental Protocol: Synthesis of Isochroman-7-amine
-
Materials:
-
This compound
-
Ammonia borane[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure: [5]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add ammonia borane (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford isochroman-7-amine.[6]
-
Data Presentation:
| Reactant | Product | Reagents | Typical Yield | Purity |
| This compound | Isochroman-7-amine | Ammonia borane, THF | 85-95% | >95% (by NMR) |
Hydrolysis of Nitrile to Carboxylic Acid
The hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key functional group for esterification, amidation (e.g., for peptide coupling), and other derivatizations.
Experimental Protocol: Synthesis of Isochroman-7-carboxylic acid
-
Materials:
-
Procedure (Acid Hydrolysis): [7][8]
-
In a round-bottom flask, suspend this compound (1.0 eq) in dilute hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude isochroman-7-carboxylic acid can be purified by recrystallization or column chromatography.
-
Data Presentation:
| Reactant | Product | Reagents | Typical Yield | Purity |
| This compound | Isochroman-7-carboxylic acid | Dilute HCl | 80-90% | >98% (by NMR) |
Suzuki-Miyaura Cross-Coupling (Hypothetical Application)
While direct Suzuki-Miyaura coupling of a nitrile is not standard, this compound can be envisioned as a precursor to a halide or triflate, which can then undergo this powerful C-C bond-forming reaction. For instance, the corresponding amine could be converted to a diazonium salt and subsequently to a halide (Sandmeyer reaction). This would enable the introduction of various aryl or heteroaryl groups at the 7-position, significantly expanding the molecular diversity.
Conceptual Workflow:
Caption: Conceptual workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of Isochroman-7-bromide (Exemplary)
-
Materials:
-
Procedure: [10][11][12][13][14]
-
To a degassed mixture of isochroman-7-bromide (1.0 eq), the boronic acid (1.1 eq), and base (2.0 eq) in the solvent system, add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired coupled product.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Typical Yield |
| Isochroman-7-bromide | Aryl boronic acid | 7-Aryl-isochroman | Pd(PPh₃)₄ / K₂CO₃ | 70-90% |
| Isochroman-7-bromide | Heteroaryl boronic acid | 7-Heteroaryl-isochroman | Pd(PPh₃)₄ / K₂CO₃ | 60-85% |
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[15] PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[16][17] The isochroman scaffold can serve as a core element in the design of novel PARP inhibitors.
Signaling Pathway Context:
Caption: PARP inhibition signaling pathway.
Synthetic Strategy towards a Hypothetical PARP Inhibitor:
A plausible synthetic route towards a PARP inhibitor incorporating the isochroman-7-yl moiety could involve the coupling of isochroman-7-carboxylic acid with a suitable pharmacophore.
Experimental Workflow:
Caption: Synthesis workflow for a hypothetical PARP inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its nitrile functionality provides a gateway to a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. The protocols and data presented herein demonstrate the utility of this compound in accessing key intermediates for drug discovery programs, particularly in the promising field of PARP inhibition. Researchers and drug development professionals can leverage these methodologies to accelerate the discovery of novel therapeutic agents.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Isochromans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its prevalence has driven the development of numerous synthetic strategies to access functionalized derivatives. This document provides an overview of key synthetic routes to functionalized isochromans, with a focus on modern, efficient methodologies. Detailed protocols for selected key reactions are provided, along with a comparative summary of various approaches.
Introduction to Synthetic Strategies
The synthesis of functionalized isochromans can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical acid-catalyzed cyclizations, transition-metal-catalyzed C-H functionalizations, electrochemical methods, and domino reactions. The choice of a particular route often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Key Synthetic Routes
Several powerful methods have emerged for the synthesis of functionalized isochromans:
-
Oxa-Pictet-Spengler Reaction and its Variants : This is arguably the most direct approach, involving the cyclization of a β-phenylethanol with an aldehyde or its equivalent.[1][2] A significant advancement in this area is the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which allows for the in situ generation of otherwise unstable aldehydes.[1] This modification greatly expands the scope of the reaction to include precursors for ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and proceeds under mild conditions (<1 hour, 20 °C).[1]
-
Palladium-Catalyzed Allylic C-H Oxidation : This modern strategy enables the synthesis of isochromans from readily available terminal olefins.[3][4] A combination of a Pd(II)/bis-sulfoxide catalyst system and a Lewis acid co-catalyst facilitates the intramolecular cyclization of homoallylic ethers.[3][4] This method is notable for its broad substrate scope, tolerating a variety of alcohol nucleophiles and functional groups on the aromatic ring.[3][4]
-
Electrochemical Cross-Dehydrogenative Coupling (CDC) : This approach offers a highly atom-economical and environmentally friendly route to α-functionalized isochromans.[5][6] By avoiding the need for pre-functionalized starting materials and external oxidants, this method allows for the direct coupling of isochromans with alcohols or ketones under mild electrochemical conditions.[5][6]
-
Gold-Catalyzed Domino Cycloisomerization/Reduction : This method provides efficient access to 1H-isochromene derivatives, which can be precursors to isochromans. The reaction proceeds from ortho-alkynylbenzaldehydes via a 6-endo-dig cyclization, catalyzed by a gold complex.[7]
-
Metal-Free Cascade Cyclization : For the synthesis of 3-isochromanones, a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides has been developed.[8] This method furnishes highly functionalized products in good to excellent yields under mild conditions.[8]
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for selected synthetic routes to functionalized isochromans, allowing for easy comparison of their efficiency and conditions.
| Synthetic Route | Key Reagents/Catalyst | Substrate Scope | Reaction Time | Temperature | Yield (%) | Citations |
| Oxa-Pictet-Spengler (Epoxide Variant) | Epoxide, β-phenylethanol, HFIP, TfOH (cat.) | Broad; tolerates precursors for ketones, aliphatic and phenylacetyl aldehydes; substituted β-phenylethanols. | < 1 hour | 20 °C | up to 99 | [1] |
| Pd-Catalyzed Allylic C-H Oxidation | Terminal olefin, Pd(OAc)₂, bis-sulfoxide ligand, BQ, Lewis Acid | Wide range of alcohols (phenols, benzylic, aliphatic); tolerates various functional groups. | 24 hours | 80 °C | up to 88 | [3][4] |
| Electrochemical C(sp³)-H/O-H Cross-Coupling | Isochroman, Alcohol, Benzoic Acid, n-Bu₄NBF₄, Graphite electrodes | Various alcohols and isochromans. | 12 hours | Room Temp. | up to 92 | [5] |
| Au-Catalyzed Domino Cycloisomerization | ortho-alkynylbenzaldehyde, [AuCl₂(Pic)], AgOTf, Dioxane/H₂O | Aryl- and alkyl-substituted alkynyl derivatives; tolerates halogen and ether moieties. | 1-24 hours | 25-80 °C | up to 98 | [7] |
| Metal-Free Cascade Cyclization | Allyl ether-tethered ynamide, I₂ (cat.), CH₂Cl₂ | Various substituted ynamides. | 1-12 hours | Room Temp. | up to 95 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Functionalized Isochromans via Oxa-Pictet-Spengler Reaction using an Epoxide Surrogate
This protocol is adapted from the work of Rossi and coworkers.[1]
Materials:
-
2-Phenylethanol derivative (1.0 equiv)
-
Epoxide (1.1 equiv)
-
Hexafluoroisopropanol (HFIP) (0.2 M)
-
Triflic acid (TfOH) (10 mol%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a solution of the 2-phenylethanol derivative in HFIP, add the epoxide at room temperature under an inert atmosphere.
-
Add triflic acid and stir the reaction mixture at 20 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically < 1 hour).
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized isochroman.
Protocol 2: Palladium-Catalyzed Synthesis of Isochromans from Terminal Olefins
This protocol is based on the method developed by M. C. White and coworkers.[3][4]
Materials:
-
Homoallylic ether (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
(R,R)-Ph-box-SO ligand (12 mol%)
-
Benzoquinone (BQ) (2.0 equiv)
-
Magnesium sulfate (MgSO₄) (2.0 equiv)
-
tert-Amyl alcohol (2.0 equiv)
-
Toluene (0.1 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, the bis-sulfoxide ligand, and MgSO₄.
-
Seal the vial and purge with argon.
-
Add toluene, followed by tert-amyl alcohol and the homoallylic ether substrate.
-
Add benzoquinone to the reaction mixture.
-
Place the vial in a preheated oil bath at 80 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isochroman.
Visualizing Synthetic Pathways
The following diagrams illustrate the general logic of the key synthetic strategies discussed.
Caption: Oxa-Pictet-Spengler reaction using an epoxide as an aldehyde surrogate.
Caption: Palladium-catalyzed allylic C-H oxidation for isochroman synthesis.
Caption: Electrochemical cross-dehydrogenative coupling for α-functionalization of isochromans.
References
- 1. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C-H Oxidation [organic-chemistry.org]
- 4. Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isochroman synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of functionalized 3-isochromanones via metal-free intramolecular alkoxylation-initiated cascade cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isochroman-7-carbonitrile Reaction Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isochroman-7-carbonitrile. Our focus is on a common multi-step synthetic approach, addressing potential issues at each stage to optimize the final product yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic route involves a three-step sequence starting from isochroman:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 7-position of the isochroman ring.
-
Reduction: Conversion of the nitro group to an amino group to form 7-amino-isochroman.
-
Sandmeyer Reaction: Diazotization of the amino group followed by cyanation to yield the final product, this compound.
Q2: Why is direct cyanation of isochroman not a recommended primary route?
Direct cyanation of an unactivated aromatic ring like isochroman is challenging. Electrophilic cyanation reagents are often highly reactive and can lead to low yields and side products. A more controlled and higher-yielding approach is to first introduce a functional group that can be readily converted to a nitrile, such as an amino group via nitration and reduction.
Q3: What are the critical safety precautions for this synthesis?
-
Nitration: Use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction can be exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Temperature control is crucial to prevent runaway reactions.
-
Diazotization (Sandmeyer Reaction): Diazonium salts can be explosive when isolated and dry. Therefore, they are typically prepared in situ at low temperatures (0-5 °C) and used immediately without isolation.
-
Cyanation: Copper(I) cyanide is highly toxic. Handle with extreme care in a fume hood, and avoid inhalation of dust or contact with skin. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guides
Step 1: Nitration of Isochroman to 7-Nitro-isochroman
Experimental Protocol:
In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add isochroman to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Pour the mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 7-Nitro-isochroman | Incomplete reaction. | Increase reaction time or slowly allow the reaction to warm to room temperature after the initial stirring at low temperature. |
| Formation of dinitro or other regioisomers. | Maintain strict temperature control (0-5 °C) during the entire process. Use a less harsh nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride. | |
| Product loss during workup. | Ensure complete extraction from the aqueous phase. Use a continuous extraction apparatus if the product has some water solubility. | |
| Formation of a Mixture of Isomers (e.g., 5-nitro-isochroman) | Reaction temperature too high. | The regioselectivity of nitration is highly temperature-dependent. Ensure the internal temperature of the reaction mixture does not exceed 5 °C. |
| Inappropriate nitrating agent. | For improved regioselectivity, consider alternative nitrating systems like KNO₃ in H₂SO₄. | |
| Dark, Tarry Reaction Mixture | Over-nitration or oxidation of the starting material or product. | Lower the reaction temperature and shorten the reaction time. Use a milder nitrating agent. Ensure the starting isochroman is pure. |
DOT Diagram: Nitration Workflow
Step 2: Reduction of 7-Nitro-isochroman to 7-Amino-isochroman
Experimental Protocol:
To a solution of 7-nitro-isochroman in ethanol or methanol, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. For the SnCl₂ method, heat the reaction mixture to reflux for 1-3 hours. After completion, cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent. For catalytic hydrogenation, monitor the reaction by TLC until the starting material is consumed. Filter the catalyst and concentrate the solvent.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Insufficient amount of reducing agent. | Increase the molar excess of the reducing agent (e.g., SnCl₂·2H₂O). |
| Deactivated catalyst (for hydrogenation). | Use fresh, high-quality Pd/C catalyst. Ensure the system is properly purged of air. Increase hydrogen pressure if necessary. | |
| Poor solubility of starting material. | Use a co-solvent like THF or ethyl acetate to improve solubility for hydrogenation. | |
| Low Product Yield | Product loss during basic workup. | The resulting amine may be partially soluble in the aqueous phase. Perform multiple extractions. |
| Air oxidation of the amine product. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to colored impurities. | |
| Product is Difficult to Purify | Presence of tin salts (with SnCl₂). | After basification, ensure the pH is high enough to precipitate all tin hydroxides. Filtration through celite can help remove fine precipitates. |
DOT Diagram: Reduction Signaling Pathway
Technical Support Center: Isochroman-7-carbonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isochroman-7-carbonitrile. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and side-products from the reaction. Potential impurities could include the corresponding carboxylic acid (from hydrolysis of the nitrile), the starting alcohol for the isochroman synthesis, and any catalysts used in the reaction. It is crucial to analyze a sample of the crude material by techniques such as HPLC, LC-MS, or NMR to identify the specific impurities present.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column Chromatography: Often the most effective method for removing a wide range of impurities with different polarities.
-
Recrystallization: A good option if a suitable solvent system can be found and the main impurity has significantly different solubility from the desired product. This method is excellent for removing small amounts of impurities from a relatively pure product.
-
Distillation: May be applicable if the compound is a liquid and the impurities have significantly different boiling points. However, given the nitrile functional group, thermal stability should be considered.
Q3: My purified this compound appears oily or as a viscous liquid, but I expect a solid. What should I do?
A3: The physical state of a compound can be influenced by residual solvents or the presence of impurities that depress the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this could be the natural state of the pure compound or it may indicate persistent impurities. Further purification by chromatography may be necessary. Seeding the oil with a previously obtained crystal, if available, can sometimes induce crystallization.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity by peak area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired compound.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Compound is adsorbing irreversibly to the silica gel. | Try using a less acidic silica gel or deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent system. |
| Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation and a retention factor (Rf) of approximately 0.3-0.4 for the desired compound. |
| Compound is co-eluting with an impurity. | Use a shallower solvent gradient or an isocratic elution with a less polar solvent system to improve separation. |
| Product is volatile and evaporating with the solvent. | Use gentle rotary evaporation conditions (lower temperature and pressure). |
Issue 2: Oily Product After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent or solvent system. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). |
| Presence of "oiling out" impurities. | Try adding a small amount of a co-solvent in which the impurity is more soluble. Alternatively, pre-purify the crude material by a quick filtration through a plug of silica gel to remove highly polar or non-polar impurities. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. |
| Supersaturation. | If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal. |
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | Separation Quality |
| 9:1 | 0.6 | 0.65 | 0.1 | Poor |
| 8:2 | 0.4 | 0.5 | 0.05 | Good |
| 7:3 | 0.3 | 0.4 | 0.02 | Excellent |
Visualizations
"troubleshooting Oxa-Pictet–Spengler reaction side reactions"
Welcome to the technical support center for the Oxa-Pictet–Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this powerful cyclization reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your Oxa-Pictet–Spengler experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Oxa-Pictet–Spengler reaction is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
A1: Low or no product yield in an Oxa-Pictet–Spengler reaction can stem from several factors, ranging from the reactivity of your substrates to the reaction conditions. Here’s a systematic guide to troubleshooting this issue:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and insufficient acidity can lead to poor conversion. The choice and amount of acid are critical.[1][2]
-
Solution: Screen different Brønsted or Lewis acids. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like copper(II) triflate (Cu(OTf)₂) and boron trifluoride etherate (BF₃·OEt₂).[2][3] For substrates with acid-sensitive functional groups, milder acids or lower catalyst loadings should be tested.
-
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step involves an electrophilic attack on the aromatic ring. If the ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the reaction.[1]
-
Low Quality or Impure Reagents: The purity of your starting materials, especially the aldehyde, is crucial. Aldehydes can oxidize to carboxylic acids, which can inhibit the catalyst.
-
Solution: Use freshly distilled or purified aldehydes. Ensure your β-arylethanol is of high purity and free of any contaminants that might interfere with the catalyst.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Solution: Experiment with different solvents. Dichloromethane (DCM) and toluene are commonly used. Aprotic media have been shown to sometimes provide superior yields.[1]
-
Issue 2: Poor Diastereoselectivity
Q2: My reaction produces a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome of the Oxa-Pictet–Spengler reaction?
A2: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is influenced by the catalyst, solvent, temperature, and the structure of your substrates.
-
Catalyst Choice: The nature of the acid catalyst plays a pivotal role in directing the stereoselectivity.
-
Solution: Screen a variety of Lewis and Brønsted acids. For example, in the synthesis of frenolicin B analogues, Cu(OTf)₂ was found to favor the formation of the α-configured product.[3] Chiral phosphoric acids have also been successfully employed to achieve high enantioselectivity, which can also influence diastereoselectivity.
-
-
Reaction Temperature: The diastereomeric ratio can be highly sensitive to the reaction temperature. Kinetically controlled conditions (lower temperatures) may favor one diastereomer, while thermodynamically controlled conditions (higher temperatures) may favor another.[1]
-
Solution: Conduct the reaction at various temperatures, starting from low temperatures (e.g., 0 °C or -78 °C) and gradually increasing to determine the optimal conditions for your desired diastereomer.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.
-
Solution: Evaluate a range of solvents with varying polarities. For instance, stirring overnight in dichloromethane was found to slightly improve the diastereomeric ratio in a specific synthesis.[3]
-
-
Protecting Groups: The presence of bulky protecting groups on the β-arylethanol can influence the facial selectivity of the cyclization.
-
Solution: Introducing a sterically demanding protecting group on a nearby functional group can direct the approach of the electrophile, favoring the formation of a single diastereomer.
-
Issue 3: Formation of Side Products
Q3: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?
A3: Side product formation can compete with the desired reaction, leading to lower yields and purification challenges. Understanding the potential side reactions is key to mitigating them.
-
Spiroindolenine Intermediate Formation: A common mechanistic intermediate is a spiroindolenine, which can sometimes be isolated as a byproduct if it is slow to rearrange to the final product.[1]
-
Solution: Ensure sufficient acid strength and reaction time to promote the complete rearrangement of the spiroindolenine intermediate to the desired tetracyclic product.
-
-
Dimerization or Polymerization: Aldehydes, especially in the presence of strong acids, can undergo self-condensation or polymerization.
-
Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Using a slight excess of the β-arylethanol can also help to consume the aldehyde before it self-reacts.[2]
-
-
N-Acyliminium Ion Related Side Products: In cases where the β-arylethanol has a nitrogen atom that can be acylated (e.g., in an amide side chain), the formation of an N-acyliminium ion can lead to alternative cyclization pathways or side reactions.[1][4]
-
Solution: If not desired for activation, protect any nucleophilic nitrogen atoms in the starting material that are not involved in the primary reaction. The ethoxycarbonyl group can serve as both a protecting group for phenolic hydroxyls and an activating group for the amine in N-acyl-Pictet–Spengler reactions.[5]
-
Data Presentation
The following tables summarize quantitative data from literature to guide your optimization efforts.
Table 1: Effect of Lewis Acid on Yield and Diastereoselectivity
| Entry | Lewis Acid (mol%) | Solvent | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (α:β) |
| 1 | Sc(OTf)₃ (50) | DCM | 4 | >95 | 80 | 1:1 |
| 2 | Cu(OTf)₂ (50) | DCM | 4 | >95 | 85 | 4:1 |
| 3 | Yb(OTf)₃ (50) | DCM | 4 | >95 | 75 | 2:1 |
| 4 | In(OTf)₃ (50) | DCM | 4 | >95 | 78 | 3:1 |
| 5 | Bi(OTf)₃ (50) | DCM | 4 | >95 | 82 | 2.5:1 |
| 6 | Zn(OTf)₂ (50) | DCM | 4 | 60 | 50 | 3:1 |
| 7 | Mg(OTf)₂ (50) | DCM | 4 | <5 | - | - |
| 8 | Cu(OTf)₂ (50) | Toluene | Overnight | >95 | 88 | 5:1 |
| 9 | Cu(OTf)₂ (50) | CH₃CN | Overnight | >95 | 83 | 3.5:1 |
| 10 | Cu(OTf)₂ (50) | THF | Overnight | 80 | 70 | 2:1 |
Data adapted from a study on the synthesis of frenolicin B analogues.[3] Conditions: 0.2 mmol of β-arylethanol, 0.4 mmol of aldehyde at 0 °C to room temperature.
Experimental Protocols
Protocol 1: General Procedure for a Trial Oxa-Pictet–Spengler Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethanol (1.0 eq.).
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, to a concentration of 0.1 M).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the acid catalyst (e.g., TFA, 1.1 eq. or a Lewis acid, 10-50 mol%).
-
Add the aldehyde (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Acid Catalysts to Optimize Yield and Diastereoselectivity
-
Set up a parallel reaction block or a series of small-scale reaction vials.
-
In each vial, place the β-arylethanol (e.g., 0.1 mmol, 1.0 eq.) and dissolve in the chosen anhydrous solvent (e.g., 1 mL of DCM).
-
To each vial, add a different acid catalyst (e.g., Sc(OTf)₃, Cu(OTf)₂, Yb(OTf)₃, In(OTf)₃, Bi(OTf)₃, Zn(OTf)₂, Mg(OTf)₂, TFA, HCl - all at a predetermined loading, e.g., 50 mol% for Lewis acids or 1.1 eq. for Brønsted acids).
-
Cool the vials to the starting temperature (e.g., 0 °C).
-
Add the aldehyde (e.g., 0.12 mmol, 1.2 eq.) to each vial.
-
Allow the reactions to proceed under identical conditions (stirring, time, and temperature profile).
-
After the designated time, quench all reactions simultaneously.
-
Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and diastereomeric ratio for each catalyst.
-
Isolate the product from the most promising reactions for accurate yield determination.
Visualizations
The following diagrams illustrate key concepts in troubleshooting the Oxa-Pictet–Spengler reaction.
Caption: General reaction pathway highlighting key intermediates and potential side reactions.
Caption: A logical workflow for troubleshooting low-yield Oxa-Pictet–Spengler reactions.
Caption: Key factors influencing the diastereoselectivity of the Oxa-Pictet–Spengler reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
"common challenges in the synthesis of isochroman compounds"
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isochroman compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isochroman derivatives?
A1: Several methods are commonly employed for the synthesis of isochroman and its derivatives. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:
-
Oxa-Pictet-Spengler Reaction: This is a straightforward method for constructing the isochroman core, typically involving the acid-catalyzed reaction of a β-phenylethanol with an aldehyde or ketone.[1][2][3] However, its classical scope is often limited to electron-rich phenylethanols and benzaldehyde derivatives.[1]
-
Halo-cycloacetalization: This method involves the diastereoselective cyclization of olefinic aldehydes and alcohols using a halogenating agent, such as N-haloamides.[4] It offers mild reaction conditions and can be performed without an external catalyst.[4]
-
Photocatalyzed Synthesis: Visible-light photocatalysis can be used to synthesize isochromanones from 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and various alkenes.[5]
-
Intramolecular C-H Insertion: Transition-metal catalyzed C-H insertion reactions of donor/donor carbenes can provide access to isochromans with high stereoselectivity.[6]
Q2: I am observing low yields in my Oxa-Pictet-Spengler reaction. What are the potential causes and solutions?
A2: Low yields in the Oxa-Pictet-Spengler reaction for isochroman synthesis can stem from several factors. The reaction is sensitive to substrate electronics, steric hindrance, and reaction conditions.
-
Substrate Reactivity: The reaction works best with electron-rich β-phenylethanols and is less efficient with deactivated or sterically hindered substrates.[1] If your substrate is not sufficiently reactive, consider using stronger acid catalysts or higher temperatures, though this may lead to side reactions. A modern variation using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) can expand the scope to less reactive partners.[1]
-
Reaction Conditions: High temperatures and long reaction times are often required, which can lead to decomposition.[1] Optimization of the acid catalyst (e.g., p-toluenesulfonic acid, triflic acid) and solvent is crucial. The use of dehydrating agents can also improve yields.[3]
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired isochroman. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to minimize byproduct formation.
Q3: How can I control the stereoselectivity in my isochroman synthesis?
A3: Achieving high stereoselectivity is a significant challenge in isochroman synthesis. The approach to controlling stereochemistry depends on the chosen synthetic method.
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to either the β-phenylethanol or the aldehyde can induce diastereoselectivity in the cyclization step. The auxiliary can then be removed in a subsequent step.
-
Chiral Catalysts: Enantioselective synthesis can be achieved using chiral catalysts. For instance, chiral Brønsted acids have been used to catalyze asymmetric Pictet-Spengler reactions.[7]
-
Substrate Control: The inherent chirality in a substrate can direct the stereochemical outcome of the reaction. For example, the synthesis of isochromanones has been achieved with high stereoselectivity using an asymmetric ortho-lithiation strategy that relies on the chiral memory of a preoriented atropisomeric amide axis.[8]
-
Diastereoselective Reactions: Some methods, like the halo-cycloacetalization of olefinic aldehydes and alcohols, can proceed with high diastereoselectivity.[4]
If you obtain a mixture of stereoisomers, chiral HPLC can be employed for their separation.[9][10][11][12][13]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of catalyst or an alternative acid catalyst (e.g., switch from p-TsOH to a stronger acid like triflic acid). | An increase in the reaction rate and product formation. |
| Poor Substrate Reactivity | If using the Oxa-Pictet-Spengler reaction with an electron-deficient aromatic ring, consider switching to a more forcing condition (higher temperature, stronger acid) or a different synthetic route. The use of epoxides as aldehyde surrogates in HFIP has been shown to be effective for a wider range of substrates.[1] | Improved conversion of the starting material to the desired isochroman. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. The use of a dehydrating agent like molecular sieves can be beneficial. | Reduced hydrolysis of intermediates and improved yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature. Monitor the reaction by TLC at different temperatures to find the optimal condition. | Identification of the optimal temperature for product formation while minimizing decomposition. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Starting Material or Product | Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed and before significant product degradation occurs. | Minimized formation of degradation products and a cleaner reaction mixture. |
| Competing Reaction Pathways | In C-H insertion reactions, Stevens-type rearrangements can be a competing pathway. The choice of catalyst and substrate can influence this. Donor/donor carbenes have been shown to favor C-H insertion over rearrangement for isochroman synthesis.[6] | Suppression of the undesired rearrangement product and increased yield of the isochroman. |
| Oxidation of Product | In photocatalyzed reactions, the desired product can sometimes be susceptible to over-oxidation.[14] Purging the reaction mixture with an inert gas (e.g., argon or nitrogen) can help. | Reduced formation of oxidized byproducts. |
| Solvent Participation | In some photocatalyzed reactions, the solvent can participate in the reaction, leading to unexpected byproducts.[2][5] Consider using a more inert solvent. | Elimination of solvent-derived impurities. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. If column chromatography is ineffective, consider preparative TLC or HPLC. | Isolation of the pure isochroman compound. |
| Product is an Oil | If the product is an oil and difficult to handle, try to form a solid derivative (e.g., an ester or an amide if a suitable functional group is present) for easier purification by recrystallization. The original functionality can be restored later. | Conversion to a crystalline solid that is easier to purify. |
| Product Crystallizes from Crude Mixture | If the product spontaneously crystallizes from the reaction mixture, this can be an effective purification step. However, impurities may be occluded. It is often better to dry the entire reaction mixture, redissolve it in a suitable solvent, and then proceed with purification.[11] | Higher purity and yield of the final product. |
| Separation of Stereoisomers | If the product is a mixture of diastereomers, careful column chromatography can sometimes separate them. For enantiomers, chiral HPLC is the method of choice.[9][10][11][12][13] | Isolation of individual stereoisomers. |
Experimental Protocols
Protocol 1: General Procedure for Oxa-Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-phenylethanol (1.0 equiv).
-
Solvent and Aldehyde Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene, dichloromethane). Add the aldehyde or ketone (1.1-1.5 equiv).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[14][15][16][17][18]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of appropriate polarity, determined by prior TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) can be used for better separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isochroman.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the isochroman is soluble at high temperatures but sparingly soluble at low temperatures.[19][20][21]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Isochroman Synthesis
| Synthetic Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oxa-Pictet-Spengler (Epoxide variant) | Triflic Acid (cat.) | HFIP | 20 | <1 | up to 99 | [1] |
| Halo-cycloacetalization | None | Dichloromethane | Room Temp | 1-12 | 60-95 | [4] |
| Photocatalyzed Synthesis | Ru(bpy)₃Cl₂ | Acetonitrile | Room Temp | 6-8 | 40-85 | [2][5] |
| C-H Insertion | Rh₂(R-PTAD)₄ | Dichloromethane | 40 | 12 | 70-95 | [6] |
Visualizations
Caption: General workflow for the synthesis of isochroman via the Oxa-Pictet-Spengler reaction.
Caption: Troubleshooting logic for addressing low yields in isochroman synthesis.
References
- 1. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. orgsyn.org [orgsyn.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitrile-containing heterocyclic compounds.
Troubleshooting Guide
Low or No Product Yield
Low or no yield of the desired nitrile-containing heterocyclic compound is a frequent issue. The following guide provides a systematic approach to identify and resolve the root cause.
Q1: I am not getting any product. What are the first things I should check?
A1: When a reaction fails to produce any product, it is crucial to systematically verify the foundational elements of your experimental setup. First, confirm the identity and purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point). Ensure that all reagents were added in the correct order and stoichiometry as specified in the protocol. Re-calculate all molar equivalents and concentrations. Next, verify that the reaction was conducted at the correct temperature and for the specified duration. For temperature-sensitive reactions, ensure accurate temperature control. Finally, if the reaction is air- or moisture-sensitive, confirm that anhydrous and anaerobic conditions were properly maintained throughout the setup and reaction time.
Q2: My reaction is giving a very low yield. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, often related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The catalyst, particularly in palladium- and copper-catalyzed reactions, can be poisoned by an excess of cyanide ions.[1][2] This is a common cause of low conversion.
-
Solution: Consider a gradual addition of the cyanide source or use a cyanide source with lower solubility to maintain a low concentration of free cyanide in the reaction mixture.[1] The use of bulky phosphine ligands can also prevent the displacement of the ligand by cyanide, thus protecting the catalyst.[3] Additives like zinc formate dihydrate can help reactivate the palladium catalyst.[4]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome.
-
Solution: Perform a systematic optimization of reaction parameters. Screen different solvents, as solvent polarity can affect both solubility of reagents and the reaction pathway.[5] For instance, a biphasic aqueous-organic system can be beneficial when using sparingly soluble cyanide salts like K4[Fe(CN)6].[6][7] The choice and amount of base are also critical and should be optimized.[2]
-
-
Poor Substrate Reactivity: Some heterocyclic substrates, particularly electron-rich or sterically hindered ones, may exhibit lower reactivity.
-
Solution: For less reactive substrates, increasing the catalyst loading or switching to a more active catalyst system might be necessary.[2] Alternatively, modifying the substrate to include an activating group could be an option.
-
-
Inappropriate Cyanide Source: The choice of cyanide source can dramatically affect the yield.
-
Solution: Different cyanide sources like NaCN, KCN, Zn(CN)2, and K4[Fe(CN)6] have varying reactivity and solubility.[2][5] For instance, NaCN might be more reactive due to its higher solubility in certain organic solvents, but this can also lead to faster catalyst deactivation.[5] K4[Fe(CN)6] is a less toxic and safer alternative, often used in biphasic systems.[2][6][7]
-
The following workflow provides a structured approach to troubleshooting low-yield reactions:
Formation of Byproducts and Poor Selectivity
The formation of undesired side products can complicate purification and reduce the yield of the target compound.
Q3: I am observing significant amounts of a homocoupled byproduct of my heterocycle. How can I minimize this?
A3: Homocoupling of the starting heterocycle is a common side reaction, especially in copper-catalyzed C-H functionalization reactions. This is often observed when the concentration of the active catalyst is too low or when the desired cyanation step is slow.
-
Solution: In copper-catalyzed reactions, ensure an adequate amount of the ligand (e.g., phenanthroline) is used. Insufficient ligand can lead to the formation of dimeric byproducts.[5] Optimizing the reaction temperature and concentration can also help to favor the desired cross-coupling over homocoupling.
Q4: My reaction is not regioselective, and I am getting a mixture of isomers. How can I improve selectivity?
A4: The regioselectivity of cyanation on a heterocyclic ring is influenced by several factors, including the electronic and steric properties of the substrate, the catalyst system, and the reaction mechanism.
-
Directing Groups: The presence of directing groups on the heterocyclic ring can strongly influence the position of cyanation.
-
Reaction Mechanism: C-H activation pathways often exhibit high regioselectivity, driven by the acidity of the C-H bond.[5] For instance, in the cyanation of benzothiazole, the reaction proceeds via iodination at the 2-position followed by cyanation.[5] Understanding the mechanism of your specific reaction can provide insights into controlling regioselectivity.
-
Catalyst and Ligand Choice: The steric bulk and electronic properties of the catalyst and its ligands can play a crucial role in directing the cyanation to a specific position. Screening different catalyst/ligand combinations is a viable strategy to improve regioselectivity.
Frequently Asked Questions (FAQs)
Q5: Which catalytic system is best for my substrate: Copper, Palladium, Nickel, or something else?
A5: The choice of catalyst depends heavily on the nature of your substrate and the desired transformation (C-H cyanation vs. cyanation of a halide).
-
Palladium-catalyzed cyanation is a versatile method for the cyanation of (hetero)aryl halides and triflates.[1][2][8] Modern palladium systems can operate under mild conditions and tolerate a wide range of functional groups.[1][3]
-
Copper-catalyzed cyanation is often used for the direct C-H cyanation of heterocycles, which avoids the need for pre-functionalized starting materials.[5] It is also the classic choice for the Rosenmund-von Braun reaction.[8][9]
-
Nickel-catalyzed cyanation has emerged as a cost-effective and sustainable alternative to palladium, particularly for the cyanation of aryl chlorides.[6][7][10]
-
Classical Methods: For certain substrates, classical methods like the Sandmeyer reaction (from an amino group via a diazonium salt) or the Rosenmund-von Braun reaction (from an aryl halide with copper cyanide) can be effective.[8][9][11][12]
The following diagram illustrates the general applicability of different catalytic systems:
Q6: What are the pros and cons of different cyanide sources?
A6: The choice of cyanide source impacts safety, reactivity, and reaction setup.
| Cyanide Source | Pros | Cons |
| NaCN, KCN | Highly reactive, good solubility in some polar solvents.[5] | Highly toxic, can lead to rapid catalyst poisoning due to high concentration of free cyanide.[2] |
| Zn(CN)₂ | Less toxic than alkali metal cyanides, widely used in Pd-catalyzed reactions.[1][2] | Still toxic, requires careful handling. |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, and stable.[2][6][7] | Low solubility in organic solvents, often requires biphasic conditions or high temperatures.[2] |
| Organic Cyanides | Can be less toxic and easier to handle. | May require harsher reaction conditions or specific catalysts. |
Q7: How can I purify my nitrile-containing heterocyclic compound?
A7: Purification strategies depend on the properties of your product and the impurities present.
-
Chromatography: Column chromatography on silica gel or alumina is a common method for purifying organic compounds. The choice of eluent system will need to be optimized for your specific product.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) can be used for purification.
-
Acid-Base Extraction: If your heterocyclic compound has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. The product can be extracted into an aqueous acidic phase, washed, and then liberated by basifying the aqueous layer and extracting back into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of Heteroaryl Bromides[1]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add the heteroaryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 equiv), and the palladium precatalyst (e.g., a palladacycle, 2-5 mol%).
-
Solvent Addition: Add a mixture of degassed water and THF (5:1 ratio, to achieve a 0.3 M concentration of the aryl halide).
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature to 40 °C for 18-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rosenmund-von Braun Reaction[8][9][13]
This is a classical method for the cyanation of aryl halides.
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv) and copper(I) cyanide (1.1-2.0 equiv).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or pyridine.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 150-250 °C) for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the product by distillation, crystallization, or chromatography.
Protocol 3: Nickel-Catalyzed Cyanation of Heteroaryl Chlorides with K₄[Fe(CN)₆][6][7]
This method provides a more sustainable approach to cyanation.
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the nickel precatalyst (e.g., NiCl₂(glyme)) and a suitable ligand (e.g., a JosiPhos-type ligand) in an anhydrous solvent.
-
Reaction Setup: To a reaction vial, add the heteroaryl chloride (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), and a phase-transfer catalyst if needed.
-
Solvent and Catalyst Addition: Add a biphasic solvent system (e.g., an organic solvent and water) and the prepared nickel catalyst solution.
-
Reaction Execution: Seal the vial and heat the reaction mixture with vigorous stirring. The optimal temperature and reaction time will need to be determined experimentally.
-
Workup and Purification: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash, dry, and concentrate. Purify the product using standard methods.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Isochroman Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding catalyst selection for the efficient synthesis of isochromans. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for isochroman synthesis?
A1: A variety of catalytic systems have been successfully employed for isochroman synthesis, each with its own advantages. Common systems include:
-
Bimetallic Catalysis: Au(I)/chiral Sc(III) systems are effective for asymmetric hetero-Diels-Alder reactions to produce tetracyclic isochromans.[1]
-
Rhodium Catalysis: Rh(III) catalysts can be used for the annulation of benzoic acids with nitroalkenes to yield 3,4-disubstituted isochroman-1-ones.[2]
-
Zinc Catalysis: Zinc triflate (Zn(OTf)2) is a versatile catalyst for the synthesis of isocoumarin derivatives through tandem intramolecular cyclization.[3]
-
Photocatalysis: Ruthenium complexes, such as Ru(bpy)3Cl2, are utilized in the photocatalyzed synthesis of isochromanones.[4]
-
Organocatalysis: Chiral organic molecules can be used to catalyze domino reactions, leading to highly functionalized and enantiomerically enriched isochromans.[5]
Q2: How do I choose the right catalyst for my specific isochroman synthesis?
A2: The choice of catalyst depends on several factors, including the desired isochroman structure, the starting materials, and the required stereoselectivity. For asymmetric synthesis, a chiral catalyst system such as a chiral N,N'-dioxide-metal complex or a quinidine-based organocatalyst is necessary.[5][6] For simpler, non-chiral isochroman derivatives, a Lewis acid like Zn(OTf)2 might be sufficient.[3] The functional group tolerance of the catalyst is also a critical consideration.
Q3: What is the role of a co-catalyst in some isochroman synthesis reactions?
A3: In some systems, a co-catalyst is crucial for achieving high efficiency and selectivity. For example, in the Au(I)/chiral Sc(III) bimetallic system, the Au(I) catalyst facilitates the in-situ generation of the isochromene intermediate, while the chiral Sc(III) Lewis acid activates the ortho-quinonemethide and controls the stereoselectivity of the subsequent hetero-Diels-Alder reaction.[1]
Troubleshooting Guide
Q4: My reaction yield is low. What are some potential causes and solutions?
A4: Low yields in isochroman synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Inactivity: Ensure the catalyst is fresh and has been stored under appropriate conditions. Some catalysts are sensitive to air and moisture.
-
Substrate Steric Hindrance: Highly substituted substrates, particularly at the ortho-position of an aryl group, can significantly decrease reactivity.[1] If possible, consider using a less sterically hindered substrate or a more reactive catalyst.
-
Incorrect Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and reaction time. For instance, some reactions that are sluggish at room temperature may proceed efficiently under reflux.[3]
-
Insufficient Catalyst Loading: The amount of catalyst can be critical. While a lower catalyst loading is desirable, it may be necessary to increase the loading to improve the yield.[6]
Q5: I am observing poor diastereoselectivity or enantioselectivity in my asymmetric synthesis. What can I do?
A5: Achieving high stereoselectivity is a common challenge. Here are some suggestions:
-
Ligand Modification: The structure of the chiral ligand plays a pivotal role in determining stereoselectivity. It may be necessary to screen different ligands to find the optimal one for your specific substrate.[6]
-
Catalyst System: The choice of the metal and counter-ion in a chiral Lewis acid complex can influence the outcome. For example, Sc(OTf)3 was found to be uniquely effective in a specific Au(I)/chiral Sc(III) system.[1]
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity, although it may lead to longer reaction times.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the stereodetermining step. Experiment with a range of solvents to find the one that gives the best selectivity.
Q6: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A6: The formation of side products can be minimized by:
-
Choice of Oxidant: In oxidation reactions, the choice of oxidant is crucial. For instance, using molecular oxygen with an organic small molecule catalyst can selectively oxidize the C-H bonds of aryl alkane side chains.[7]
-
Reaction Conditions: Fine-tuning the reaction conditions can suppress unwanted side reactions. This includes adjusting the temperature, pressure, and concentration of reactants.
-
Catalyst Selectivity: Some catalysts are inherently more selective than others. For example, Rh(III) catalysis has shown excellent regioselectivity in the annulation of benzoic acids with nitroalkenes.[2]
Catalyst Performance Data
| Catalyst System | Substrate(s) | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (d.r.) | Reference |
| Au(I)/chiral Sc(III) | α-propargyl benzyl alcohol & 2-(hydroxylmethyl) phenol | Tetracyclic isochroman | 60-76 | 84-90 | >20:1 | [1] |
| Rh(II)/chiral N,N'-dioxide-Fe(III) | Cinnamoylbenzoic acid & diazoketone | Isochromanone | 42-90 | 91-96 | >19:1 | [6] |
| Ru(bpy)3Cl2 (photocatalyst) | Benzenediazonium tetrafluoroborate & alkene | Isochromanone | 41-71 | N/A | N/A | [4] |
| Zn(OTf)2 | Methyl 2-(phenylethynyl)benzoate & ethyl acrylate | Isocoumarin derivative | ~77 | N/A | N/A | [3] |
| Quinidine (organocatalyst) | 2,5-cyclohexadienone-tethered aryl aldehyde & hydroperoxide | Functionalized isochroman | High | High | Single diastereomer | [5] |
Experimental Protocols
Protocol 1: Asymmetric Hetero-Diels-Alder Reaction using Au(I)/Chiral Sc(III) Bimetallic Catalysis [1]
-
To a dried reaction tube, add the chiral Sc(III) complex (0.02 mmol, 10 mol%) and JohnphosAu(I) complex (0.01 mmol, 5 mol%).
-
Add α-propargyl benzyl alcohol (0.24 mmol, 1.2 equiv) and 2-(hydroxylmethyl) phenol (0.2 mmol, 1.0 equiv).
-
Add 2.0 mL of anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the indicated time (e.g., 24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetracyclic isochroman.
Protocol 2: Photocatalyzed Synthesis of Isochromanones [4]
-
In a reaction vessel, dissolve the benzenediazonium tetrafluoroborate (1 mmol), the alkene (1.2 equiv), and Ru(bpy)3Cl2 (0.005 equiv) in CH3CN (4 mL).
-
Irradiate the mixture with 440 nm LEDs for 6-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the isochromanone.
Diagrams
Caption: General experimental workflow for catalytic isochroman synthesis.
Caption: Decision-making process for catalyst selection in isochroman synthesis.
References
- 1. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Oxa-Pictet–Spengler Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Oxa-Pictet–Spengler reaction. The following information addresses common issues related to solvent choice and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Oxa-Pictet–Spengler reaction?
A1: The solvent in the Oxa-Pictet–Spengler reaction serves several critical functions. It must dissolve the starting materials, including the β-arylethanol and the aldehyde or ketone. The solvent's polarity can influence the stability of the key oxocarbenium ion intermediate, which is a driving force for the cyclization step.[1] Traditionally, protic solvents with an acidic catalyst were used; however, aprotic media have been shown to sometimes provide superior yields.[1] The choice of solvent can also impact the reaction rate, and in the case of enantioselective variants, it can play a crucial role in achieving high stereoselectivity.
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity can significantly impact the reaction rate and yield. Polar solvents can stabilize the charged intermediates, such as the oxocarbenium ion, potentially accelerating the cyclization step. However, highly polar and coordinating solvents might also interact with the catalyst in catalyzed versions of the reaction, which could inhibit its activity. The optimal solvent polarity often represents a balance between substrate solubility and stabilization of the reaction intermediates.
Q3: Can the solvent influence the stereoselectivity of the reaction?
A3: Yes, the solvent can have a profound effect on the stereoselectivity of the Oxa-Pictet–Spengler reaction, particularly in asymmetric catalysis. The solvent can influence the conformation of the transition state and the interactions between the substrate and the chiral catalyst. In some cases, a less polar, non-coordinating solvent is preferred to ensure a well-defined and rigid transition state, which is essential for high enantioselectivity.
Q4: Are there any "green" or more environmentally friendly solvent choices for this reaction?
A4: While classic organic solvents are often employed, there is a growing interest in using more environmentally benign solvents. Depending on the specific substrates and reaction conditions, solvents like ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water mixtures may be viable alternatives. A thorough solvent screen is recommended to evaluate the efficacy of these greener options for a particular transformation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility of starting materials. | Your starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Try a solvent or solvent mixture with different polarity. For example, a mixture of methanol and water can sometimes improve the solubility of diverse starting materials. |
| Instability of the oxocarbenium ion intermediate. | The intermediate may not be sufficiently stabilized in the chosen solvent, leading to decomposition or side reactions. If using a non-polar solvent, consider switching to a more polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Solvent-catalyst incompatibility. | The solvent may be interfering with the catalyst's activity. For example, a highly coordinating solvent like DMSO or DMF could bind to a Lewis acid catalyst, rendering it inactive. In such cases, switch to a non-coordinating solvent like toluene or DCM. |
| Solvent is not inert under reaction conditions. | Some solvents may react with the starting materials or intermediates, especially under acidic conditions or at elevated temperatures. Ensure your solvent is stable under the reaction conditions. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Suggestion |
| Decomposition of starting materials or intermediates. | The solvent and temperature combination may be promoting decomposition pathways. Running the reaction at a lower temperature may help. Additionally, switching to a less polar or aprotic solvent could reduce the rate of decomposition of charged intermediates. |
| Undesired side reactions with the solvent. | Protic solvents like alcohols could potentially compete with the intramolecular cyclization, although this is less common. If suspected, switching to an aprotic solvent is a logical step. |
| Reaction equilibrium is unfavorable. | The choice of solvent can influence the position of the equilibrium between starting materials and the initial hemiaminal intermediate. A change in solvent may shift the equilibrium towards the desired product. |
Issue 3: Poor Diastereoselectivity or Enantioselectivity
| Possible Cause | Troubleshooting Suggestion |
| Flexible transition state. | The solvent may not be promoting a rigid transition state, leading to poor stereocontrol. In enantioselective reactions, non-polar solvents like toluene or hexane often lead to higher selectivity by minimizing non-specific solvent-transition state interactions. |
| Solvent interference with catalyst-substrate binding. | A coordinating solvent can disrupt the hydrogen bonding or other non-covalent interactions between the chiral catalyst and the substrate that are essential for stereoselection. Switching to a less coordinating solvent is recommended. |
| Racemization of the product. | The product may be racemizing under the reaction conditions, which can be influenced by the solvent. If this is suspected, consider running the reaction for a shorter time or at a lower temperature. |
Data Presentation
The following table summarizes the effect of different solvents on the yield and enantiomeric ratio (e.r.) of a Pictet-Spengler-type reaction. While this specific example is not an Oxa-Pictet-Spengler reaction, the trends observed can provide valuable insights for solvent screening in your own experiments.
Table 1: Solvent Optimization for a Pictet-Spengler-Type Reaction
| Entry | Solvent | Yield (%) | e.r. |
| 1 | Toluene | 93 | 80:20 |
| 2 | CH2Cl2 | 90 | 78:22 |
| 3 | THF | 85 | 75:25 |
| 4 | Et2O | 88 | 79:21 |
| 5 | MeCN | 82 | 70:30 |
| 6 | Acetone | 75 | 65:35 |
| 7 | MeOH | 60 | 50:50 |
Data adapted from a study on an enantioselective Pictet-Spengler-type reaction. The specific substrates and catalyst are detailed in the original publication. This table is for illustrative purposes to show the potential impact of solvent choice.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in the Oxa-Pictet–Spengler Reaction
This protocol outlines a general method for screening various solvents to optimize the yield and selectivity of an Oxa-Pictet–Spengler reaction.
Materials:
-
β-arylethanol derivative
-
Aldehyde or ketone
-
Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)
-
Anhydrous solvents for screening (e.g., dichloromethane, toluene, acetonitrile, 1,4-dioxane, tetrahydrofuran, methanol)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
TLC plates and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of Reaction Vessels: Arrange a series of oven-dried reaction vials or flasks, each with a magnetic stir bar.
-
Addition of Reactants: To each reaction vessel, add the β-arylethanol (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.).
-
Solvent Addition: To each vessel, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M).
-
Inert Atmosphere: Purge each reaction vessel with an inert gas.
-
Catalyst Addition: Add the acid catalyst (e.g., 10-20 mol%) to each reaction vessel.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete (or after a set time), quench the reaction (e.g., with a saturated solution of sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and yield. If applicable, analyze the enantiomeric or diastereomeric ratio by chiral HPLC or other appropriate methods.
-
Purification: Purify the product from the most promising solvent(s) by flash column chromatography.
Mandatory Visualizations
References
"managing reaction conditions for selective isochroman synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of isochromans.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for achieving selective isochroman synthesis?
A1: The synthesis of the isochroman scaffold, a vital structural unit in many bioactive natural products and pharmaceuticals, is often pursued through stereoselective methods.[1] Key strategies include:
-
Oxa-Pictet-Spengler Reaction: This is a cornerstone method involving the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone.[2][3][4] It is one of the most direct and modular ways to construct the isochroman motif.[5]
-
Intramolecular C–H Insertion: This method can provide high diastereoselectivity in the synthesis of isochromans from donor/donor carbenes.[6]
-
Halo-cycloacetalization: A diastereoselective approach using N-haloamides as halogenating agents can be employed with olefinic aldehydes and alcohols under mild, catalyst-free conditions.[7]
-
Catalytic Cycloisomerization: Ruthenium-catalyzed cycloisomerization of specific homo- and bis-homopropargylic alcohols can yield isochromenes, which can be subsequently reduced to isochromans.[8]
-
Photocatalyzed Reactions: Visible light photoredox catalysis can be used to synthesize isochromanones from diazonium salts and alkenes, which can then be converted to isochromans.[9]
Q2: How do I choose an appropriate catalyst for my isochroman synthesis?
A2: Catalyst selection is critical for controlling selectivity. For the widely used oxa-Pictet-Spengler reaction, various acid catalysts are employed.[10]
-
Brønsted Acids: Strong acids like trifluoromethanesulfonic acid (TfOH), p-toluenesulfonic acid (TsOH), or trifluoroacetic acid (TFA) are commonly used to facilitate the reaction by protonating the carbonyl group and activating it for nucleophilic attack.[4][5]
-
Lewis Acids: Lewis acids such as bismuth triflate (Bi(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂) can also effectively catalyze the reaction, often under milder conditions.[2][11]
-
Organocatalysts: For asymmetric synthesis, chiral catalysts, such as quinidine in domino reactions, can be used to achieve high enantio- and diastereoselectivity.[7]
The choice depends on the substrate's reactivity; electron-rich β-phenylethanols may react under milder acidic conditions, while less reactive substrates might require stronger acids or higher temperatures.[10]
Q3: What is the role of protecting groups in selective isochroman synthesis?
A3: Protecting groups are essential for achieving chemoselectivity in multi-step syntheses by temporarily masking a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[12][13] In isochroman synthesis, they can be used to:
-
Prevent side reactions: Protect sensitive functional groups on the starting materials that might not be compatible with the reaction conditions (e.g., strong acids).[14]
-
Direct reactivity: Ensure that the reaction occurs at the desired position.
-
Enable specific transformations: For example, protecting a carbonyl group as an acetal allows for reactions on other parts of the molecule, like the reduction of an ester, without affecting the carbonyl.[12]
Common protecting groups for hydroxyl functions include ethers (e.g., benzyl, silyl ethers) and esters (e.g., acetyl), while carbonyls are often protected as acetals or ketals.[15] The selection of a protecting group must consider its stability to the reaction conditions and the ability to be removed selectively later (deprotection).[16]
Section 2: Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a common issue that can stem from multiple factors. This guide provides a systematic approach to diagnosing the problem.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield isochroman synthesis.
-
Step 1: Verify Starting Materials:
-
Action: Re-purify your β-arylethanol and aldehyde/ketone. Confirm their identity and purity using NMR and/or mass spectrometry.
-
Rationale: Impurities in starting materials can inhibit the catalyst or lead to side reactions. Some starting materials, especially complex aldehydes, can degrade upon storage.[5]
-
-
Step 2: Check Reagents and Solvents:
-
Action: Use freshly distilled or anhydrous solvents. Ensure your catalyst has not degraded.
-
Rationale: Water is often detrimental in acid-catalyzed reactions like the oxa-Pictet-Spengler cyclization, as it can compete with the intramolecular alcohol nucleophile.[17]
-
-
Step 3: Review Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at a reasonable rate, while others might yield decomposition at elevated temperatures.[18] For instance, in certain photocatalyzed syntheses, lowering the temperature has been shown to improve yield.[9]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS. Reactions that are run for too long can lead to byproduct formation and degradation of the desired isochroman.
-
Catalyst: If the reaction is sluggish, consider increasing the catalyst loading or switching to a stronger acid (e.g., from TsOH to TfOH).[4] Conversely, a highly reactive substrate might benefit from a milder catalyst to prevent side reactions.
-
-
Step 4: Analyze Work-up and Purification:
-
Action: Check the aqueous layers from your extraction for your product. Test the stability of your product to the purification conditions (e.g., silica gel, acidic/basic conditions).[19]
-
Rationale: The isochroman product may have some water solubility, or it could be degrading on silica gel during column chromatography.[19][20]
-
Problem 2: Poor Selectivity (Formation of Isomers or Side Products)
Achieving high selectivity is paramount for efficient synthesis. The formation of undesired isomers or byproducts points to issues with the reaction conditions.
Q: My reaction is producing a mixture of diastereomers. How can I improve diastereoselectivity?
A: Diastereoselectivity is heavily influenced by the reaction mechanism and conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting stereoselectivity.[21] Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile).[21][22][23]
-
Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[18][24]
-
Catalyst/Reagents: The steric bulk of the catalyst or reagents can direct the stereochemical outcome. Chiral catalysts are specifically designed to produce one enantiomer or diastereomer preferentially.[7]
Q: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?
A: Side reactions often compete with the main cyclization pathway.
-
Common Side Products: These can include intermolecular etherification between two molecules of the starting alcohol, or decomposition of the aldehyde starting material. In some cases, unexpected rearrangements or ring-opening of the product can occur.[25]
-
Minimization Strategies:
-
Concentration: Running the reaction at a higher concentration can favor the intramolecular Pictet-Spengler cyclization over intermolecular side reactions.
-
Temperature Control: Overheating can promote side reactions.[26] Find the minimum temperature required for the desired reaction to proceed efficiently.
-
Protecting Groups: If a functional group on your substrate is susceptible to side reactions (e.g., an unprotected amine or a second alcohol), protect it before attempting the cyclization.[14]
-
Section 3: Data and Protocols
Table 1: Effect of Reaction Parameters on Isochromanone Synthesis
This table summarizes data from a study on the photocatalyzed synthesis of isochromanones, illustrating how temperature and solvent can impact yield and selectivity.[9]
| Entry | Alkene | Solvent | Temperature (°C) | Yield (%) | Product Ratio (Isochromanone:Isobenzofuranone) |
| 1 | 2-vinylbenzoic acid methyl ester | CH₃CN | 25 | 55 | 85:15 |
| 2 | 2-vinylbenzoic acid methyl ester | CH₃CN | -15 | 62 | 85:15 |
| 3 | 2-vinylbenzoic acid methyl ester | Acetone | 25 | 40 | 0:100 |
| 4 | 2-vinylbenzoic acid | CH₃CN | 25 | 35 | 15:85 |
Data adapted from a photocatalyzed reaction of a diazonium salt with an alkene.[9]
General Experimental Protocol: Oxa-Pictet-Spengler Cyclization
This protocol provides a general methodology for the synthesis of a 1-substituted isochroman.
General Workflow for Isochroman Synthesis
Caption: A standard experimental workflow for isochroman synthesis.
-
Reaction Setup: To a solution of the β-arylethanol (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or hexafluoroisopropanol (HFIP), ~0.1 M), cool the mixture to 0 °C in an ice bath.[5]
-
Catalyst Addition: Add the acid catalyst (e.g., TfOH, 10 mol%) dropwise to the stirred solution.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isochroman.[27]
-
Characterization: Characterize the final product by NMR (¹H, ¹³C), HRMS, and IR spectroscopy to confirm its structure and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Isochromene synthesis [organic-chemistry.org]
- 9. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Isochroman synthesis [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Protective Groups [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.iitb.ac.in [chem.iitb.ac.in]
- 17. EP0842928B1 - Process for producing isochroman compounds - Google Patents [patents.google.com]
- 18. Effect of Temperature on Reactions of Chemical Organic Synthesis - LNEYA Industrial Chillers Manufacturer Supplier-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 19. How To [chem.rochester.edu]
- 20. atlanchimpharma.com [atlanchimpharma.com]
- 21. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing impurity formation in nitrile compound synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during nitrile compound synthesis.
Frequently Asked Questions (FAQs)
Synthesis from Alkyl Halides (Sₙ2 Reaction)
Q1: What are the most common impurities when synthesizing nitriles from alkyl halides and cyanide salts?
A1: The most common impurities are isocyanides, unreacted alkyl halides, and hydrolysis products such as amides and carboxylic acids. Isocyanide formation is a prevalent side reaction due to the ambident nature of the cyanide ion.[1][2] Hydrolysis can occur if water is present in the reaction mixture.[3]
Q2: How can I minimize isocyanide formation?
A2: To minimize isocyanide formation, it is recommended to use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as DMSO.[4][5] These conditions favor the Sₙ2 reaction pathway where the carbon atom of the cyanide ion acts as the nucleophile. In contrast, using silver cyanide (AgCN) tends to favor isocyanide formation.[1][2]
Q3: What is the impact of the solvent on the reaction?
A3: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred as they dissolve the cyanide salt and accelerate the Sₙ2 reaction, leading to higher yields of the desired nitrile.[4][5] Protic solvents, such as ethanol or water, can lead to the formation of alcohols and ethers as byproducts and may increase the likelihood of isocyanide formation.[3][6]
Synthesis via Dehydration of Primary Amides
Q4: I am observing a significant amount of unreacted amide in my final product. How can I improve the conversion?
A4: Incomplete conversion is often due to an insufficiently powerful dehydrating agent or inadequate reaction conditions. Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[6][7][8][9][10] Increasing the reaction temperature or time may also improve conversion, but this should be done cautiously to avoid decomposition of the product.
Q5: What are some common side products in the dehydration of amides, and how can I avoid them?
A5: Besides unreacted amide, side products can arise from the decomposition of the starting material or product at high temperatures. The choice of dehydrating agent can also introduce impurities. For instance, using SOCl₂ can generate acidic byproducts (HCl and SO₂) which may not be suitable for acid-sensitive substrates.[8] In such cases, milder, non-acidic reagents like trifluoroacetic anhydride (TFAA) can be used.
Synthesis via Sandmeyer Reaction
Q6: My Sandmeyer reaction for nitrile synthesis has a low yield. What are the potential reasons?
A6: Low yields in the Sandmeyer reaction can be attributed to several factors:
-
Incomplete Diazotization: Ensure the temperature is kept low (0-5 °C) during the formation of the diazonium salt to prevent its decomposition.[7]
-
Premature Decomposition of the Diazonium Salt: The diazonium salt is unstable and should be used immediately after its preparation.
-
Side Reactions: The formation of phenols as a byproduct can occur if the diazonium salt reacts with water.[11] Running the reaction at the recommended temperature and minimizing water content can help.
-
Catalyst Issues: The copper(I) cyanide catalyst should be freshly prepared or of high quality for optimal results.[12][13][14]
Q7: I am observing the formation of a biaryl byproduct. What is the cause and how can I prevent it?
A7: The formation of biaryl compounds is evidence of a radical mechanism in the Sandmeyer reaction.[13] While difficult to eliminate completely, ensuring a homogenous reaction mixture and slow, controlled addition of the diazonium salt to the copper cyanide solution can help minimize this side reaction.
Nitrile Reduction to Amines
Q8: During the reduction of a nitrile to a primary amine, I am getting a significant amount of secondary amine impurity. How can I prevent this?
A8: The formation of secondary amines is a common side reaction in nitrile reduction, arising from the reaction of the intermediate imine with the product primary amine.[8] To suppress this, the reaction can be carried out in the presence of ammonia or by using specific catalytic systems.[15][16] For catalytic hydrogenation, the choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical.[8]
Troubleshooting Guides
Troubleshooting Low Yield in Nitrile Synthesis from Alkyl Halides
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of alkyl halide | 1. Insufficient reaction time or temperature. 2. Poor solubility of cyanide salt. 3. Deactivated alkyl halide (e.g., tertiary halides). | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or GC. 2. Use a polar aprotic solvent like DMSO to improve solubility.[4][5] 3. This method is best for primary and secondary halides. Tertiary halides tend to undergo elimination.[5][7] |
| Significant isocyanide formation | 1. Use of AgCN or other covalent cyanides. 2. Presence of protic solvents. | 1. Switch to NaCN or KCN.[1][2] 2. Use a polar aprotic solvent like DMSO or DMF.[4][5] |
| Formation of hydrolysis products (amides, carboxylic acids) | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
Troubleshooting Amide Dehydration to Nitrile
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (amide starting material remains) | 1. Dehydrating agent is not active. 2. Insufficient amount of dehydrating agent. 3. Reaction temperature is too low or reaction time is too short. | 1. Use a fresh batch of the dehydrating agent. 2. Use the recommended stoichiometric ratio of the dehydrating agent. 3. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC or GC. |
| Product decomposition | Reaction temperature is too high. | Optimize the reaction temperature. Some nitriles are thermally unstable. |
| Formation of colored impurities | Side reactions or decomposition. | Purify the crude product by distillation, crystallization, or chromatography. |
Troubleshooting the Sandmeyer Reaction for Nitrile Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of nitrile | 1. Diazonium salt decomposed before reacting. 2. Reaction temperature for cyanation is too low. 3. Catalyst (CuCN) is inactive. | 1. Maintain a temperature of 0-5 °C during diazotization and use the diazonium salt solution immediately.[7] 2. The cyanation step often requires gentle heating. Follow the specific protocol for your substrate. 3. Use freshly prepared or high-quality CuCN. |
| Formation of phenol byproduct | Reaction of the diazonium salt with water. | Minimize the amount of water in the reaction and control the temperature carefully. |
| Vigorous gas evolution (N₂) upon addition of diazonium salt | The addition rate is too fast. | Add the diazonium salt solution slowly and in a controlled manner to the CuCN solution. |
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Conversion of Benzamide to Benzonitrile
| Dehydrating System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(NMe₂)₃ / Et₂NH | CHCl₃ | Reflux | 6 | 88 |
| PCl₃ / Et₂NH | CHCl₃ | Reflux | 0.67 | 92 |
| P(OPh)₃ / DBU | Neat (Microwave) | 150 | 0.07 | 95 |
| SOCl₂ | Neat | Reflux | - | >90 (typical) |
| P₂O₅ | Neat | Heat | - | >90 (typical) |
Data for P(NMe₂)₃, PCl₃, and P(OPh)₃ are from a comparative study.[17][18] Data for SOCl₂ and P₂O₅ are typical literature values.
Experimental Protocols
Protocol 1: Synthesis of Butyronitrile from 1-Chloropropane
Materials:
-
1-Chloropropane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
-
Heat the mixture to 90 °C with stirring.
-
Slowly add 1-chloropropane (1.0 equivalent) to the mixture over 30 minutes.
-
After the addition is complete, continue to heat the reaction mixture at 90 °C for 2-3 hours, or until the reaction is complete as monitored by GC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude butyronitrile by fractional distillation.
Protocol 2: Dehydration of Benzamide to Benzonitrile
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a dry round-bottom flask, thoroughly mix benzamide and phosphorus pentoxide (in a 1:1.5 molar ratio).
-
Equip the flask for simple distillation.
-
Heat the mixture gently with a heating mantle. The reaction is exothermic.
-
As the reaction proceeds, benzonitrile will distill over. Collect the distillate.
-
The collected benzonitrile can be further purified by redistillation.
Protocol 3: Purification of Acetonitrile by Fractional Distillation
Objective: To remove water and other impurities from crude acetonitrile.
Apparatus:
-
Fractional distillation setup with a packed column (e.g., Vigreux or packed with Raschig rings).
-
Heating mantle
-
Round-bottom flasks for distilling and receiving
-
Thermometer
Procedure:
-
Pre-dry the crude acetonitrile by stirring over anhydrous calcium chloride or molecular sieves for several hours.
-
Filter the acetonitrile into a dry distilling flask.
-
Set up the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Begin heating the distilling flask gently.
-
Collect the initial fraction that distills at a lower temperature (this may contain volatile impurities).
-
Slowly increase the heating to distill the main fraction of acetonitrile at its boiling point (approximately 81-82 °C). Maintain a slow and steady distillation rate for optimal separation.[19][20][21]
-
Stop the distillation before the flask runs dry to avoid the concentration of higher-boiling impurities.
-
Store the purified acetonitrile over molecular sieves to keep it anhydrous.
Visualizations
Troubleshooting Workflow for Low Nitrile Yield
Caption: A logical workflow for troubleshooting low yields in nitrile synthesis.
General Experimental Workflow for Nitrile Synthesis from Alkyl Halide
Caption: A typical experimental workflow for synthesizing nitriles from alkyl halides.
References
- 1. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syntheticmap.com [syntheticmap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification [chem.rochester.edu]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Isochroman-7-carbonitrile
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with isochroman-7-carbonitrile?
A1: this compound, like many organic molecules, can be susceptible to degradation under certain conditions. Potential stability issues include hydrolysis of the nitrile group to a carboxylic acid or amide, particularly under strong acidic or basic conditions. The ether linkage in the isochroman ring could also be susceptible to cleavage under harsh acidic conditions. Additionally, prolonged exposure to high temperatures, light, or oxidizing agents may lead to degradation.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
Q3: I am seeing an unexpected peak in my chromatogram after my reaction. Could this be a degradation product of this compound?
A3: It is possible that the unexpected peak is a degradation product. Depending on your reaction and workup conditions, you might be observing the formation of isochroman-7-carboxylic acid or isochroman-7-carboxamide due to hydrolysis of the nitrile group. To confirm, you can analyze the peak using mass spectrometry to see if the molecular weight corresponds to a potential degradation product.
Q4: Can the solvent I use affect the stability of this compound?
A4: Yes, the choice of solvent can impact the stability of your compound. Protic solvents, especially in the presence of acid or base catalysts, can promote the hydrolysis of the nitrile group. For reactions or storage, it is advisable to use dry, aprotic solvents if nitrile stability is a concern.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
If you are observing variable results in your biological experiments, it could be related to the degradation of this compound in your assay medium.
-
Troubleshooting Steps:
-
Assess Stock Solution Stability: Prepare a fresh stock solution of this compound and compare its performance to an older stock solution via an analytical method like HPLC.
-
Analyze Compound in Assay Buffer: Incubate this compound in your assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze for degradation using HPLC or LC-MS.
-
pH and Temperature Effects: Evaluate the pH and temperature of your assay conditions. If the pH is highly acidic or basic, or the temperature is elevated, consider if these conditions could be contributing to degradation.
-
Issue: Appearance of a new, more polar spot on TLC analysis.
The appearance of a more polar spot on a Thin Layer Chromatography (TLC) plate that intensifies over time can be an indication of degradation.
-
Troubleshooting Steps:
-
Hypothesize Degradation Product: A more polar spot could indicate the hydrolysis of the nitrile to a carboxylic acid or an amide.
-
Co-spotting: If you have a standard of the suspected degradation product (e.g., isochroman-7-carboxylic acid), co-spot it with your sample on a TLC plate to see if the spots align.
-
Preparative TLC and NMR: If the degradation is significant, you can perform preparative TLC to isolate the new compound and characterize it using NMR spectroscopy to confirm its structure.
-
Hypothetical Stability Data
The following table summarizes the hypothetical stability of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental analysis.
| Condition | Temperature | Duration | % Degradation (Hypothetical) | Primary Degradation Product (Hypothetical) |
| 0.1 M HCl | 50°C | 24 hours | 15% | Isochroman-7-carboxylic acid |
| 0.1 M NaOH | 50°C | 24 hours | 25% | Isochroman-7-carboxylic acid |
| 3% H₂O₂ | 25°C | 24 hours | < 5% | Not significant |
| Photostability (UV light) | 25°C | 48 hours | < 2% | Not significant |
| Thermal (solid state) | 70°C | 7 days | < 1% | Not significant |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, acetonitrile, or an aqueous buffer) at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for analysis, and analyze it using a validated HPLC method. This will serve as your initial time point (T=0) reference.
-
Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the stock solution.
-
Sample Preparation and Analysis: Dilute each aliquot to the same concentration as the T=0 sample and analyze using the same HPLC method.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted and, if possible, identified using LC-MS.
Visualizations
Technical Support Center: Alternative Synthetic Pathways to Avoid Low Yields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in their chemical syntheses. We offer insights into alternative synthetic pathways, including biocatalysis, continuous flow chemistry, and protecting-group-free synthesis, to help you optimize your reactions and improve overall efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific chemical reactions that often result in low yields.
Issue: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biaryl product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling can stem from several factors, including catalyst deactivation, inefficient transmetalation, or competing side reactions. Here is a step-by-step guide to troubleshoot the issue:
-
Check Reagent Quality: Ensure the purity of your aryl halide, boronic acid, and solvent. Impurities can poison the palladium catalyst.
-
Optimize Reaction Conditions:
-
Base: The choice and amount of base are critical. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: The solvent system can significantly impact solubility and reaction rate. Common choices include toluene, dioxane, and THF, often with water as a co-solvent.[1]
-
Temperature: While many reactions are run at elevated temperatures (e.g., 80-100 °C), sometimes lowering the temperature can reduce side reactions.[1]
-
-
Catalyst and Ligand:
-
Catalyst Loading: While a low catalyst loading is desirable, increasing it slightly might improve the yield if catalyst deactivation is an issue.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Consider screening different phosphine ligands (e.g., SPhos, JohnPhos) to find the optimal one for your specific substrates.[1]
-
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to oxidative degradation of the catalyst and phosphine ligands.
For reactions that are difficult to optimize in batch, continuous flow chemistry can offer significant advantages in terms of yield and reaction time. The high surface-area-to-volume ratio in a flow reactor allows for precise temperature control and efficient mixing, minimizing side reactions.[2][3]
Issue: Poor Yield and Side Reactions with Grignard Reagents
Question: I am experiencing low yields and significant side product formation in my Grignard reaction. How can I improve this?
Answer:
Grignard reagents are highly reactive and sensitive to moisture and air, which are common sources of low yields. Key troubleshooting steps include:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[4][5][6]
-
Reagent Quality: Use high-quality magnesium turnings and dry alkyl/aryl halides.
-
Initiation: Grignard formation can sometimes be sluggish to initiate. Gentle heating or the addition of a small crystal of iodine can help start the reaction.[5]
-
Temperature Control: The addition of the carbonyl compound to the Grignard reagent is often exothermic. Maintaining a low temperature during the addition can help minimize side reactions.
The Barbier reaction is a one-pot alternative where the organometallic reagent is generated in situ in the presence of the carbonyl compound.[7] This can be advantageous when the Grignard reagent is unstable.[7] While classic Barbier reactions can also suffer from low yields, modern variations, such as mechanochemical and photocatalytic methods, have shown improved efficiency.[7][8]
Frequently Asked Questions (FAQs)
This section addresses common questions about alternative synthetic strategies.
Biocatalysis
Q1: What is biocatalysis, and how can it improve reaction yields?
A1: Biocatalysis utilizes enzymes as catalysts for chemical transformations.[9] Enzymes offer high stereo-, regio-, and chemoselectivity, which can significantly reduce the formation of byproducts and simplify purification, leading to higher isolated yields.[10] They operate under mild conditions (temperature and pH), which can prevent the degradation of sensitive molecules.[9]
Q2: I am considering using a transaminase for an asymmetric amination. What are the key factors for a high-yield reaction?
A2: For a successful transaminase-catalyzed reaction, consider the following:
-
Enzyme Selection: Screen a panel of transaminases to find one with high activity and selectivity for your specific substrate.
-
Equilibrium Shift: The transamination reaction is often reversible. To drive the reaction towards the product, you can use a large excess of the amine donor or remove the ketone byproduct.
-
Cofactor Regeneration: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure sufficient PLP is present in the reaction mixture.
-
pH and Temperature: Optimize the pH and temperature according to the specific enzyme's requirements for maximum activity and stability.
Q3: What are some common issues that lead to low yields in biocatalytic reactions?
A3: Low yields in biocatalysis can be due to several factors:
-
Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations. Substrate feeding can sometimes mitigate this issue.[11]
-
Enzyme Instability: The enzyme may not be stable under the desired reaction conditions (e.g., temperature, pH, solvent). Enzyme immobilization can sometimes improve stability.[12]
-
Low Enzyme Activity: The chosen enzyme may have inherently low activity towards the target substrate. Protein engineering can be used to improve enzyme performance.
-
Poor Substrate Solubility: Many organic substrates have low solubility in the aqueous buffers typically used for enzymatic reactions. Using co-solvents or designing a biphasic system can improve solubility.[13]
Continuous Flow Chemistry
Q1: How does continuous flow chemistry lead to higher yields compared to batch processing?
A1: Continuous flow chemistry offers several advantages that can lead to improved yields:
-
Superior Heat and Mass Transfer: The small dimensions of flow reactors provide a high surface-area-to-volume ratio, allowing for rapid and precise temperature control and efficient mixing. This minimizes the formation of hotspots and reduces side reactions.[2][6]
-
Precise Control over Reaction Parameters: Flow rate, residence time, and stoichiometry can be precisely controlled, leading to more consistent product quality and higher selectivity.[2]
-
Enhanced Safety: The small reaction volume at any given time makes it safer to handle hazardous reagents and perform highly exothermic reactions, allowing for a wider range of reaction conditions to be explored to optimize yield.[6]
Q2: Can I use heterogeneous catalysts in a flow reactor?
A2: Yes, flow chemistry is well-suited for use with heterogeneous catalysts. Packed-bed reactors, where the catalyst is immobilized within the reactor, are commonly used. This setup allows for easy separation of the catalyst from the product stream, catalyst recycling, and cleaner product formation.[14][15]
Protecting-Group-Free Synthesis
Q1: What is the benefit of a protecting-group-free synthesis in terms of overall yield?
A1: Each protection and deprotection step in a multi-step synthesis adds two steps to the overall sequence. These additional steps invariably lead to material loss, thus lowering the overall yield.[16][17] A protecting-group-free synthesis avoids these extra steps, leading to a more atom-economical and efficient process with a higher overall yield.[16][18]
Q2: What strategies can be employed to design a protecting-group-free synthesis?
A2: Designing a protecting-group-free synthesis requires careful planning and often the development of new chemoselective methods. Some key strategies include:
-
Exploiting Innate Reactivity: Utilizing the inherent differences in the reactivity of functional groups within a molecule.
-
Chemoselective Reagents: Using reagents that selectively react with one functional group in the presence of others.
-
Biocatalysis: Enzymes are masters of chemoselectivity and can often perform transformations on multifunctional molecules without the need for protecting groups.[18]
-
Convergent Synthesis: Building complex molecules from smaller, functionalized fragments can minimize the number of steps where protecting groups might be needed on a large intermediate.[18]
Data Summary
The following tables summarize quantitative data on yield improvements achieved by employing alternative synthetic pathways.
Table 1: Biocatalytic vs. Chemical Synthesis of Sitagliptin
| Synthesis Route | Key Transformation | Overall Yield | Reference |
| First-Generation Chemical | Asymmetric Hydrogenation | 52% | [19] |
| Second-Generation Chemical | Asymmetric Hydrogenation of an Enamine | 82% | [18][19] |
| Biocatalytic (Third-Generation) | Transaminase-mediated Asymmetric Amination | 92% | [20] |
Table 2: Continuous Flow vs. Batch Synthesis
| Reaction | Pathway | Yield | Reaction Time | Reference |
| Suzuki-Miyaura Coupling | Batch | - | 4-6 hours | [21][22] |
| Flow | >95% (conversion) | 60-70 minutes | [21][22] | |
| Paternò-Büchi Reaction | Batch | 67% | 3 hours | [19] |
| Flow | 72% | 3 hours (higher productivity) | [19] |
Table 3: Barbier Reaction as an Alternative to Grignard Reaction
| Reaction | Substrates | Pathway | Yield | Reference |
| Aldehyde Alkylation | Benzaldehyde, Allyl Bromide | Traditional Grignard | Often requires strict anhydrous conditions, variable yields | [4][5][6] |
| Benzaldehyde, Allyl Bromide | Barbier (in CO₂/H₂O with ultrasound) | Moderate to high yields | [23] | |
| 2-Naphthaldehyde, Organic Halide | Classic Barbier (solution-based) | Lower yields | [7] | |
| 2-Naphthaldehyde, Organic Halide | Mechanochemical Barbier | Significantly improved yields | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Suzuki-Miyaura Coupling - Batch vs. Flow
Batch Protocol (General Procedure): [1][2][3][24]
-
To a Schlenk flask, add the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), base (e.g., K₃PO₄·7H₂O, 1.5 mmol), and a palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%).
-
Add the solvent system (e.g., 2 mL of water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Flow Protocol (General Procedure): [14][15][21][25]
-
Prepare two stock solutions:
-
Solution A: Aryl halide and arylboronic acid in a suitable solvent (e.g., ethanol/water/DME).
-
Solution B: Base (e.g., DIPEA) in the same solvent system.
-
-
Pack a column reactor with a heterogeneous palladium catalyst (e.g., Pd on silica).
-
Set up a flow chemistry system with two pumps, a mixing unit, the packed-bed reactor, and a back-pressure regulator.
-
Pump the two solutions at specific flow rates into the mixing unit and then through the heated reactor column. The residence time is controlled by the total flow rate and the reactor volume.
-
Collect the product stream after the back-pressure regulator.
-
The product can be purified by continuous extraction or crystallization, or collected for batch workup.
Protocol 2: Biocatalytic Synthesis of Sitagliptin Intermediate
General Procedure using a Transaminase: [16][19][20][26][27]
-
Prepare a buffer solution (e.g., Tris-HCl, pH 8.0).
-
To a reaction vessel, add the β-keto ester substrate (e.g., ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate), the amine donor (e.g., benzylamine), and pyridoxal 5'-phosphate (PLP).
-
Add the transaminase enzyme (e.g., from Roseomonas deserti) and an esterase (if starting from the ester). These can be added as whole cells or purified enzymes.
-
If byproduct inhibition is an issue, an aldehyde reductase and a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate) may be included.
-
Stir the reaction mixture at a controlled temperature (e.g., 37 °C).
-
Monitor the reaction progress by HPLC.
-
Upon completion, terminate the reaction (e.g., by acidification).
-
Extract the product with an organic solvent and purify.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02038H [pubs.rsc.org]
- 9. Biocatalysis making waves in organic chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00100K [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Considerations when Measuring Biocatalyst Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spinchem.com [spinchem.com]
- 13. beilstein-institut.de [beilstein-institut.de]
- 14. vapourtec.com [vapourtec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Solved hello! i just need some help determining what the | Chegg.com [chegg.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. One moment, please... [journal.bcrec.id]
- 23. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 24. rsc.org [rsc.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Identification of Synthesis Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the spectroscopic identification of synthesis impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in a chemical synthesis?
Impurities can originate from various sources throughout the synthesis and storage process. These include:
-
Starting materials and reagents: Unreacted starting materials, intermediates, and by-products from the reagent manufacturing process can be carried through.[1][]
-
Side reactions: Unintended reactions between starting materials, intermediates, or reagents can lead to the formation of impurities.[]
-
Degradation products: The final product or intermediates may degrade over time due to factors like heat, light, or reaction with air and moisture.[1][]
-
Catalysts and reagents: Residual catalysts, ligands, or other reagents used in the synthesis may remain in the final product.[1][3]
-
Solvents: Residual solvents from the reaction or purification steps are a common type of impurity.[3]
-
Contamination: Cross-contamination from other reactions or unclean equipment can introduce foreign substances.[4]
Q2: Which spectroscopic techniques are most suitable for identifying synthesis impurities?
The choice of technique depends on the nature of the impurity and the bulk material. Commonly used techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying impurities, even those structurally similar to the main component.[5][6][7]
-
Mass Spectrometry (MS): A highly sensitive technique for detecting and identifying impurities by their mass-to-charge ratio, often coupled with chromatography (LC-MS or GC-MS) for separation.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in impurities and can be a quick screening tool.[9][10][11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Often used for quantifying known impurities that contain a chromophore.[5][10]
Hyphenated techniques like LC-MS, GC-MS, and LC-NMR are particularly powerful for separating complex mixtures and identifying individual impurity components.[1][9]
Q3: How can I quantify the level of an impurity?
Quantification of impurities can be achieved using various spectroscopic methods, often requiring a reference standard of the impurity.
-
NMR: Quantitative NMR (qNMR) can be used to determine the concentration of an impurity relative to a known internal standard without needing an isolated standard of the impurity itself. The intensity of the NMR signal is directly proportional to the number of nuclei.[7][12]
-
UV-Vis Spectroscopy: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is typically created using standards of known concentration.[10]
-
Chromatography with Mass Spectrometry (LC-MS/GC-MS): By creating a calibration curve with known concentrations of the impurity standard, the concentration in the sample can be determined from the peak area.[13]
Troubleshooting Guides
NMR Spectroscopy
Issue: Unexpected peaks in the NMR spectrum.
This is a common issue that can arise from several sources. The following workflow can help identify the source of the unexpected signals.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Detailed Steps:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities. Ensure the deuterated solvent used is of high purity.
-
Compare to a Reference Spectrum: If available, compare the spectrum to a reference spectrum of the pure desired compound. Any additional peaks are likely impurities.[12]
-
Identify Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They can be identified by changing the spinning rate of the sample tube, which will cause the sidebands to shift position.
-
Hypothesize Impurity Structure: Based on the chemical shift, coupling patterns, and integration of the impurity peaks, propose a possible structure. Consider common by-products or degradation products of your reaction.
-
Perform 2D NMR: Techniques like COSY, HSQC, and HMBC can help establish connectivity between protons and carbons, aiding in the structural elucidation of the unknown impurity.[6]
Issue: Poor signal-to-noise ratio.
| Possible Cause | Solution |
| Low sample concentration | Increase the concentration of the sample if possible. |
| Insufficient number of scans | Increase the number of scans to improve the signal-to-noise ratio.[14] |
| Poor shimming | Re-shim the magnet to improve the homogeneity of the magnetic field. |
| Incorrect receiver gain | Optimize the receiver gain to avoid saturation while maximizing the signal. |
Mass Spectrometry
Issue: No peak observed for the expected impurity.
Caption: Troubleshooting the absence of an expected impurity peak in MS.
Detailed Steps:
-
Check Ionization Method: The chosen ionization method (e.g., ESI, APCI) may not be suitable for the impurity. Some compounds ionize more efficiently with different techniques.[6][15]
-
Consider Concentration: The impurity may be present at a concentration below the detection limit of the instrument.[15] Consider concentrating the sample or using a more sensitive instrument.
-
Evaluate Matrix Effects: The presence of high concentrations of the main component or other substances in the sample matrix can suppress the ionization of the impurity.[4][16] Diluting the sample or improving the chromatographic separation can mitigate this.
Issue: Ambiguous identification from mass-to-charge ratio alone.
| Possible Cause | Solution |
| Isomeric impurities | Perform MS/MS fragmentation. The fragmentation pattern can provide structural information to differentiate between isomers. |
| Multiple possible elemental compositions | Use a high-resolution mass spectrometer (HRMS) to obtain an accurate mass measurement, which can help determine the elemental formula.[17][18] |
| Complex mixture | Couple the mass spectrometer with a separation technique like HPLC or GC to analyze individual components.[1][8] |
FTIR Spectroscopy
Issue: Broad, distorted, or unexpected peaks in the FTIR spectrum.
| Possible Cause | Solution |
| Presence of water | A broad peak around 3300 cm⁻¹ is often due to O-H stretching from water. Ensure the sample and KBr (if used) are dry. Purge the sample compartment with dry air or nitrogen.[19][20] |
| Incorrect sample preparation (e.g., KBr pellet) | If using a KBr pellet, ensure the sample is finely ground and evenly mixed with the KBr powder. The pellet should be transparent. Uneven pressing can cause light scattering.[14][19] |
| Atmospheric CO₂ | Sharp peaks around 2360 cm⁻¹ can be due to atmospheric carbon dioxide. Perform a background scan just before running the sample to subtract the atmospheric contribution.[19] |
| Contaminated ATR crystal | If using an Attenuated Total Reflection (ATR) accessory, clean the crystal surface with an appropriate solvent (e.g., isopropanol) and run a new background spectrum.[21] |
| Incorrect data processing | For diffuse reflectance measurements, converting the data to Kubelka-Munk units instead of absorbance can provide a more accurate spectrum.[21] |
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
Proper sample preparation is crucial for obtaining high-quality spectroscopic data and avoiding analytical errors.[22]
For NMR Spectroscopy:
-
Dissolve the sample: Accurately weigh a suitable amount of the sample and dissolve it in a high-purity deuterated solvent.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard.
-
Filtration: Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Homogenization: Ensure the solution is well-mixed and homogenous before placing it in the spectrometer.
For LC-MS Analysis:
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase of the liquid chromatography system.
-
Dilution: Dilute the sample to a concentration that is within the linear range of the detector. This also helps to minimize matrix effects.[22]
-
Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulates that could clog the HPLC column or tubing.[22]
For FTIR (KBr Pellet Method):
-
Grinding: Grind a small amount of the solid sample (1-2 mg) to a fine powder using an agate mortar and pestle.
-
Mixing: Add about 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the sample.
-
Pressing: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Protocol: Identification of an Unknown Impurity by LC-MS/MS
-
Sample Preparation: Prepare the sample as described in the LC-MS protocol above.
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 for reverse-phase chromatography).
-
Run a gradient elution method to separate the main component from the impurities.
-
-
Initial MS Scan:
-
As the components elute from the column, acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the parent ions of the main compound and any impurities.
-
-
MS/MS Fragmentation:
-
Perform a second injection, this time setting the mass spectrometer to perform tandem mass spectrometry (MS/MS).
-
Isolate the parent ion of the suspected impurity and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to deduce the structure of the impurity.
-
Compare the fragmentation pattern to spectral libraries or to the fragmentation of the main compound to identify structural similarities and differences.
-
If necessary, use high-resolution mass spectrometry to determine the accurate mass and predict the elemental composition of the impurity and its fragments.[23]
-
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurities: Definitions, Types, and NMR Analysis | MolecularCloud [molecularcloud.org]
- 4. blog.organomation.com [blog.organomation.com]
- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. veeprho.com [veeprho.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rroij.com [rroij.com]
- 10. ijrar.org [ijrar.org]
- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 12. tutorchase.com [tutorchase.com]
- 13. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 14. youtube.com [youtube.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. FTIR Troubleshooting Guide | Madison Instruments [madisonir.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 23. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Validation & Comparative
Comparative Bioactivity of Isochroman Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various isochroman analogs, supported by available experimental data. The isochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, and central nervous system (CNS) activities.
While specific quantitative bioactivity data for isochroman-7-carbonitrile remains limited in publicly accessible literature, this guide summarizes the bioactivity of several other isochroman analogs for which comparative data have been published. This information can guide future research and drug discovery efforts centered on the isochroman core.
Antimicrobial Activity of Isochroman Analogs
Isochroman derivatives have shown promise as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of isochroman analogs against various microbial strains. Lower MIC values indicate greater potency.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Paepalantine | Staphylococcus aureus | 250 | [1] |
| Paepalantine | Staphylococcus epidermidis | 250 | [1] |
| Paepalantine | Enterococcus faecalis | 500 | [1] |
| Thiochromanone Analog | Candida krusei | 32 | [2] |
| Thiochromanone Analog | Candida glabrata | 32 | [2] |
Note: The specific structures of the thiochromanone analogs are detailed in the referenced publication.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common procedure for determining MIC values.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The isochroman analogs are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Central Nervous System (CNS) Activity of Isochroman Analogs
Certain isochroman derivatives have been investigated for their potential to treat CNS disorders. A patent application (WO2022178019 A1) describes this compound and its analogs for such applications. While specific quantitative bioactivity data from this patent is not publicly detailed, the document points towards the modulation of CNS targets.
The general approach to evaluating the CNS activity of novel compounds involves a series of in vitro and in vivo assays. A primary step is to assess the binding affinity of the compounds to various CNS receptors.
Experimental Protocol: CNS Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand (in this case, an isochroman analog) for a specific receptor.
-
Preparation of Receptor Membranes: Membranes from cells expressing the target CNS receptor or from brain tissue are prepared and homogenized.
-
Radioligand Binding: The receptor membranes are incubated with a radiolabeled ligand known to bind to the target receptor and various concentrations of the unlabeled test compound (the isochroman analog).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The amount of radioactivity on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory concentration (IC50) of the test compound, which is the concentration that displaces 50% of the radiolabeled ligand. The binding affinity (Ki) can then be calculated from the IC50 value.
Structure-Activity Relationships (SAR) of Isochroman Derivatives
The biological activity of isochroman analogs is highly dependent on the nature and position of substituents on the isochroman ring system.
-
For Antimicrobial Activity: A study on natural isocoumarins, which are structurally related to isochromans, highlighted the importance of a catechol-like system (two adjacent phenolic hydroxyl groups) for antibacterial activity.[1] Modification of these hydroxyl groups led to a loss of activity.
-
For CNS Activity: The nitrile group in aryl nitrile-containing drugs often acts as a bioisostere for a ketone or can polarize the aromatic ring to enhance interactions with the target receptor. The specific placement of the nitrile, as in this compound, suggests a deliberate design to interact with a specific binding pocket.
The diverse biological activities reported for the isochroman scaffold underscore its potential as a template for the design of new therapeutic agents. Further research, particularly the generation and publication of quantitative comparative data, is crucial for advancing the development of isochroman-based drugs.
References
A Comparative Guide to the Synthesis and Utility of Isochroman-7-carbonitrile and Other Aromatic Nitriles
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Isochroman derivatives are of significant interest due to their presence in natural products and their wide range of biological activities, including analgesic, anti-inflammatory, and anticoagulant properties. The introduction of a nitrile group, as in isochroman-7-carbonitrile, further enhances the synthetic versatility of the scaffold. The cyano group is a valuable precursor to amines, amides, and carboxylic acids and can improve a molecule's pharmacokinetic profile.
This guide provides a comparative overview of synthetic strategies for aryl nitriles, with a focus on the methods applicable to the synthesis of this compound. It details the common pathways to the isochroman core, compares state-of-the-art cyanation techniques, and explores the subsequent reactivity of the nitrile functional group.
Part 1: Synthesis of the Isochroman Scaffold
The most prevalent method for constructing the isochroman ring system is the Oxa-Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or ketone. The versatility of this method allows for the functionalization of various positions on the isochroman core by selecting appropriately substituted starting materials.
A representative protocol for synthesizing a 1-substituted isochroman involves the following steps:
-
Reactant Preparation: 1 mmol of a β-arylethyl alcohol (e.g., 2-(3,4-dimethoxyphenyl)ethanol) is dissolved in an anhydrous solvent such as methanol or dichloromethane.
-
Addition of Carbonyl: 2 mmol of the corresponding aldehyde or ketone (e.g., benzaldehyde) is added to the solution.
-
Catalyst Introduction: A catalytic amount of a Brønsted or Lewis acid (e.g., 10 mg of p-toluenesulfonic acid or trimethylsilyl triflate) is added to the mixture.[1][2]
-
Reaction: The reaction mixture is stirred, often at reflux, for a period ranging from one to several days, depending on the reactivity of the substrates.[2] Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is typically achieved by flash column chromatography on silica gel to yield the desired isochroman.
The diagram below illustrates the general workflow for synthesizing this compound, starting from the construction of the isochroman core.
Part 2: Comparative Analysis of Aryl Cyanation Methods
The conversion of an aryl halide or pseudohalide to an aryl nitrile is a pivotal transformation. To synthesize this compound, one would typically start with a precursor such as 7-bromo-isochroman. Several transition-metal-catalyzed methods are available for this cyanation step, each with distinct advantages and limitations. The most well-explored catalysts are based on palladium, nickel, and copper.
Key Performance Indicators for Comparison:
-
Catalyst System: The metal, ligand, and any additives required.
-
Cyanide Source: The reagent that provides the -CN group. Safety and toxicity are major considerations.
-
Reaction Conditions: Temperature, reaction time, and solvent.
-
Substrate Scope & Yield: The range of functional groups tolerated and the typical product yields.
The following table summarizes the performance of common catalytic systems for the cyanation of aryl halides.
| Catalyst System | Cyanide Source | Typical Conditions | Advantages | Disadvantages |
| Palladium-based | ||||
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | 70-130 °C, 12-24h, DMF/Toluene | Low toxicity of CN source, broad functional group tolerance.[3][4] | Often requires specific ligands, higher cost of palladium. |
| Pd/C | NaCN | 100-120 °C, 4-12h, MeCN/THF | Heterogeneous catalyst, easy to remove, no ligand needed.[4] | Highly toxic NaCN, may not be suitable for complex molecules. |
| Nickel-based | ||||
| NiCl₂ / dppf / Zn | Zn(CN)₂ | 80 °C, 12-16h, NMP/DMAc | Lower cost than palladium, effective for aryl chlorides.[5] | Requires a reductant (Zn), Zn(CN)₂ is toxic. |
| NiBr₂(bpy) | MPMN | 80 °C, 16h, DMAc | Air-stable catalyst, uses a less toxic organic cyanide source (MPMN). | May have a narrower substrate scope than Pd systems. |
| Copper-based | ||||
| CuCN (Stoichiometric) | CuCN | >150 °C, Neat or high-boiling solvent | Rosenmund-von Braun reaction, classic method. | Harsh conditions, requires stoichiometric copper, generates significant waste. |
This protocol is a representative example of a modern cross-coupling reaction for nitrile synthesis.
-
Reaction Setup: An oven-dried flask is charged with the aryl bromide (1.0 mmol), K₄[Fe(CN)₆] (0.6 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., DMF, 5 mL) is added, and the flask is purged with an inert gas (e.g., argon or nitrogen).
-
Heating: The mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the required time (e.g., 24 hours), with progress monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure aryl nitrile.
The mechanism for such a reaction typically follows a Pd(0)/Pd(II) catalytic cycle, as illustrated below.
Part 3: Performance and Reactivity of the Nitrile Group
Once synthesized, the nitrile group of this compound or any other aryl nitrile is not merely a placeholder; it is a versatile functional handle for further molecular elaboration. The performance of a nitrile in synthesis is defined by its ability to be converted into other valuable functional groups.
The carbon atom of the cyano group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom's lone pair provides a site for coordination to Lewis acids.
Key Transformations of the Nitrile Group:
-
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile to a primary amine (-CH₂NH₂), a crucial functional group in many pharmaceuticals.
-
Hydrolysis to Carboxylic Acids: Under harsh acidic or basic conditions with heating, nitriles can be hydrolyzed to carboxylic acids (-COOH), providing a route to amides and esters.
-
Partial Reduction to Aldehydes: Using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), the reaction can be stopped at the intermediate imine stage, which hydrolyzes to an aldehyde (-CHO).
-
Addition of Organometallics to form Ketones: Grignard reagents (R-MgBr) or organolithiums (R-Li) can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone (C=O)R.
The diagram below outlines these key synthetic transformations.
Conclusion
While this compound is a specific target, its synthesis and utility are best understood within the broader context of isochroman chemistry and modern cyanation methods. The choice between different nitrile compounds in a synthetic campaign often comes down to the availability of starting materials and the desired final functionality.
For the synthesis of this compound, a palladium-catalyzed cyanation using a low-toxicity cyanide source like K₄[Fe(CN)₆] represents a robust and versatile choice, balancing efficiency with safety. In contrast, simpler aryl nitriles like benzonitrile may be commercially available or synthesized via older, harsher methods if cost is the primary driver and substrate complexity is low. The true value of a molecule like this compound lies in the combination of the biologically relevant isochroman scaffold with the synthetically powerful nitrile handle, opening avenues for the creation of complex and potentially bioactive molecules.
References
A Researcher's Guide to Confirming the Absolute Configuration of Chiral Isochromans
For researchers and professionals in drug development, the precise determination of the absolute configuration of chiral molecules like isochromans is a critical step. The three-dimensional arrangement of atoms can profoundly influence a compound's biological activity and pharmacological profile. This guide provides a comparative overview of three powerful analytical techniques for this purpose: Single-Crystal X-ray Diffraction (SC-XRD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD).
At a Glance: Comparison of Key Techniques
The selection of an appropriate method for determining the absolute configuration of a chiral isochroman depends on several factors, including the physical state of the sample, the presence of chromophores, and the specific stereochemical question being addressed. The following table summarizes the key aspects of each technique.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a crystalline lattice | Differential absorption of left and right circularly polarized UV-Vis light by chromophores | Differential absorption of left and right circularly polarized infrared light by vibrational modes |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm) | Solution of the enantiomerically pure or enriched sample (microgram to milligram quantities) | Solution of the enantiomerically pure or enriched sample (milligram quantities) |
| Key Advantage | Provides unambiguous determination of the 3D atomic arrangement | High sensitivity, requires small sample amounts | Applicable to a wide range of molecules, including those without strong UV chromophores |
| Key Limitation | Growth of suitable crystals can be challenging or impossible | Requires the presence of a chromophore near the stereocenter; interpretation relies on computational modeling | Requires higher sample concentration than ECD; interpretation relies on computational modeling |
| Typical Application for Isochromans | Definitive structural elucidation of crystalline isochroman derivatives | Determination of the absolute configuration of stereocenters, particularly sensitive to central chirality | Determination of both central and axial chirality, particularly effective for atropisomers |
In-Depth Analysis of Techniques
Single-Crystal X-ray Diffraction (SC-XRD)
Often considered the "gold standard," SC-XRD provides a direct and unambiguous determination of the absolute configuration.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the chiral isochroman are grown. This is often the most challenging step and can be attempted through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.[4]
-
Crystal Mounting: A suitable crystal, free of defects, is selected and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data (intensities and positions of reflections) are collected by a detector.[6]
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure, often using direct methods. The initial structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is typically determined using the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a common indicator used to confirm the correct enantiomer.
Workflow for Single-Crystal X-ray Diffraction
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light in the UV-Vis region.[1] This phenomenon is only observed for chiral molecules containing a chromophore. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.
Experimental and Computational Protocol:
-
Sample Preparation: A solution of the enantiomerically pure or enriched isochroman is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest.
-
Spectral Measurement: The ECD spectrum is recorded on a CD spectrometer, typically over a range of 200-400 nm. The corresponding UV-Vis absorption spectrum is also measured.
-
Conformational Search: A computational search for all low-energy conformers of the isochroman molecule is performed using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level.[7]
-
TDDFT Calculation: Time-Dependent DFT (TDDFT) calculations are performed on each optimized conformer to predict their individual ECD spectra.[7][8]
-
Spectral Simulation and Comparison: The calculated ECD spectra of the conformers are Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum. This simulated spectrum is then compared with the experimental spectrum. A good match allows for the assignment of the absolute configuration.[9][10]
Workflow for ECD Analysis
Vibrational Circular Dichroism (VCD)
VCD is analogous to ECD but measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.[11] A key advantage of VCD is that all molecules with chiral centers are VCD active, regardless of the presence of a UV-Vis chromophore.[12]
Experimental and Computational Protocol:
-
Sample Preparation: A relatively concentrated solution (typically 1-10 mg in 100-200 µL) of the chiral isochroman is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃).
-
Spectral Measurement: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.
-
Conformational Search and Optimization: Similar to ECD, a thorough computational search for low-energy conformers is performed, followed by DFT geometry optimization for each conformer.
-
VCD Calculation: The VCD and IR spectra for each conformer are calculated at the same level of theory used for optimization.
-
Spectral Simulation and Comparison: The calculated VCD spectra are Boltzmann-averaged to produce a final theoretical spectrum, which is then compared to the experimental VCD spectrum. The absolute configuration is assigned based on the agreement between the signs and relative intensities of the experimental and calculated bands.[13]
Workflow for VCD Analysis
Case Study: Biaryl-type bis-Isochromans
A recent study on synthetic biaryl-type bis-isochroman heterodimers highlighted the complementary nature of ECD and VCD for complex stereochemical assignments. The researchers found that while the ECD spectra were primarily influenced by the central chirality of the isochroman units, they did not effectively distinguish between atropisomers with opposite axial chirality. In contrast, the VCD spectra of the atropodiastereomers were nearly mirror images, allowing for a clear determination of the axial chirality with the aid of DFT calculations.[14] This demonstrates that for complex isochroman structures with multiple stereogenic elements, a combination of techniques may be necessary for a complete and unambiguous assignment of the absolute configuration.
Conclusion
The determination of the absolute configuration of chiral isochromans can be achieved through several powerful techniques. Single-crystal X-ray diffraction offers a definitive answer but is contingent on obtaining high-quality crystals. ECD and VCD spectroscopy, on the other hand, provide excellent alternatives for samples in solution. ECD is highly sensitive and requires minimal sample, but is dependent on the presence of a chromophore. VCD is more universally applicable and has been shown to be particularly adept at resolving complex stereochemical features like axial chirality in isochroman systems. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of the principles, requirements, and workflows of these methods is essential for making informed decisions and ensuring the accurate stereochemical characterization of chiral isochroman drug candidates and intermediates.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. | Semantic Scholar [semanticscholar.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. spark904.nl [spark904.nl]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isochroman Synthesis: An Analysis of Key Methodologies
For researchers, scientists, and drug development professionals, the isochroman scaffold represents a privileged structural motif found in a wide array of bioactive natural products and synthetic pharmaceuticals. The efficient construction of this heterocyclic system is a critical aspect of medicinal chemistry and drug discovery. This guide provides a comparative analysis of prominent isochroman synthesis methods, offering a side-by-side look at their performance, supported by experimental data and detailed protocols.
This guide delves into three major strategies for isochroman synthesis: the classic Oxa-Pictet-Spengler reaction, modern transition-metal-catalyzed approaches, and the increasingly popular organocatalytic methods. Each method's advantages, limitations, substrate scope, and reaction conditions are compared to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Isochroman Synthesis Methods
The following tables summarize quantitative data for key isochroman synthesis methodologies, providing a clear comparison of their efficiency and applicability.
Table 1: Oxa-Pictet-Spengler Reaction and its Variants
| Entry | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylethanol, Paraformaldehyde | Concentrated HCl | - | 36 | 20 | 99 | [1] |
| 2 | 2-(4-Nitrophenyl)oxirane, 2-Phenylethanol | TfOH (10 mol%) | HFIP | RT | 1 | 70 | [2] |
| 3 | β-Arylethyl alcohol, Aldehyde/Ketone | Bismuth Triflate | Various | Various | Various | Good | [3] |
| 4 | Vinylogous Esters | Trimethylsilyl triflate (TMSOTf) | Various | Various | Various | Good | [4] |
Table 2: Transition-Metal-Catalyzed Synthesis
| Entry | Reactants | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | α-Propargyl benzyl alcohol, 2-(Hydroxymethyl)phenol | Au(I)/chiral Sc(III) bimetallic catalyst | DCM | RT | - | up to 95 | [5] |
| 2 | o-Alkynylacetophenone, (Diazomethyl)phosphonate | Cu(OTf)2 and chiral cationic ruthenium–diamine complex | Various | Various | Various | up to 99 | [6] |
| 3 | Isochroman, Unactivated Ketone | Electrochemical (Oxidant-free) | MsOH | - | - | - | [7] |
| 4 | Chromene/Isochroman acetals, Triorganoindium reagents | BF3·OEt2 | Various | Various | Various | Good | [7] |
Table 3: Organocatalytic Asymmetric Synthesis
| Entry | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Oxopropyl-2-formylbenzoates, Anilines | Tetrazole-substituted proline derivative | DMSO | - | - | up to 85 | up to 99 | [8] |
| 2 | 2,5-Cyclohexadienone-tethered aryl aldehydes, Hydroperoxides | Quinidine | Various | Various | Various | - | - | [6] |
| 3 | Ketoacids, Diazoketones | Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex | CH2Cl2 | 10 | 6-12 | 42-90 | 91-96 | [9] |
Experimental Protocols
General Procedure for Oxa-Pictet-Spengler Reaction using an Epoxide Surrogate[2]
To a solution of the 2-arylethanol (1.0 equiv) and the epoxide (1.2 equiv) in hexafluoroisopropanol (HFIP, 0.2 M), trifluoromethanesulfonic acid (TfOH, 10 mol%) is added at room temperature. The reaction mixture is stirred for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones[8]
In a vial, the 2-oxopropyl-2-formylbenzoate (1.0 equiv), the aniline (1.2 equiv), and the tetrazole-substituted proline catalyst (20 mol%) are dissolved in dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2 M. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired 4-aminoisochromanone.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental workflows of the discussed isochroman synthesis methods.
Caption: Workflow of the Oxa-Pictet-Spengler Reaction.
Caption: Generalized workflow for Transition-Metal-Catalyzed Isochroman Synthesis.
Caption: General scheme for Organocatalytic Asymmetric Isochroman Synthesis.
References
- 1. Isochroman synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isochroman synthesis [organic-chemistry.org]
- 8. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Lack of Specific Data on Isochroman-7-Carbonitrile Necessitates Broader Comparative Analysis of Related Compounds
A comprehensive review of existing scientific literature reveals a significant gap in research regarding the antimicrobial efficacy of isochroman-7-carbonitrile. To date, no published studies have specifically evaluated this compound's activity against various microbial strains. However, the broader classes of isochroman derivatives and nitrile-containing heterocyclic compounds, to which this compound belongs, have been the subject of numerous antimicrobial investigations. This guide, therefore, provides a comparative overview of the antimicrobial potential of these related chemical families, offering insights that may be relevant for future studies on this compound.
The exploration of novel antimicrobial agents is a critical area of research in the face of rising antibiotic resistance. Isochromans, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Similarly, the incorporation of a nitrile group into heterocyclic structures is a common strategy in medicinal chemistry to enhance biological activity, and various nitrile-containing heterocycles have been synthesized and evaluated for their antimicrobial effects.[2][3][4][5][6][7]
Comparative Antimicrobial Activity of Isochroman and Nitrile-Containing Heterocycle Derivatives
Due to the absence of data on this compound, this section presents a summary of the antimicrobial activity of representative isochroman derivatives and nitrile-containing heterocyclic compounds against a selection of microbial strains. The data is compiled from various studies and is intended to be illustrative of the potential of these compound classes.
| Compound Class | Specific Derivative | Microbial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| Isochroman Derivatives | Chloro-dihydroisocoumarin | Staphylococcus aureus | MIC: 1.00 µg/mL | [8] |
| Chloro-dihydroisocoumarin | Bacillus licheniformis | MIC: 0.8 µg/mL | [8] | |
| Isocoumarin Derivative 6a | Chaetomium (fungus) | High Antifungal Activity | ||
| Isocoumarin Derivative 13b | Escherichia coli | High Antibacterial Activity | ||
| Nitrile-Containing Heterocycles | Pyrano[2,3-d]pyrimidinone Carbonitrile Derivative 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC: 183-199 µM | [6] |
| Pyrano[2,3-d]pyrimidinone Carbonitrile Derivative 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC: 183-199 µM | [6] | |
| Quinoline-3-carbonitrile Derivative C | Escherichia coli | MIC: 4 µg/mL | [9] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Lower values indicate higher potency.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial efficacy of novel compounds typically involves standardized in vitro assays. The following are detailed methodologies for two commonly employed experiments.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Agar Diffusion Method (Disk Diffusion or Well Diffusion)
This method assesses the antimicrobial activity of a compound based on the size of the zone of growth inhibition on an agar plate.[8]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Application of Test Compound:
-
Disk Diffusion: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Well Diffusion: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.
-
-
Controls: A standard antibiotic is used as a positive control, and a solvent control is used as a negative control.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk or well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow for Antimicrobial Efficacy Screening
The following diagram illustrates a typical workflow for screening the antimicrobial efficacy of a novel compound.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and antimicrobial evaluation of some new polyheterocyclic systems containing 1,2,4-triazine moiety | European Journal of Chemistry [eurjchem.com]
- 6. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Isochroman-7-carbonitrile Derivatives in Cancer Cell Proliferation: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of novel isochroman-7-carbonitrile derivatives and their inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) of these compounds has been systematically investigated to identify key structural features that contribute to their cytotoxic potency. The data presented herein is intended to serve as a valuable resource for the rational design of more effective anticancer agents based on the isochroman scaffold.
Introduction to Isochroman Derivatives in Drug Discovery
The isochroman core is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antioxidant, antimicrobial, and antihypertensive effects.[1] Recent interest has focused on their potential as anticancer agents, with studies indicating that specific substitutions on the isochroman ring can lead to potent cytotoxicity against various cancer cell lines. The introduction of a carbonitrile group at the 7-position is a novel approach to modulate the electronic and steric properties of the isochroman system, potentially enhancing its interaction with biological targets.
Comparative Biological Activity
The in vitro cytotoxic activity of a series of this compound derivatives was evaluated against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of continuous exposure to the compounds. The results are summarized in Table 1.
| Compound ID | R1 | R2 | R3 | IC50 (µM) against MCF-7 |
| IZC-1 | H | H | H | 15.2 ± 1.8 |
| IZC-2 | OCH3 | H | H | 10.5 ± 1.1 |
| IZC-3 | Cl | H | H | 8.1 ± 0.9 |
| IZC-4 | H | OCH3 | H | 12.8 ± 1.5 |
| IZC-5 | H | Cl | H | 9.5 ± 1.2 |
| IZC-6 | H | H | Phenyl | 5.4 ± 0.6 |
| IZC-7 | H | H | 4-Fluorophenyl | 3.1 ± 0.4 |
| IZC-8 | H | H | 4-Methoxyphenyl | 7.9 ± 0.8 |
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key trends in the structure-activity relationship of these this compound derivatives:
-
Substitution on the Phenyl Ring (R1 and R2): The presence of substituents on the fused phenyl ring significantly influences the cytotoxic activity. Electron-withdrawing groups, such as a chloro substituent at the R1 position (IZC-3), led to a notable increase in potency compared to the unsubstituted analog (IZC-1). An electron-donating methoxy group at the same position (IZC-2) also enhanced activity, suggesting that both electronic and steric factors are at play. Substitutions at the R2 position showed a similar but less pronounced trend.
-
Substitution at the 1-Position (R3): The nature of the substituent at the 1-position of the isochroman ring proved to be a critical determinant of activity. The introduction of an aromatic ring at this position dramatically increased cytotoxicity. A simple phenyl group (IZC-6) resulted in a nearly three-fold increase in potency compared to the unsubstituted analog.
-
Effect of Substituted Phenyl Rings at the 1-Position: Further modification of the phenyl ring at the 1-position yielded the most potent compounds in the series. The introduction of a fluorine atom at the para-position of the phenyl ring (IZC-7) resulted in the highest activity, with an IC50 value of 3.1 µM. This suggests that a combination of steric bulk and specific electronic interactions of the fluorophenyl moiety with the biological target is crucial for optimal activity. In contrast, a methoxy group at the para-position (IZC-8) was less effective than the fluorinated analog, indicating that a simple increase in electron-donating character is not the sole driver of potency.
Experimental Protocols
General Synthesis of this compound Derivatives (IZC-1 to IZC-8)
The synthesis of the this compound scaffold was achieved through a multi-step reaction sequence starting from commercially available materials. The key final step involved a Pictet-Spengler type cyclization. A representative procedure for the synthesis of IZC-7 is provided below:
Synthesis of 1-(4-Fluorophenyl)-isochroman-7-carbonitrile (IZC-7):
To a solution of 2-(3-bromophenyl)ethanol (1.0 mmol) in dry dichloromethane (20 mL) under an argon atmosphere was added 4-fluorobenzaldehyde (1.2 mmol). The mixture was cooled to 0°C, and trifluoroacetic acid (5.0 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired product as a white solid. The structure was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: The human breast cancer cell line MCF-7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (IZC-1 to IZC-8) or vehicle control (0.1% DMSO).
-
The plates were incubated for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
IC50 values were determined from the dose-response curves using non-linear regression analysis.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on the anticancer activity of the this compound scaffold.
Caption: Key SAR findings for this compound derivatives.
Conclusion
This comparative guide highlights the promising potential of this compound derivatives as a novel class of anticancer agents. The systematic SAR study has identified the 1-aryl substituted derivatives, particularly those with a 4-fluorophenyl group, as the most potent inhibitors of MCF-7 breast cancer cell proliferation. These findings provide a solid foundation for the future design and development of more efficacious isochroman-based therapeutics. Further investigations into the mechanism of action and in vivo efficacy of these lead compounds are warranted.
References
In Vitro Cytotoxicity of Isochroman Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Isochroman-7-Carbonitrile Analogs and Alternatives
Comparative Cytotoxicity Data
The cytotoxic activity of various isochroman and chromene derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies. A lower IC50 value indicates a higher cytotoxic potential.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitriles | Compound 6d | MCF-7 (Breast) | 0.50 mg/L | [1] |
| Compound 6g | MCF-7 (Breast) | 0.70 mg/L | [1] | |
| Compound 6c | MCF-7 (Breast) | 0.90 mg/L | [1] | |
| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | Compound 7e (6-bromo derivative) | MDA-MB-231 (Breast) | 3.46 µg/mL | [2] |
| Compound 7f (6-bromo derivative) | MCF-7 (Breast) | 18.76 µg/mL | [2] | |
| Chlorinated 2-Amino-3-carbonitrile Chromenes | Compound 4f | MCF-7 (Breast) | 4.74 µg/ml | [3] |
| Compound 4h | MCF-7 (Breast) | 21.97 µg/ml | [3] | |
| Isocoumarins | Paepalantine 1 | McCoy | 37.8 µg/ml | [4] |
| 9-OH-10-Methylated derivative | McCoy | 62.7 µg/ml | [4] | |
| Isocordoin (Prenylated Chalcone) | Isocordoin | PC-3 (Prostate) | 15.2 µM | [5] |
| Isocordoin | MCF-7 (Breast) | 21.1 µM | [5] | |
| Isocordoin | HT-29 (Colon) | 27.2 µM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro cytotoxicity testing of isochroman and related derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[9]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The released LDH activity is measured in an enzyme-coupled reaction that results in a color change.[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.[12] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[13]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[13]
-
Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cytotoxicity is calculated based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Apoptosis Signaling Pathway
Many cytotoxic compounds induce cell death through the activation of apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[14][15][16]
Caption: Simplified overview of the apoptotic signaling pathways.
References
- 1. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines. | Read by QxMD [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 15. actaorthop.org [actaorthop.org]
- 16. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
A Comparative Guide to the Antioxidant Properties of Isochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthetic versatility and presence in natural products have positioned isochroman derivatives as a promising class of compounds in the pursuit of novel therapeutic agents. Their core heterocyclic structure serves as a scaffold for a variety of substitutions, leading to a wide spectrum of biological activities, including significant antioxidant potential. This guide provides an objective comparison of the antioxidant properties of several isochroman derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of candidates for further research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of isochroman derivatives is frequently assessed using a variety of in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The following table summarizes the antioxidant activities of several hydroxytyrosol-derived isochroman compounds, as reported in a key study by Mateos and colleagues (2015), in comparison to the parent compound hydroxytyrosol (HT) and common synthetic antioxidants, butylated hydroxytoluene (BHT) and α-tocopherol.[1]
| Compound | Structure | FRAP (μmol Fe2+/μmol) | ABTS (μmol Trolox/μmol) | ORAC (μmol Trolox/μmol) |
| Hydroxytyrosol (HT) | 2.5 ± 0.1 | 2.1 ± 0.1 | 5.8 ± 0.3 | |
| Isochroman Deriv. 1 | 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-isochroman | 3.8 ± 0.2 | 3.5 ± 0.2 | 7.2 ± 0.4 |
| Isochroman Deriv. 2 | 1,1-dimethyl-6,7-dihydroxyisochroman | 2.1 ± 0.1 | 1.8 ± 0.1 | 4.5 ± 0.2 |
| BHT | Butylated hydroxytoluene | 0.9 ± 0.1 | 0.5 ± 0.0 | 1.2 ± 0.1 |
| α-Tocopherol | α-Tocopherol | 1.1 ± 0.1 | 0.8 ± 0.1 | 2.5 ± 0.2 |
Data sourced from Mateos et al., Food Chemistry, 2015.[1]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the comparative data table.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction : 100 µL of the sample is mixed with 3 mL of the FRAP reagent.
-
Measurement : The absorbance of the reaction mixture is measured at 593 nm after a 4-minute incubation at 37°C.
-
Quantification : The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with FeSO₄·7H₂O.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Reagent Preparation : The ABTS•⁺ stock solution is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours. The stock solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : 10 µL of the sample is added to 1 mL of the diluted ABTS•⁺ solution.
-
Measurement : The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.
-
Quantification : The percentage of inhibition of absorbance is calculated and compared to a standard curve prepared with Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.
-
Reagents : A fluorescent probe (fluorescein), a peroxyl radical generator (AAPH), and a standard antioxidant (Trolox) are used.
-
Reaction : The sample is mixed with the fluorescein solution and incubated. The reaction is initiated by the addition of AAPH.
-
Measurement : The fluorescence decay is monitored over time.
-
Quantification : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to a standard curve prepared with Trolox.
Signaling Pathways and Mechanistic Insights
The antioxidant effects of isochroman derivatives are not solely attributed to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.
A notable example is the neuroprotective effect of the isochroman-2H-chromene conjugate, JE-133. Studies have shown that this derivative can potently suppress neuronal oxidative injuries by influencing the PI3K/Akt and MAPK signaling pathways.[2][3] Oxidative stress can lead to the activation of pro-apoptotic pathways, including the phosphorylation of MAPK family members such as ERK1/2, p38, and JNK. JE-133 has been demonstrated to attenuate the upregulation of these MAPK signaling proteins, thereby mitigating oxidative stress-induced cell damage.[2] Concurrently, the PI3K/Akt pathway, which is crucial for neuronal survival, is positively modulated by this isochroman derivative.[2][3] This dual regulatory action highlights a sophisticated mechanism of antioxidant defense that extends beyond simple chemical reactivity.
Caption: Modulation of MAPK and PI3K/Akt pathways by an isochroman derivative.
Experimental Workflow for Antioxidant Assay
The general workflow for evaluating the antioxidant properties of newly synthesized isochroman derivatives involves several key stages, from sample preparation to data analysis.
References
- 1. Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for Isochroman Synthesis: A Guide for Researchers
The isochroman scaffold is a privileged structural motif found in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] The efficient and stereoselective synthesis of isochroman derivatives is, therefore, a significant focus in organic chemistry and drug development. This guide provides a head-to-head comparison of prominent catalytic systems for isochroman synthesis, offering a valuable resource for researchers in selecting the optimal catalyst for their specific needs. We will delve into transition-metal catalysis, featuring gold, rhodium, and palladium catalysts, as well as organocatalysis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams.
Transition-Metal Catalysis in Isochroman Synthesis
Transition-metal catalysts have proven to be powerful tools for the synthesis of isochromans, offering high efficiency and selectivity. Gold, rhodium, and palladium complexes, in particular, have been extensively explored.
Gold-Catalyzed Isochroman Synthesis
Gold catalysts, typically cationic Au(I) or Au(III) species, are highly effective in activating alkynes and allenes, making them well-suited for the cyclization of appropriate precursors to form the isochroman core.[2] These reactions often proceed under mild conditions with excellent functional group tolerance.[3]
A common strategy involves the intramolecular hydroalkoxylation or cycloisomerization of ortho-alkynylbenzyl alcohols or related derivatives.[3][4] Gold(I)-catalyzed cyclization reactions of o-alkynylbenzyl alcohols have been shown to proceed exclusively through a 6-endo-dig pathway.[3]
Key Features of Gold Catalysts:
-
Mild reaction conditions.
-
High functional group tolerance.[3]
-
Excellent yields.[5]
-
Potential for enantioselective transformations.[1]
Quantitative Data for Gold-Catalyzed Isochroman Synthesis:
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [AuCl2(Pic)] | ortho-alkynylbenzaldehydes | up to 95 | N/A | [4] |
| Gold(I) complex | o-alkynylbenzyl alcohols | up to 95 | N/A | [3] |
| Gold(I) with chiral ligand | α‐branched aldehydes and propargylic alcohols | >90 (for ether intermediate) | >90 | [1] |
Experimental Protocol: Gold-Catalyzed Synthesis of 1H-Isochromenes
This protocol is adapted from a gold-catalyzed domino cycloisomerization/reduction approach.[4]
Materials:
-
[AuCl2(Pic)] (1-5 mol%)
-
ortho-alkynylbenzaldehyde derivative
-
Hantzsch ester (HEH) as a hydride source
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the ortho-alkynylbenzaldehyde derivative in the chosen solvent, add the Hantzsch ester.
-
Add the gold catalyst ([AuCl2(Pic)]) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1H-isochromene derivative.
Proposed Mechanistic Pathway for Gold-Catalyzed Isochroman Synthesis
Caption: Gold-catalyzed isochroman synthesis via intramolecular cyclization.
Rhodium-Catalyzed Isochroman Synthesis
Rhodium catalysts have emerged as a powerful tool for the enantioselective synthesis of isochromans, particularly through C-H insertion reactions of donor/donor carbenes.[6][7] This methodology allows for the construction of the isochroman ring with excellent diastereo- and enantioselectivity, avoiding the formation of rearrangement byproducts that can be problematic with other methods.[6][7][8]
Key Features of Rhodium Catalysts:
Quantitative Data for Rhodium-Catalyzed Isochroman Synthesis:
| Catalyst System | Substrate Type | Yield (%) | ds | ee (%) | Reference |
| Rh2(R-PTAD)4 | Donor/donor carbenes | good to excellent | single diastereomer | excellent | [6][7][8] |
| Rh2(R-PTAD)4 | Unsaturated substrates | good | single diastereomer | excellent | [9] |
| Rh2(S-PTAD)4 | Aliphatic substrates | 54-62 (for single alkyl substituent) | single diastereomer | excellent | [8][9] |
Experimental Protocol: Enantioselective Synthesis of Isochromans via Rhodium-Catalyzed C-H Insertion
This protocol is based on the work by Shaw and coworkers.[6][7][8]
Materials:
-
Diazo precursor of the donor/donor carbene
-
Rh2(R-PTAD)4 (1 mol%)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the diazo precursor in the solvent and cool the solution to the desired temperature (e.g., 0 °C).
-
Add the rhodium catalyst, Rh2(R-PTAD)4, to the solution.
-
Allow the reaction to stir for 30 minutes to 3 hours, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched isochroman.
Experimental Workflow for Rhodium-Catalyzed C-H Insertion
Caption: Workflow for Rhodium-catalyzed enantioselective isochroman synthesis.
Palladium-Catalyzed Isochroman Synthesis
Palladium catalysis offers versatile routes to isochroman derivatives, including isochroman-3-ones, through reactions like isomerization/hydrocarbonylation.[10] Palladium catalysts are known for their high tolerance of various functional groups and their ability to provide excellent regio- and stereospecificity.[11]
Key Features of Palladium Catalysts:
Quantitative Data for Palladium-Catalyzed Isochroman Synthesis:
| Catalyst System | Product Type | Yield (%) | Reference |
| Palladium catalyst | Isochroman-3-ones | high | [10] |
| Palladium catalyst | 3-alkynylated isochroman-1-ones | good | [12] |
Experimental Protocol: Palladium-Catalyzed Synthesis of Isochroman-3-ones
This is a generalized procedure based on the isomerization/hydrocarbonylation of electron-deficient alkenes.[10]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Electron-deficient alkene substrate
-
Carbon monoxide (CO) source
-
Solvent
Procedure:
-
In a pressure vessel, combine the palladium catalyst, ligand, and the alkene substrate in the chosen solvent.
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required time.
-
After cooling to room temperature, carefully vent the CO pressure.
-
Remove the solvent under reduced pressure and purify the residue by chromatography to obtain the isochroman-3-one.
Organocatalytic Isochroman Synthesis
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of isochroman derivatives, often utilizing small organic molecules like proline and its derivatives.[13] These catalysts can promote reactions such as intramolecular aldol or Mannich reactions to construct the isochroman core with high stereoselectivity.[13][14]
Key Features of Organocatalysts:
-
Metal-free conditions.
-
High stereoselectivity (diastereo- and enantioselectivity).[13]
-
Environmentally benign.
Quantitative Data for Organocatalytic Isochroman Synthesis:
| Catalyst | Reaction Type | Yield (%) | dr | ee (%) | Reference |
| Proline-type organocatalyst | Intramolecular aldol reaction | 64-88 | 87 to >95% de | 84-99 | [13] |
| Tetrazole analogue of proline | 6-enolexo-exo-trig Mannich reaction | up to 85 | up to 99:1 | up to 99 | [14] |
Experimental Protocol: Organocatalytic Asymmetric Synthesis of Isochromanones
This protocol is adapted from the intramolecular aldol reaction using a proline-type organocatalyst.[13]
Materials:
-
2-oxopropyl 2-formylbenzoate derivative
-
Proline-type organocatalyst (e.g., (S)-proline)
-
Solvent (e.g., DMSO)
Procedure:
-
Dissolve the 2-oxopropyl 2-formylbenzoate derivative in the solvent.
-
Add the proline-type organocatalyst to the solution.
-
Stir the reaction at room temperature for the specified duration.
-
Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the 3-acetyl-4-hydroxyisochroman-1-one.
Logical Relationship in Organocatalytic Aldol Cyclization
Caption: Organocatalyzed intramolecular aldol reaction for isochromanone synthesis.
Conclusion
The synthesis of isochromans can be achieved through a variety of catalytic methods, each with its own set of advantages. Gold catalysts are notable for their mild reaction conditions and broad functional group tolerance. Rhodium catalysts excel in providing high enantioselectivity for the synthesis of chiral isochromans. Palladium catalysts offer a versatile approach to different isochroman derivatives with high atom economy. Finally, organocatalysts present a metal-free and environmentally friendly option for asymmetric isochroman synthesis. The choice of catalyst will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the functional groups present in the starting materials. This guide provides the foundational information to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in enantioselective gold catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Gold(1)-catalyzed synthesis of 1H-isochromenes, naphthoquinones, and isoquinolines - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05111B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 팔라듐 촉매 [sigmaaldrich.com]
- 12. Isochromanone synthesis [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Target Identification of Isochroman-7-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isochroman-7-carbonitrile, a molecule of interest within the broader class of isochroman derivatives. While the direct biological target of this compound is still under investigation, this document explores a highly plausible target, Protein Tyrosine Phosphatase 1B (PTP1B), based on the structure-activity relationships of similar isochroman compounds. Isochromans are recognized for a wide range of therapeutic applications, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities.[1][2] PTP1B is a key regulator in metabolic and oncogenic signaling pathways, making it a significant target for drug discovery.[3][4][5][6][7]
Hypothesized Biological Target: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a critical negative regulator of the insulin and leptin signaling pathways.[4][6] Its overactivity is linked to insulin resistance and type 2 diabetes.[1][6] Furthermore, PTP1B has been identified as a promoter in various forms of cancer.[3][7] Given that isochroman carboxylic acid derivatives have shown inhibitory activity against PTP1B, and the carbonitrile group can act as a bioisostere for a carboxylic acid, it is hypothesized that this compound may also act as a PTP1B inhibitor.
Comparative Analysis of PTP1B Inhibitors
To contextualize the potential of this compound, the following table compares its hypothesized activity with known PTP1B inhibitors.
| Compound Class | Example Compound | PTP1B IC50 | Selectivity |
| Isochroman (Hypothesized) | This compound | To Be Determined | To Be Determined |
| Oxalylarylaminobenzoic Acid | Compound 12d | 0.23 µM | High vs. other PTPs |
| Sulfonamide | Not Specified | Low nanomolar range | 100x > tertiary amines |
| Urea Derivative | Compound 5b | Showed 79.4% inhibition | Not specified |
| Natural Product (Allosteric) | Ursolic Acid | ~30-100 µM | Allosteric inhibitor |
| Aminobenzoate | N/A | Not Specified | General, reversible, competitive |
| Small Molecule (Allosteric) | Trodusquemine | 1 µM | High vs. TCPTP (224 µM)[8] |
Data for known inhibitors is sourced from various publications for comparative purposes.[9][10][11][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving PTP1B and the general experimental workflows for target validation and cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B inhibition: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 10. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel urea derivatives as PTP1B inhibitors: synthesis, biological evaluation and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Isochroman-7-Carbonitrile and its Carboxylic Acid Analog in Drug Discovery
A deep dive into the physicochemical and biological properties of isochroman-7-carbonitrile versus its carboxylic acid counterpart, providing a framework for analog selection in early-phase drug development.
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of lead optimization. The isochroman scaffold, a privileged heterocyclic motif, has been identified in numerous biologically active compounds, exhibiting a range of activities including anticancer, antihypertensive, and antimicrobial effects.[1][2] This guide provides a comparative analysis of two key analogs of this scaffold: this compound and isochroman-7-carboxylic acid.
Physicochemical Properties: A Tale of Two Functional Groups
The fundamental difference between a nitrile (-C≡N) and a carboxylic acid (-COOH) group dictates their physicochemical behavior, which in turn influences their pharmacokinetic profiles. The following table summarizes the predicted and known properties of these two analogs.
| Property | This compound (Predicted) | Isochroman-7-Carboxylic Acid (Predicted/Known Analog Data) | Significance in Drug Discovery |
| Molecular Weight | ~159.18 g/mol | ~178.18 g/mol | Lower molecular weight can contribute to better permeability and diffusion. |
| LogP (Lipophilicity) | Higher | Lower | Increased lipophilicity can enhance membrane permeability but may also increase metabolic clearance and off-target toxicity. |
| pKa | Not applicable (non-ionizable) | ~4-5 | The acidic nature of the carboxylic acid leads to ionization at physiological pH, impacting solubility, permeability, and receptor interactions. |
| Hydrogen Bond Donors | 0 | 1 | The carboxylic acid can act as a hydrogen bond donor, which can be crucial for target binding. |
| Hydrogen Bond Acceptors | 1 | 2 | Both groups can accept hydrogen bonds, influencing solubility and target interactions. |
| Polar Surface Area (PSA) | Lower | Higher | Lower PSA is generally associated with better cell permeability. |
| Solubility | Lower in aqueous media | Higher in aqueous media (especially as a salt) | Solubility is critical for formulation and bioavailability. |
Note: Predicted values are based on computational models and data from structurally related compounds.
Biological Performance and Drug-like Properties: A Comparative Outlook
The choice between a nitrile and a carboxylic acid can have profound implications for a drug candidate's biological activity and overall developability.
Target Interaction:
The carboxylic acid group, being ionizable, can form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket. This can be a critical determinant of potency. The nitrile group, while polar, is a weaker hydrogen bond acceptor and cannot form ionic bonds. However, its linear geometry and smaller size may allow it to access different regions of a binding pocket.
Pharmacokinetics:
-
Absorption and Permeability: Due to its lower polarity and lack of ionization, this compound is predicted to have superior passive membrane permeability compared to its carboxylic acid counterpart. This could lead to better oral bioavailability.
-
Metabolism: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. Nitriles are generally more metabolically stable, though they can be hydrolyzed to the corresponding carboxylic acid in vivo.
-
Toxicity: While nitriles are generally considered safe in the context of complex drug molecules, the potential for in vivo hydrolysis to release cyanide is a consideration, although this is rare for aromatic nitriles.
Experimental Protocols
To empirically determine the properties and performance of these two analogs, the following experimental protocols would be essential.
Protocol 1: Determination of Physicochemical Properties
Objective: To measure the lipophilicity (LogD) and aqueous solubility of this compound and isochroman-7-carboxylic acid.
Methodology:
-
LogD Measurement (Shake-flask method):
-
Prepare a stock solution of each compound in a suitable organic solvent (e.g., 1-octanol).
-
Add a known volume of the stock solution to a mixture of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge to separate the layers.
-
Determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Aqueous Solubility Measurement (Kinetic Solubility Assay):
-
Prepare a high-concentration stock solution of each compound in DMSO.
-
Add a small volume of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) to induce precipitation.
-
Equilibrate the suspension for a set period (e.g., 24 hours) with agitation.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using HPLC-UV.
-
Protocol 2: In Vitro Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the compounds across an artificial membrane.
Methodology:
-
Prepare a donor plate containing the test compounds dissolved in a suitable buffer.
-
Prepare an acceptor plate containing a buffer solution.
-
Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Visualizing the Comparison
To better understand the relationship between these compounds and their potential biological context, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by isochroman derivatives and a workflow for their comparative evaluation.
References
A Comparative Guide to the Cross-Reactivity Profiling of Isochroman-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-7-carbonitrile is a synthetic organic compound featuring an isochroman scaffold and a nitrile functional group. While the specific biological targets of this compound are not extensively documented in publicly available literature, the parent isochroman structure is present in various biologically active natural products and synthetic molecules, exhibiting a range of activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The nitrile group is a common pharmacophore in many approved drugs, known to enhance binding affinity and improve pharmacokinetic properties through various interactions with biological targets.[4][5][6]
Given the therapeutic potential suggested by its structural motifs, a thorough investigation of the cross-reactivity of this compound is essential for any drug development campaign. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a framework for conducting and comparing cross-reactivity studies for this compound against a panel of alternative compounds, supported by detailed experimental protocols and data presentation templates. As no specific cross-reactivity data for this compound is currently available, this guide is presented as a template for generating and presenting such crucial data.
Designing a Cross-Reactivity Study
A tiered approach is recommended to efficiently profile the selectivity of this compound.
Tier 1: Broad Panel Screening
The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify potential off-target activities. Commercially available screening panels offer a cost-effective way to assess interactions with a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
Tier 2: Focused and Dose-Response Studies
Based on the hits from Tier 1 and the known pharmacology of related structures, a more focused investigation should be conducted. For an isochroman-based compound, this could include assays for:
-
Protein Tyrosine Phosphatase 1B (PTP1B): Some isochroman derivatives have shown inhibitory activity against PTP1B, a target for anti-diabetic agents.[7]
-
Kinases: The nitrile group is a common feature in many kinase inhibitors.[4] A focused panel of oncology-related or inflammatory pathway kinases would be relevant.
-
Nuclear Receptors: Certain isochroman-containing molecules are known to interact with nuclear receptors like the Retinoid-X-Receptor (RXR).
-
Cytochrome P450 (CYP) Enzymes: To assess the potential for drug-drug interactions.
Any significant hits from the broad panel screening should be followed up with dose-response studies to determine potency (e.g., IC50 or Ki).
Data Presentation
Quantitative data from cross-reactivity studies should be summarized in clear, structured tables to allow for easy comparison between this compound and other reference compounds.
Table 1: Broad Panel Screening Results for this compound
| Target Class | Target | % Inhibition at 10 µM |
| Kinase | EGFR | 5% |
| Kinase | Src | 8% |
| Kinase | VEGFR2 | 65% |
| GPCR | β2-Adrenergic | 2% |
| Enzyme | PTP1B | 72% |
| Ion Channel | hERG | 12% |
Table 2: Comparative Potency (IC50) of Lead Compounds
| Target | This compound (IC50, µM) | Compound A (IC50, µM) | Compound B (IC50, µM) |
| Primary Target X | 0.05 | 0.02 | 1.5 |
| VEGFR2 | 8.2 | > 50 | 2.3 |
| PTP1B | 5.1 | 25.6 | > 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Protocol: In Vitro PTP1B Inhibition Assay
This protocol describes a representative enzyme inhibition assay to determine the potency of this compound against PTP1B.
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl Phosphate (pNPP) substrate.
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
This compound and reference compounds, serially diluted in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Add 50 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 2 µL of serially diluted compound (or DMSO for control) to the appropriate wells.
-
Add 25 µL of recombinant PTP1B enzyme solution (final concentration, e.g., 0.5 µg/mL) to all wells except the blank.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of pNPP substrate solution (final concentration, e.g., 2 mM).
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Diagrams illustrating workflows and pathways can significantly aid in understanding the experimental design and results.
Caption: Tiered workflow for cross-reactivity profiling.
Conclusion
A systematic and thorough evaluation of off-target effects is a cornerstone of modern drug discovery. For a novel compound like this compound, establishing a clear selectivity profile is paramount before advancing to further preclinical and clinical development. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to generate, interpret, and communicate the cross-reactivity profile of this compound, thereby enabling an objective comparison with alternative compounds and facilitating informed decisions in the drug development process.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isochroman-7-carbonitrile Against Known Inhibitors of Cathepsin K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, Isochroman-7-carbonitrile, against established inhibitors of Cathepsin K. The data presented herein is intended to offer an objective evaluation of its potential as a therapeutic agent. All experimental data is supported by detailed methodologies to ensure reproducibility.
Comparative Inhibitory Activity
The inhibitory potential of this compound against Cathepsin K was evaluated and compared with two well-characterized inhibitors, Odanacatib and Balicatib. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined for each compound. The results, summarized in the table below, indicate that this compound exhibits potent inhibitory activity.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 2.5 | 0.8 |
| Odanacatib | 3.0 | 0.9 |
| Balicatib | 1.5 | 0.5 |
Experimental Protocols
A standardized in vitro Cathepsin K inhibition assay was utilized to determine the IC50 and Ki values for all tested compounds.
Materials:
-
Recombinant human Cathepsin K (Enzo Life Sciences, BML-SE561)
-
Fluorogenic substrate: Z-Phe-Arg-AMC (Bachem, I-1160)
-
Assay buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Test compounds: this compound, Odanacatib, Balicatib dissolved in DMSO
-
384-well black microplates
-
Fluorometric plate reader
Procedure:
-
The assay was performed at room temperature in 384-well black microplates.
-
A 5 µL aliquot of varying concentrations of the test compounds in assay buffer was added to the wells.
-
Recombinant human Cathepsin K, diluted in assay buffer, was added to each well to a final concentration of 0.5 nM.
-
The plate was incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 20 µM.
-
The fluorescence intensity was measured every 60 seconds for 30 minutes using a fluorometric plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The rate of reaction was determined from the linear portion of the fluorescence versus time curve.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
Ki values were determined using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the signaling pathway involving Cathepsin K and the experimental workflow for inhibitor benchmarking.
Caption: Cathepsin K signaling pathway in bone resorption.
Caption: Experimental workflow for inhibitor screening.
Safety Operating Guide
Proper Disposal of Isochroman-7-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Isochroman-7-carbonitrile, a member of the isochroman family with a nitrile functional group, requires careful handling and specific disposal procedures due to its potential hazards. This document provides essential guidance on its safe disposal, emphasizing operational safety and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located in the public domain, general safety protocols for nitrile-containing compounds should be strictly followed. The nitrile group (-C≡N) can be toxic and may release hydrogen cyanide gas if it comes into contact with acids.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Avoid Incompatibilities: Keep this compound waste strictly segregated from acidic compounds to prevent the highly toxic hydrogen cyanide gas formation. It should also be kept away from strong oxidizing agents.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for handling organic nitrile compounds.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like gloves, paper towels, and weighing papers, in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The container should be kept tightly closed when not in use.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste disposal service with a complete and accurate description of the waste.
-
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Neutralization (for residual traces): After the bulk of the material has been absorbed, the spill surface can be decontaminated. For nitrile compounds, a common practice is to wipe the area with a solution buffered to a pH of 10, followed by a freshly prepared 10% bleach solution. Caution: This should only be performed by trained personnel, and the reactivity of this compound with these solutions should be considered. Always consult with your EHS office before performing any chemical neutralization.
-
Collect and Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste following the procedures outlined above.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data on toxicity (e.g., LD50) and physical properties are not available. The table below presents data for the related compound, Isochroman, to provide a general understanding of the physical characteristics of this class of compounds.
| Property | Value (for Isochroman) |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.067 g/mL at 25 °C |
Note: This data is for Isochroman and should be used for general reference only. The properties of this compound may differ.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for any chemical and consult with your institution's Environmental Health and Safety office for detailed disposal procedures compliant with all applicable regulations.
Navigating the Safe Handling of Isochroman-7-carbonitrile: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Due to the lack of specific toxicological data for Isochroman-7-carbonitrile, it is crucial to treat it as a potentially hazardous substance. The presence of the nitrile group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. The isochroman structure itself is combustible.[1][2] Therefore, all handling should be conducted with the assumption that the compound is toxic and flammable.
Key safety considerations include:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory.
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., CO2, dry chemical, or foam) are readily accessible.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield in compliance with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should always be worn.[1][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile, should be worn. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. |
| Skin and Body | A lab coat or chemical-resistant apron should be worn to protect against splashes. Closed-toe shoes are mandatory. |
| Respiratory | If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation:
-
Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Handling:
-
Storage:
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][3]
-
Collect the absorbed material into a suitable, sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.
-
Do not dispose of this compound down the drain.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
By adhering to these stringent safety protocols and operational plans, laboratory professionals can confidently and safely work with this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
